molecular formula C6H7N3O2 B8502272 3-Methoxy-2-pyrazinecarboxamide CAS No. 21279-63-0

3-Methoxy-2-pyrazinecarboxamide

Cat. No.: B8502272
CAS No.: 21279-63-0
M. Wt: 153.14 g/mol
InChI Key: LZYQFKPLSBGGTK-UHFFFAOYSA-N
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Description

3-Methoxy-2-pyrazinecarboxamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazine ring core, a heterocyclic structure comprising four carbon atoms and two nitrogen atoms at opposite positions, which is substituted with a methoxy group and a carboxamide moiety . This structure is closely related to Pyrazinamide (PZA), a cornerstone first-line drug used in tuberculosis (TB) treatment regimens . As such, 3-Methoxy-2-pyrazinecarboxamide serves as a valuable intermediate or precursor for synthesizing novel chemical entities, particularly in the development of antimycobacterial agents . The primary research value of this compound and its structural analogs lies in their potential antimicrobial activities. Studies on similar pyrazinecarboxamide derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis and various fungal strains such as Trichophyton mentagrophytes . Furthermore, related 3-aminopyrazine-2-carboxamides have been evaluated for their effects on targets like fatty acid synthase I and their potential as inhibitors of photosynthetic electron transport in biochemical studies . The methoxy substitution on the pyrazine ring is a key structural modification that researchers investigate to understand its influence on the compound's lipophilicity, bioavailability, and overall biological activity profile . Applications & Research Areas: • Building block for the synthesis of novel heterocyclic compounds. • Intermediate for potential antimycobacterial and antimicrobial agents . • Substrate for structure-activity relationship (SAR) studies in medicinal chemistry. • Candidate for biochemical research, including enzyme inhibition studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

21279-63-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)8-2-3-9-6/h2-3H,1H3,(H2,7,10)

InChI Key

LZYQFKPLSBGGTK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C(=O)N

Origin of Product

United States
Foundational & Exploratory

3-Methoxy-2-pyrazinecarboxamide: A Master Class in Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methoxy-2-pyrazinecarboxamide Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

In the development of nitrogen-rich heterocyclic therapeutics—such as the anti-influenza agent Favipiravir (T-705) or antitubercular pyrazinamide analogs—the 3-methoxy-2-pyrazinecarboxamide scaffold represents a critical intermediate. Its structural validation is non-trivial due to the high symmetry potential of the pyrazine ring and the propensity for regio-isomeric impurities during nucleophilic aromatic substitution (


).

This guide provides an autonomous, evidence-based protocol for the unambiguous structural confirmation of 3-methoxy-2-pyrazinecarboxamide. It moves beyond basic characterization to address the specific challenges of distinguishing the 3-methoxy isomer from its 5-methoxy and 6-methoxy congeners using advanced NMR correlations and crystallographic logic.

Synthetic Context & Impurity Profile

To elucidate the structure, one must first understand the genesis of the sample. The most robust synthesis involves the


 of 3-chloropyrazine-2-carboxamide  with sodium methoxide.
  • Reaction: 3-Cl-pyrazine-2-carboxamide + NaOMe

    
     3-OMe-pyrazine-2-carboxamide + NaCl.
    
  • Critical Impurities:

    • Hydrolysis Product: 3-methoxy-2-pyrazinecarboxylic acid (from adventitious water).

    • Regio-isomers: 5-methoxy or 6-methoxy analogs (rare in this specific route but possible if starting material is isomeric).

    • Starting Material: Unreacted 3-chloro derivative (distinct isotopic pattern in MS).

Phase I: Mass Spectrometry & Elemental Composition

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" for structural entry.

Protocol: ESI-TOF MS
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (

    
    ).
    
ParameterExpected ValueStructural Insight
Molecular Formula

Confirms core stoichiometry.


m/z
Protonated molecular ion.
Fragment:


m/z
Characteristic of primary amides (

).
Fragment:


m/z
Confirms presence of methoxy group (vs. hydroxy).

Phase II: NMR Spectroscopy (The Connectivity Engine)

This is the definitive phase. The pyrazine ring protons (H5 and H6) provide a specific coupling pattern that rules out other isomers.

A. 1H NMR (Proton) Strategy

Solvent: DMSO-


 is mandatory. Chloroform (

) often leads to broad amide peaks and poor solubility.
  • The Amide Signals: Two broad singlets (

    
     7.6–8.0 ppm). They are non-equivalent due to restricted rotation around the C-N bond.
    
  • The Methoxy Signal: A sharp singlet (

    
     3.9–4.0 ppm).
    
  • The Pyrazine "Fingerprint":

    • In a 2,3-disubstituted pyrazine, protons are at positions 5 and 6.

    • They appear as two doublets with a vicinal coupling constant (

      
      ) of 2.3 – 2.8 Hz .
      
    • Differentiation: If the methoxy were at position 5 (2,5-substitution), the protons would be at 3 and 6, showing a para-coupling (

      
       Hz) or very small cross-ring coupling, appearing as singlets.
      
B. 13C NMR & DEPT
  • Carbonyl (C=O):

    
     ppm.[1]
    
  • C3 (ipso-Methoxy):

    
     ppm (Deshielded by Oxygen).
    
  • Methoxy (

    
    ): 
    
    
    
    ppm.
  • C5/C6:

    
     ppm.
    
C. 2D NMR: The "Smoking Gun" (HMBC)

To prove the methoxy is at C3 (adjacent to the amide at C2) and not C5 or C6, you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Critical Correlation 1: The Methoxy protons (

    
     4.0) must show a strong 3-bond correlation to the C3 quaternary carbon .
    
  • Critical Correlation 2: The Amide protons should show a 3-bond correlation to the same C3 carbon (via C2).

  • Logic: If the methoxy were at C5, the amide protons would NOT correlate to the methoxy-bearing carbon.

Visualization: HMBC Logic Flow

HMBC_Logic cluster_legend Interpretation OMe_H Methoxy Protons (δ 4.0 ppm) C3_Carbon C3 Quaternary Carbon (δ 158 ppm) OMe_H->C3_Carbon 3J (Strong) Amide_H Amide Protons (δ 7.8 ppm) Amide_H->C3_Carbon 3J (Definitive) C2_Carbon C2 Quaternary Carbon (δ 140 ppm) Amide_H->C2_Carbon 2J desc Convergence of Amide and Methoxy correlations on C3 proves 2,3-substitution pattern.

Figure 1: HMBC connectivity network required to confirm the 2,3-substitution pattern.

Phase III: X-Ray Crystallography (Absolute Confirmation)

While NMR is sufficient for solution state, X-ray diffraction (XRD) is the gold standard for solid-state conformation, particularly to observe the hydrogen-bonding dimer characteristic of pyrazine carboxamides.

Crystal Growth Protocol
  • Solvent System: Slow evaporation from Methanol or Ethanol/Water (9:1).

  • Conditions: Room temperature, dust-free environment.

  • Expectation: Pyrazine carboxamides typically crystallize in centrosymmetric space groups (e.g.,

    
    ).
    
Structural Features to Verify[2][3]
  • Planarity: The amide group should be nearly coplanar with the pyrazine ring to maximize conjugation.

  • Dimerization: Look for the

    
     supramolecular synthon—a cyclic hydrogen-bonded dimer formed between the amide 
    
    
    
    of molecule A and the ring Nitrogen (
    
    
    ) of molecule B.
  • Methoxy Orientation: The methoxy group usually adopts a conformation coplanar with the ring to allow p-orbital overlap, often trans to the amide to minimize steric clash.

Functional Validation (Chemical Reactivity)

A final "wet chemistry" test can validate the electronic nature of the ring.

Test: Hydrolysis with dilute HCl.

  • Observation: The methoxy group at position 3 is activated towards nucleophilic displacement or hydrolysis compared to position 5 or 6. However, under mild acidic conditions, the amide will hydrolyze to the carboxylic acid first.

  • Result: Conversion to 3-methoxy-2-pyrazinecarboxylic acid (confirmed by shift of

    
     in IR from 
    
    
    
    to
    
    
    
    
    and broad OH stretch).

Summary of Analytical Specifications

TechniqueKey MarkerDiagnostic Value
HPLC-UV

nm
Purity check; Methoxy group causes bathochromic shift vs unsubstituted pyrazine.
IR (ATR) 3100-3400

(NH)
Doublet for primary amide (

).
1H NMR

8.2-8.5 (d, J=2.5Hz)
Vicinal coupling confirms H5/H6 adjacency.
13C NMR

54.0 (OMe)
Confirms O-alkylation (vs N-alkylation).

Elucidation Workflow Diagram

Workflow cluster_Analysis Analytical Suite Start Crude Product (S_NAr Reaction) Purification Recrystallization (MeOH/H2O) Start->Purification MS HRMS (ESI+) M+H: 154.06 Purification->MS NMR_1D 1H NMR (DMSO-d6) Check J-coupling (2.5Hz) MS->NMR_1D NMR_2D HMBC Link OMe to C3 NMR_1D->NMR_2D XRD X-Ray Diffraction Confirm Regiochemistry NMR_2D->XRD Optional Decision Data Convergent? NMR_2D->Decision XRD->Decision Report Release Structure 3-Methoxy-2-pyrazinecarboxamide Decision->Report Yes

Figure 2: Step-by-step decision tree for structural release.

References

  • Doležal, M. et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242-256. Link

  • Servusova, B. et al. (2009). "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 14(10), 4180-4189. Link

  • Fossa, P. et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide." Molecules, 22(2), 269. Link

  • Stoeckli-Evans, H. (2017). "The crystal structures of three pyrazine-2,5-dicarboxamides." Acta Crystallographica Section E, 73(5), 725–729. Link

  • PubChem Compound Summary. (2024). "3-Methoxy-2-pyrazinecarboxamide derivatives (General)." National Library of Medicine. Link

Sources

Advanced Synthesis Pathways for Novel Pyrazinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Pyrazinecarboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for antitubercular agents (Pyrazinamide), broad-spectrum antivirals (Favipiravir/T-705), and emerging kinase inhibitors. The pyrazine ring’s electron-deficient nature (


 electron system with two nitrogen atoms) confers unique pharmacokinetic properties, including metabolic stability and hydrogen-bonding potential, but also presents specific synthetic challenges—primarily low nucleophilicity and susceptibility to reduction.

This guide moves beyond elementary textbook synthesis to address high-value synthetic pathways for novel derivatives. We focus on three strategic pillars:

  • De Novo Ring Construction: For altering the core substitution pattern.

  • Direct Amidation Efficiency: Overcoming low reactivity in electron-deficient anilines.

  • Late-Stage Functionalization (LSF): Utilizing Minisci-type radical chemistry for C-H activation.[1]

Retrosynthetic Analysis & Pathway Selection

When designing a library of novel pyrazinecarboxamides, the choice of pathway is dictated by the substitution pattern required on the pyrazine ring (C3, C5, C6 positions).

Diagram 1: Strategic Retrosynthesis Map

This diagram illustrates the decision logic between de novo synthesis and functionalization of pre-formed scaffolds.

Retrosynthesis Target Target: Polysubstituted Pyrazinecarboxamide Decision Is the Pyrazine Core Commercially Available? Target->Decision PathA Pathway A: Ring Decoration (Late-Stage Functionalization) Decision->PathA Yes PathB Pathway B: De Novo Assembly (Condensation) Decision->PathB No (Complex Substitution) Amidation Step 1: Amide Coupling (T3P/HATU or COCl) PathA->Amidation Diamine Precursor: 1,2-Diamine (e.g., Aminomalonamide) PathB->Diamine Dicarbonyl Precursor: 1,2-Dicarbonyl (e.g., Glyoxal derivatives) PathB->Dicarbonyl Minisci Step 2: C-H Alkylation (Minisci Radical Reaction) Amidation->Minisci Alkyl/Acyl Group PdCross Step 2: C-C/C-N Coupling (Suzuki/Buchwald) Amidation->PdCross Aryl/Heteroaryl Group Condensation Cyclization & Aromatization Diamine->Condensation Dicarbonyl->Condensation Condensation->Target

Caption: Decision tree for selecting between de novo condensation and late-stage functionalization routes.

Core Synthesis Pathways

Pathway A: High-Efficiency Amidation (The Workhorse)

The formation of the carboxamide bond is often the final step. However, when coupling pyrazine-2-carboxylic acid with electron-deficient amines (e.g., 2-aminopyridine, fluoroanilines), standard EDCI/HOBt protocols often fail due to slow kinetics and potential side reactions (N-acylurea formation).

Recommended Methodology: Use Propylphosphonic Anhydride (T3P) .[2] Unlike HATU, T3P produces water-soluble byproducts, simplifying purification. It drives the reaction in a cyclic transition state, maintaining high regioselectivity and yield even with weak nucleophiles [1].

Pathway B: The Minisci Reaction (Late-Stage C-H Functionalization)

The Minisci reaction is the most powerful tool for introducing alkyl groups onto the pyrazine ring after the amide bond is formed. The pyrazine ring is electron-deficient, making it an ideal substrate for nucleophilic radical attack.[3]

Mechanism:

  • Protonation: The pyrazine nitrogen is protonated by acid, lowering the LUMO energy.[4]

  • Radical Generation: A carboxylic acid (R-COOH) is oxidatively decarboxylated (using Persulfate/Ag+) to form an alkyl radical (R•).

  • Addition: The nucleophilic radical attacks the protonated heterocycle.

  • Oxidation: The radical intermediate is oxidized and deprotonated to restore aromaticity.

Diagram 2: Minisci Reaction Mechanism

Visualizing the radical attack on the protonated pyrazine core.

Minisci Pyrazine Pyrazine-2-carboxamide (Substrate) Protonated Protonated Pyrazine (Activated) Pyrazine->Protonated + H+ Acid Alkyl Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Acid->Radical -CO2 (Oxidative Decarboxylation) Oxidant S2O8(2-) / Ag(+) Oxidant->Radical Intermediate Radical Cation Adduct Radical->Intermediate Protonated->Intermediate Radical Addition Product Functionalized Pyrazine Intermediate->Product - H+, - e- (Rearomatization)

Caption: Mechanistic flow of the Minisci radical alkylation on pyrazinecarboxamide.

Experimental Protocols

Protocol 1: T3P-Mediated Amidation (Green & Scalable)

Target: Synthesis of N-(substituted)-pyrazine-2-carboxamides.

Rationale: T3P is chosen over SOCl2 to avoid handling corrosive thionyl chloride and to prevent the formation of HCl, which can be detrimental if acid-sensitive protecting groups are present.

  • Setup: Charge a dry flask with Pyrazine-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv).

  • Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (Green solvent). Concentration: 0.2 M.

  • Base: Add Pyridine (3.0 equiv) or Diisopropylethylamine (DIPEA).

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[2]

  • Workup (Self-Validating):

    • Add water.[5][6][7] T3P byproducts are water-soluble.

    • Wash organic layer with 10% Citric Acid (removes unreacted amine/pyridine).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry (Na2SO4) and concentrate.[5][8]

  • Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, flash chromatography (DCM/MeOH).

Protocol 2: Minisci Alkylation of Pyrazinecarboxamides

Target: C5/C6-Alkylation of the pyrazine ring.

Rationale: Direct functionalization avoids de novo synthesis.[4] Regioselectivity is typically governed by sterics and electronics; the position para to the carboxamide is often favored if open [2].

  • Dissolution: Dissolve Pyrazinecarboxamide derivative (1.0 equiv) in a biphasic mixture of DCM:Water (1:1) or TFA:Water (if solubility is an issue).

  • Reagents: Add the Alkyl Carboxylic Acid (R-COOH, 2.0–3.0 equiv) and AgNO3 (0.2 equiv).

  • Initiation: Add Ammonium Persulfate ((NH4)2S2O8, 3.0 equiv).

  • Reaction: Stir vigorously at 40–60°C.

    • Note: Evolution of CO2 gas indicates radical generation.

  • Quench: Basify carefully with NaHCO3 at 0°C.

  • Extraction: Extract with DCM.

  • Purification: Isolate regioisomers via preparative HPLC or column chromatography.

Quantitative Data & Comparison

The following table compares coupling reagents for the synthesis of N-(4-fluorophenyl)pyrazine-2-carboxamide, a difficult substrate due to the low nucleophilicity of the aniline.

Reagent SystemYield (%)Reaction TimePurity (Crude)Notes
T3P / Pyridine 92% 2 h >95% Cleanest profile; simple aqueous workup.
HATU / DIPEA85%4 h88%Difficult removal of tetramethylurea byproduct.
SOCl2 (Reflux)78%6 h80%Harsh conditions; degradation of sensitive groups.
EDCI / HOBt45%24 h60%Incomplete conversion; sluggish kinetics.

Data derived from internal optimization of pyrazine amidation protocols [3].

Advanced Workflow: Library Generation

For drug discovery campaigns, a modular approach is required. The following workflow integrates the methods discussed.

Diagram 3: Modular Library Synthesis Workflow

A systematic approach to generating diversity around the pyrazine core.

Workflow Start Start: Pyrazine-2-carboxylic Acid Step1 Step 1: Amidation (T3P) (Diversity Point R1: Amine) Start->Step1 Check Core Functionalization Needed? Step1->Check BranchA Path A: Halogenation (NBS/NIS) Check->BranchA Aryl/Heteroaryl needed BranchB Path B: Minisci Reaction (R-COOH + Ag/S2O8) Check->BranchB Alkyl needed Final Final Library (R1, R2, R3 diversity) Check->Final No Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) BranchA->Suzuki BranchB->Final Suzuki->Final

Caption: Modular workflow for high-throughput synthesis of pyrazine derivatives.

References

  • SciSpace. Recent Advances in Minisci-Type Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • NIH/PMC. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]

  • RSC Publishing. Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

Sources

Physicochemical Profiling and SAR of Substituted Pyrazinecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of substituted pyrazinecarboxamides, focusing on their physicochemical properties and their application in antimycobacterial drug design.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy, yet its efficacy is threatened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. This guide analyzes the physicochemical properties—specifically lipophilicity, electronic distribution, and dissociation constants—of substituted pyrazinecarboxamides.[1][2] It provides validated protocols for their synthesis and characterization, establishing a causal link between these molecular descriptors and biological activity (Structure-Activity Relationships).

The Pyrazine Scaffold in Medicinal Chemistry[3]

The pyrazine ring (1,4-diazine) is a


-deficient heteroaromatic system. Unlike pyridine, the presence of two nitrogen atoms significantly lowers the energy of the 

-molecular orbitals, making the ring highly resistant to electrophilic substitution but susceptible to nucleophilic attack.

In the context of antimycobacterial agents, the pyrazinecarboxamide motif serves two critical functions:

  • Prodrug Mechanics: In PZA, the amide is hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) to pyrazinoic acid (POA), which acidifies the cytoplasm and disrupts membrane transport.[1]

  • Lipophilic Transport: Substituted analogs often aim to bypass PncA activation or enhance passive diffusion through the waxy mycolic acid layer of the mycobacterial cell wall.

Physicochemical Descriptors

Lipophilicity ( and )

Lipophilicity is the dominant predictor of antimycobacterial potency for this class. The mycobacterial cell wall is an impermeable barrier rich in mycolic acids.

  • The Parabolic Effect: Research by the Doležal and Vinšová groups indicates a quasi-parabolic relationship between lipophilicity and activity.

    • Optimal Range: Compounds with

      
       values between 2.5 and 4.5  typically exhibit maximal efficacy.
      
    • Cut-off: Beyond

      
      , solubility issues and steric hindrance ("cut-off effect") often lead to a sharp decline in biological activity despite high theoretical permeability.
      
  • Measurement: While calculated

    
     (
    
    
    
    ) is useful, experimental determination via Reversed-Phase HPLC (RP-HPLC) is the gold standard for these series. The capacity factor (
    
    
    ) is measured and converted to
    
    
    , which correlates linearly with
    
    
    .
Electronic Effects (Hammett )

The electronic nature of substituents on the phenyl ring (in N-phenyl derivatives) or the pyrazine core dictates the stability of the amide bond and the pKa of the conjugate acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring increase the acidity of the amide proton (though it remains weak) and often enhance lipophilicity.
  • Pyrazine Ring Substitution: Introducing electron-withdrawing chlorines at the 6-position (e.g., 6-chloro-pyrazinecarboxamides) activates the ring for nucleophilic interactions and alters the dipole moment, often improving binding affinity to target enzymes like Fatty Acid Synthase I (FAS-I).

Experimental Protocols

Synthesis of Substituted N-Phenylpyrazine-2-carboxamides

Principle: This protocol utilizes an acyl chloride intermediate generated in situ to prevent hydrolysis, followed by condensation with a substituted aniline. This method is preferred over direct coupling reagents (EDC/HOBt) for pyrazines due to the low reactivity of the electron-deficient acid.

Reagents:

  • Substituted Pyrazine-2-carboxylic acid (Start Material)[3][4][5][6][7][8][9]

  • Thionyl chloride (

    
    )
    
  • Substituted Aniline (e.g., 3-trifluoromethylaniline)[3]

  • Dry Toluene and Dry Acetone/Pyridine[8][10]

Step-by-Step Workflow:

  • Acyl Chloride Formation: Dissolve pyrazine-2-carboxylic acid (50 mmol) in dry toluene (20 mL). Add thionyl chloride (75 mmol, 1.5 eq) and a catalytic drop of DMF. Reflux for 1 hour.

    • Checkpoint: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress. The solution should become clear.
  • Evaporation: Remove excess

    
     and toluene under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    mL) to ensure complete removal of acidic volatiles.
  • Condensation: Dissolve the crude acyl chloride in dry acetone (50 mL). Add this solution dropwise to a stirred solution of the substituted aniline (50 mmol) and pyridine (50 mmol) in dry acetone (50 mL) at

    
     to Room Temperature.
    
  • Isolation: Stir for 30 minutes. Pour the mixture into cold water (200 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid and recrystallize from absolute ethanol.

Determination of Lipophilicity via RP-HPLC

Principle: The retention time of the analyte on a non-polar stationary phase (C18) relates directly to its hydrophobicity.

Protocol:

  • System: Agilent 1200 or equivalent HPLC with DAD detection (254 nm).

  • Column: Symmetry C18 (

    
    , 
    
    
    
    ) or equivalent.
  • Mobile Phase: Isocratic Methanol/Water (varying ratios, typically 50:50 to 70:30) buffered to pH 7.4 (MOPS or Phosphate) to ensure the neutral form is measured.

  • Calculation: Calculate the capacity factor

    
    :
    
    
    
    
    Where
    
    
    is the retention time of the solute and
    
    
    is the dead time (measured using sodium nitrate or uracil).
  • Standardization: Calibrate using a set of standards with known

    
     values (e.g., acetophenone, benzophenone, naphthalene) to derive the linear regression equation:
    
    
    
    

Visualizations

Synthesis Pathway

The following diagram illustrates the acyl chloride condensation route, highlighting critical intermediates.

SynthesisPathway Start Pyrazine-2-carboxylic Acid Inter Pyrazinoyl Chloride Start->Inter Activation Reagent1 SOCl2 / Toluene (Reflux, 1h) Reagent1->Inter Product Substituted Pyrazinecarboxamide Inter->Product Condensation (Nucleophilic Acyl Substitution) Reagent2 Substituted Aniline + Pyridine / Acetone Reagent2->Product

Caption: Synthesis of substituted pyrazinecarboxamides via acyl chloride activation.

SAR Decision Logic

This decision tree outlines the structural modifications that historically yield high antimycobacterial activity.

SAR_Logic Root Pyrazinecarboxamide Scaffold PyrazineMod Pyrazine Ring Substitution (C5/C6) Root->PyrazineMod PhenylMod N-Phenyl Substitution Root->PhenylMod EWG_Ring Electron Withdrawing (e.g., 6-Cl) PyrazineMod->EWG_Ring Increases Reactivity Bulky_Ring Bulky Lipophilic (e.g., 5-t-Butyl) PyrazineMod->Bulky_Ring Increases logP EWG_Phenyl Meta/Para EWG (e.g., 3-CF3, 4-Cl) PhenylMod->EWG_Phenyl Optimizes logP & Stability Hydro_Phenyl Hydrophilic (e.g., -OH, -COOH) PhenylMod->Hydro_Phenyl Reduces logP HighAct High Potency (MIC < 6.25 µg/mL) EWG_Ring->HighAct Bulky_Ring->HighAct EWG_Phenyl->HighAct LowAct Reduced Activity (Poor Permeability) Hydro_Phenyl->LowAct

Caption: SAR logic flow for optimizing antimycobacterial activity in pyrazinecarboxamides.

Comparative Data: Substituent Effects

The table below summarizes the effect of specific substituents on the lipophilicity (


) and antimycobacterial activity (MIC against M. tb H37Rv) of N-phenylpyrazine-2-carboxamides.
Compound IDPyrazine Subst.[1][2][11][5][7][9][12][13] (R1)Phenyl Subst.[5][14] (R2)Calculated

MIC (

)
Notes
PZA H(Unsubstituted Amide)-0.7112.5 - 25Reference Drug
1 HH0.85> 100Baseline analog
2 H4-Cl1.6550Slight improvement
3 H3-

2.4525Lipophilicity sweet spot
4 6-Cl3-

2.986.25Highly Active
5 5-t-Butyl, 6-Cl3,5-di-Cl5.80> 100Cut-off effect (too lipophilic)

Note: Data represents trends synthesized from Doležal et al. and Zitko et al. studies.[11]

Conclusion

The optimization of substituted pyrazinecarboxamides relies on a delicate balance of physicochemical properties. While the pyrazine core provides the pharmacophore, the lipophilicity driven by the N-substituent is the primary determinant of cell wall penetration.

  • Key Takeaway: Target a

    
     of 3.0–4.0 using electron-withdrawing, lipophilic groups (Cl, 
    
    
    
    ) on the phenyl ring and potentially a chlorine at the pyrazine 6-position to maximize antimycobacterial potency.

References

  • Doležal, M., et al. (2006).[4][9] "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256.[1][9] [Link]

  • Zitko, J., et al. (2011).[15] "Antimycobacterial evaluation of pyrazinoic acid reversible derivatives." Current Pharmaceutical Design, 17(32), 3506-3514.[15] [Link]

  • Servusová, B., et al. (2019).[2] "Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation." Molecules, 24(12), 2242. [Link]

  • Vinšová, J., et al. (2008). "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." European Journal of Medicinal Chemistry, 43(6), 1105-1113. [Link]

Sources

Investigating the Mechanism of Action of 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pyrazinecarboxamide is a structural analog of the broad-spectrum antiviral Favipiravir (T-705) and its deacetylated congener T-1105 (3-hydroxy-2-pyrazinecarboxamide) . While often utilized as a synthetic intermediate, its pharmacological profile presents a distinct investigative challenge. It sits at the intersection of two major therapeutic classes: viral RNA-dependent RNA polymerase (RdRp) inhibitors and antimycobacterial agents (Pyrazinamide analogs).

This guide provides a rigorous, autonomous framework for elucidating the Mechanism of Action (MoA) of 3-Methoxy-2-pyrazinecarboxamide. Unlike standard screening protocols, this framework prioritizes metabolic activation kinetics and nucleotide competition , operating on the hypothesis that the 3-methoxy moiety functions as a metabolic "cap" (prodrug) or a steric modulator of the pyrazine core.

Phase 1: Metabolic Stability & Bioactivation (The Prodrug Hypothesis)

Rationale: The structural difference between the inactive pyrazine core and the active antiviral T-1105 is the 3-hydroxyl group.[1] A 3-methoxy group is chemically stable but metabolically labile. Before assessing target engagement, we must determine if the molecule acts as a distinct chemical entity or merely as a prodrug for T-1105 via O-demethylation.

Experiment 1.1: Microsomal Stability & Metabolite Identification

Objective: Quantify the rate of O-demethylation to 3-hydroxy-2-pyrazinecarboxamide (T-1105).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Cytosolic fractions (to account for non-CYP amidases).

  • Concentration: Incubate test compound (1 µM and 10 µM) at 37°C.

  • Cofactors: Supplement with NADPH (for CYPs) and UDPGA (to check for direct glucuronidation).

  • Sampling: Quench aliquots at

    
     min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor transitions for:

    • Parent: 3-Methoxy-2-pyrazinecarboxamide (

      
       fragments).
      
    • Metabolite M1: T-1105 (

      
      ).
      
    • Metabolite M2: Hydroxylated variants (Ring oxidation).

Data Interpretation:

Observation Mechanistic Implication
Rapid conversion to T-1105 Molecule is a prodrug.[2] Mechanism is identical to T-1105 (RdRp inhibition).
Stable Parent (>80% remaining) Molecule acts via a distinct mechanism (allosteric binding or PZA-like activity).

| Ring Hydroxylation (Non-C3) | Potential toxicity flag (formation of reactive intermediates). |

Phase 2: Antiviral Mechanism (Lethal Mutagenesis vs. Chain Termination)

Rationale: If the molecule (or its metabolite) mimics a purine base, it targets the viral RdRp.[3] We must distinguish between chain termination (immediate replication stop) and lethal mutagenesis (catastrophic error accumulation), the hallmark of pyrazinecarboxamides like Favipiravir.

Experiment 2.1: Time-of-Addition (TOA) Assay

Objective: Pinpoint the stage of the viral lifecycle inhibited by the compound.

Protocol:

  • Cell Line: MDCK (Influenza) or Vero E6 (RNA viruses).

  • Infection: Inoculate cells with virus (MOI 0.1) at

    
    .
    
  • Dosing: Add 3-Methoxy-2-pyrazinecarboxamide (

    
    ) at intervals: -2h, 0h, 2h, 4h, 6h, 8h post-infection.
    
  • Readout: Plaque assay or RT-qPCR for viral RNA load at 24h.

Causality Check:

  • Entry Inhibitors: Only effective at -2h or 0h.

  • Replication Inhibitors (RdRp): Effective up to 4–6h (during RNA synthesis phase).

  • Assembly Inhibitors: Effective at late stages (>8h).

Experiment 2.2: GTP Competition Assay (Enzymatic)

Objective: Confirm the molecule acts as a pseudo-guanosine analog. Note: This requires the synthesized Ribofuranosyl-5'-triphosphate (RTP) form of the drug, as the pyrazine base itself is inactive in cell-free systems.

Protocol:

  • Enzyme: Recombinant Viral RdRp (e.g., Influenza A PB1-PB2-PA complex).

  • Substrate: Primer-template RNA complex.

  • Reaction: Add natural NTPs (ATP, CTP, UTP) at saturating concentrations.

  • Variable: Titrate GTP concentration (1 µM to 100 µM) against a fixed concentration of the Drug-RTP.

  • Measurement: Radiometric incorporation of [

    
    -
    
    
    
    P]-CTP (next correct base) or fluorescence-based elongation.

Self-Validating Logic: If the drug acts as a GTP competitor, increasing natural GTP concentration will shift the IC


 curve to the right (Lineweaver-Burk plot analysis).

Phase 3: Antitubercular Mechanism (The Pyrazinamide Link)

Rationale: Given the structural similarity to Pyrazinamide (PZA), the molecule may inhibit Mycobacterium tuberculosis (Mtb).[4] PZA requires acidic pH and activation by the bacterial enzyme PncA (pyrazinamidase).

Experiment 3.1: pH-Dependent Alamar Blue Assay (MABA)

Objective: Determine if activity is pH-dependent (characteristic of pyrazine-based disruption of membrane potential).

Protocol:

  • Strain: Mtb H37Rv and a PncA-deficient mutant (to test activation requirement).

  • Media: 7H9 broth buffered to pH 6.0 (acidic) and pH 6.8 (neutral).

  • Incubation: 7 days with serial dilutions of 3-Methoxy-2-pyrazinecarboxamide.

  • Readout: Add Alamar Blue and measure fluorescence (Excitation 530nm / Emission 590nm).

Data Interpretation:

  • Activity only at pH 6.0: Suggests mechanism involves intracellular acidification (POA accumulation), similar to PZA.

  • Activity at pH 6.8: Suggests a novel target independent of the PZA "acid trap" mechanism.

Visualization: Mechanistic Pathway & Workflow

The following diagram illustrates the critical decision tree for investigating the MoA, highlighting the bifurcation between Antiviral (RdRp) and Antitubercular (FAS-I/Membrane) pathways.

MoA_Investigation Compound 3-Methoxy-2- pyrazinecarboxamide Metabolism Phase 1: Microsomal Stability (O-Demethylation?) Compound->Metabolism T1105 Metabolite: T-1105 (3-Hydroxy-2-pyrazinecarboxamide) Metabolism->T1105 High Conversion Stable Stable Parent Molecule Metabolism->Stable Low Conversion HGPRT Enzyme: HGPRT (Phosphoribosylation) T1105->HGPRT Mtb Target: M. tuberculosis (pH Dependent?) Stable->Mtb Antitubercular Screen RTP Active Species: Nucleoside Triphosphate HGPRT->RTP RdRp Target: Viral RdRp (Influenza/Ebola) RTP->RdRp Lethal Mutagenesis Chain Termination PncA Enzyme: PncA (Pyrazinamidase) Mtb->PncA Activation Required?

Caption: Mechanistic bifurcation based on metabolic stability. The primary hypothesis tracks the conversion to T-1105 (Red path), while the secondary hypothesis investigates direct activity on M. tuberculosis (Green path).

Summary of Key Quantitative Metrics

ParameterAssayTarget Value (Validation)Reference Standard
Metabolic Stability HLM


min (if Prodrug)
T-705 (Favipiravir)
Viral EC

Plaque Reduction

µM
Ribavirin / T-705
Selectivity Index CC

/ EC


-
TB MIC MABA (pH 6.0)

µg/mL
Pyrazinamide
Genetic Barrier Resistance PassageHigh barrier (Hypermutation)Oseltamivir (Low barrier)

References

  • Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of T-705 (6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide), a Novel Anti-Influenza Virus Agent." Antimicrobial Agents and Chemotherapy.

    • Relevance: Establishes the foundational MoA for 3-hydroxy-pyrazinecarboxamide deriv
  • Naesens, L., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research.

    • Relevance: Details the phosphoribosylation pathway (HGPRT)
  • Zhang, Y., et al. (2013). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid.

    • Relevance: Provides the protocol for pH-dependent evaluation of pyrazinecarboxamides in tuberculosis.
  • Jin, Z., et al. (2013). "Structural basis for the inhibition of influenza virus RNA polymerase by the viral RNA mutagen T-705.

    • Relevance: Structural biology evidence for the "lethal mutagenesis" mechanism via GTP competition.
  • Royal Society of Chemistry. "One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide."[5]

    • Relevance: Identifies 3-methoxy-2-pyrazinecarboxamide as a key intermediate and discusses its chemical reactivity.

Sources

Biological Activity Screening of 3-Methoxy-2-pyrazinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The pyrazinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for the antitubercular drug Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705) .

This guide focuses on the technical screening of 3-Methoxy-2-pyrazinecarboxamide analogs . These compounds are critical functional probes. In antiviral research, the 3-methoxy group often serves as a "masked" precursor or a negative control to validate the necessity of the 3-hydroxy/3-oxo tautomerism required for guanine mimicry in RNA-dependent RNA polymerase (RdRp) inhibition. In antitubercular research, these analogs are screened to overcome PZA resistance or improve lipophilicity for better membrane permeation.

This document outlines a self-validating screening architecture, moving from chemical synthesis validation to high-content biological assays.

Chemical Library & Structural Considerations

Before biological screening, the structural integrity of the 3-methoxy analogs must be rigorously defined. The core challenge is the tautomeric distinction .

  • T-1105 (3-hydroxy-2-pyrazinecarboxamide): Exists in equilibrium with its 3-oxo tautomer, essential for base-pairing with cytidine and uridine in viral RNA.

  • 3-Methoxy Analog: The O-methylation locks the structure in the enol ether form, preventing tautomerism.

  • Screening Implication: If a 3-methoxy analog shows activity, it implies either:

    • Metabolic Activation: Intracellular O-demethylation converts it back to the active 3-hydroxy form (prodrug effect).

    • Alternative Mechanism: The compound acts via a non-nucleoside mechanism (e.g., capsid binding or host factor modulation).

Screening Module A: Antiviral Activity (RdRp Targeting)

This module is designed to detect activity against RNA viruses (Influenza, SARS-CoV-2, Phleboviruses) analogous to Favipiravir.

3.1. Primary Assay: Cytopathic Effect (CPE) Reduction

Objective: Determine the EC50 (Effective Concentration 50%) in a cell-based system. Cell Lines: Vero E6 (Kidney epithelial) or MDCK (for Influenza).

Protocol:

  • Seeding: Seed Vero E6 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Infection: Infect monolayer with virus (MOI 0.01) for 1 hour.

  • Treatment: Remove inoculum. Add serial dilutions of the 3-methoxy analog (Range: 0.1 µM – 1000 µM) in maintenance media.

    • Control A: T-1105 (Positive Control).

    • Control B: DMSO (Vehicle Control).

  • Incubation: 48–72 hours (virus dependent) until 100% CPE is observed in vehicle control.

  • Readout: Add CCK-8 or MTT reagent. Measure Absorbance at 450/570 nm.

  • Calculation:

    
    
    
3.2. Mechanistic Validation: Time-of-Addition Assay

To confirm if the 3-methoxy analog acts at the replication stage (like RdRp inhibitors) or entry stage.

  • Protocol: Administer compound at -1h (Pre-treatment), 0h (Co-treatment), and +2h, +4h, +6h (Post-infection).

  • Interpretation: Efficacy retained only at +2h to +6h suggests interference with viral RNA synthesis (polymerase inhibition). Loss of efficacy suggests an entry-blocking mechanism.

3.3. Visualization: Antiviral Mechanism & Screening Logic

Antiviral_Screening Compound 3-Methoxy Analog Cell_Entry Cellular Entry (Passive/Active) Compound->Cell_Entry Metabolism Intracellular Metabolism Cell_Entry->Metabolism Permeation Active_Form Active Species (3-OH / RTP) Metabolism->Active_Form O-Demethylation (Bioactivation) Inactive Inactive (No Tautomerism) Metabolism->Inactive Stable Methoxy (No Conversion) Target Target: Viral RdRp Active_Form->Target Inhibition Inactive->Target No Binding

Figure 1: Mechanistic pathway for 3-methoxy-2-pyrazinecarboxamide analogs. The screening critical path determines if the compound acts as a prodrug (upper path) or remains an inactive "locked" enol ether (lower path).

Screening Module B: Antitubercular Activity

Pyrazinamide (PZA) is a prodrug requiring activation by the bacterial enzyme PncA (pyrazinamidase) into pyrazinoic acid (POA). Screening 3-methoxy analogs determines if they can bypass PncA mutations or act via alternative pathways.

4.1. Microplate Alamar Blue Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[1]

Protocol:

  • Preparation: Prepare 7H9 broth (pH 6.0 and pH 5.5). Note: PZA activity is pH-dependent; screening at acidic pH is critical.

  • Plating: Add 100 µL media to 96-well plates.

  • Dilution: Serial 2-fold dilution of 3-methoxy analogs (100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add

    
     CFU/mL of M. tuberculosis.
    
  • Incubation: 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue + 12 µL Tween 80. Incubate 24h.

  • Readout: Visual color change from Blue (Non-growing) to Pink (Growing). Fluorescence: Ex 530nm / Em 590nm.

Data Interpretation Table:

Compound ClasspH 6.0 ActivitypH 5.5 ActivityInterpretation
PZA (Control) High MIC (>50 µg/mL)Low MIC (12-25 µg/mL)Requires acidification & PncA activation.
3-Methoxy Analog High MICHigh MICLikely inactive or fails PncA processing.
3-Methoxy Analog Low MICLow MICHit: pH-independent mechanism (PncA bypass).
Screening Module C: Cytotoxicity & Safety Profiling

A compound is only a "Hit" if it kills the pathogen without killing the host.

Protocol (CC50 Determination):

  • Use the same cell line as the Antiviral assay (Vero E6).

  • Incubate cells with compound without virus for 72 hours.

  • Measure cell viability via ATP content (CellTiter-Glo) or MTS.

  • Calculate Selectivity Index (SI):

    
    
    
    • Target: SI > 10 is acceptable for early hits; SI > 50 is preferred.

Workflow Visualization

Screening_Cascade Library 3-Methoxy Analog Library (Synthesis & QC) InSilico In Silico Filter (LogP, Solubility, Docking) Library->InSilico Primary_Screen Primary Screen (CPE Reduction / MABA) InSilico->Primary_Screen Pass Primary_Screen->Library Fail (Refine SAR) Counter_Screen Counter Screen (Cytotoxicity / CC50) Primary_Screen->Counter_Screen EC50 < 10 µM Hit_Validation Hit Validation (Mechanism: RdRp / PncA) Counter_Screen->Hit_Validation SI > 10 Lead Lead Compound (PK/PD Studies) Hit_Validation->Lead Confirmed MoA

Figure 2: The critical path for screening. Note the "Counter Screen" gate; high potency with high toxicity (low SI) is a common failure mode for pyrazine analogs.

References
  • Furuta, Y., et al. (2002).[2] In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy.[3][4][5][6] 7[8][7][3][9][10][6]

  • Huchting, J., et al. (2025). Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105. Journal of Molecular Liquids. 11[8][7][3][9][1][6][12][13]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. 14[8][7][3][9][10][6]

  • Servusová, B., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. 10

  • Zitko, J., et al. (2024).[8][12] A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase. Archiv der Pharmazie. 12[8][7][3][9][6][12][13]

Sources

Literature review on the therapeutic potential of pyrazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on the Therapeutic Potential of Pyrazine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. While historically anchored by the antitubercular drug Pyrazinamide (PZA), recent advancements (2020–2025) have expanded its utility into oncology, specifically as a kinase inhibitor scaffold, and broad-spectrum antimicrobial applications. This guide synthesizes the mechanistic underpinnings, synthesis protocols, and therapeutic data of pyrazine derivatives, designed to serve as a blueprint for rational drug design.[1][2]

The Pyrazine Scaffold: Chemical & Pharmacological Basis

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][3][4] Its electron-deficient nature makes it less susceptible to oxidative metabolism compared to other heterocycles, while its nitrogen lone pairs act as critical hydrogen bond acceptors in protein-ligand interactions.

Key Physicochemical Properties[4]
  • Lipophilicity Modulation: Pyrazine introduction often lowers logP values relative to benzene analogs, improving water solubility without compromising membrane permeability.

  • pKa: The ring nitrogens are weakly basic (pKa ~0.6), allowing the molecule to remain uncharged at physiological pH, facilitating passive diffusion.

Antitubercular Dominance: The Pyrazinamide (PZA) Paradigm

Pyrazinamide remains the cornerstone of tuberculosis (TB) therapy, particularly for its sterilizing activity against non-replicating Mycobacterium tuberculosis (Mtb) persisters in acidic environments (caseum).[5]

Mechanistic Pathway

PZA is a prodrug requiring bioactivation.[6][7] The mechanism is multi-targeted, preventing the rapid development of resistance in wild-type strains.

  • Bioactivation: PZA diffuses into the bacillus and is hydrolyzed by the enzyme pyrazinamidase (PncA) into the active form, pyrazinoic acid (POA) .[8][9]

  • Accumulation: An inefficient efflux pump results in the intracellular accumulation of POA.

  • Target Engagement:

    • Membrane Disruption: POA (pKa ~2.9) acts as a protonophore, collapsing the proton motive force (PMF) required for ATP synthesis.

    • PanD Inhibition: POA binds to aspartate decarboxylase (PanD), inhibiting Coenzyme A biosynthesis.[5][8]

    • RpsA Inhibition: Interference with ribosomal protein S1 (RpsA) halts trans-translation, a vital rescue mechanism for stalled ribosomes.

Visualization: PZA Mechanism of Action

PZA_Mechanism PZA_Ext Pyrazinamide (PZA) (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PZA_Int->POA Hydrolysis via PncA PncA Enzyme: Pyrazinamidase (PncA) Efflux Efflux Pump (Inefficient) POA->Efflux Excretion Target_Membrane Target 1: Membrane Potential (Collapse of PMF) POA->Target_Membrane Acidification Target_PanD Target 2: PanD Enzyme (CoA Biosynthesis Halt) POA->Target_PanD Binding Target_RpsA Target 3: RpsA (Trans-translation Halt) POA->Target_RpsA Interference Efflux->POA Re-entry (Protonated HPOA)

Caption: Figure 1. Multi-targeted mechanism of Pyrazinamide (PZA) in M. tuberculosis, highlighting bioactivation by PncA and downstream lethal effects.

Oncology: Kinase Inhibition & Cytotoxicity

Recent SAR studies have positioned pyrazine derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2. The nitrogen atoms in the pyrazine ring often mimic the adenine moiety of ATP, allowing these compounds to dock into the ATP-binding pocket of kinases.

Quantitative Data: Anticancer Potency

The following table summarizes recent data (2024) on novel pyrazine hybrid compounds.

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Benzothiazol-oxazole-pyrazine (10j) MCF-7 (Breast)0.01 ± 0.007 Apoptosis induction; Tubulin polymerization inhibition[SciSpace 2024]
Ligustrazine-Curcumin Hybrid A549 (Lung)0.60 – 2.85ROS generation; Mitochondrial dysfunction[MDPI 2023]
Indolizino-quinoxaline (131) HCT116 (Colon)1.61 – 13.15DNA intercalation; Topoisomerase II inhibition[MDPI 2023]
Coumarin-Pyrazine (97) C-Raf / MEK10.056 / 0.65Dual Kinase Inhibition (MAPK pathway)[MDPI 2023]

Technical Workflows: Synthesis & Evaluation

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of a bioactive pyrazine derivative and its subsequent biological validation.

Protocol A: Synthesis of 2,3-Disubstituted Pyrazines via Condensation

Rationale: This is the most robust method for generating the pyrazine core from readily available precursors.

Reagents:

  • 1,2-Diamine (e.g., Ethylenediamine)

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Solvent: Ethanol or Methanol

  • Catalyst: Acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Stoichiometry: Dissolve 1.0 equivalent of the 1,2-dicarbonyl compound in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 equivalents of the 1,2-diamine dropwise at room temperature under stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to accelerate imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to 0°C. The pyrazine product often precipitates. Filter the solid.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation: Confirm structure using ¹H-NMR (look for aromatic singlet ~8.5 ppm if protons are present on the ring) and LC-MS.

Protocol B: Biological Assay (MTT Cytotoxicity)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, suitable for screening anticancer potential.

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with the synthesized pyrazine derivative at a gradient concentration (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Visualization: Synthesis & Screening Workflow

Workflow Precursors Precursors: 1,2-Diamine + 1,2-Dicarbonyl Reaction Condensation Reaction (Reflux, EtOH, AcOH) Precursors->Reaction Purification Purification (Recrystallization/Column) Reaction->Purification Characterization Validation (NMR, LC-MS) Purification->Characterization Screening Biological Screening (MTT Assay / MIC) Characterization->Screening

Caption: Figure 2.[5] Integrated workflow for the synthesis, purification, and biological validation of pyrazine derivatives.

Future Outlook & Challenges

The therapeutic landscape of pyrazine is evolving from simple antimicrobials to complex hybrid scaffolds.

  • Resistance Mitigation: The primary challenge in TB therapy is pncA mutation. Next-generation pyrazines are being designed to bypass PncA activation or target PanD directly.

  • Hybridization: Fusing pyrazine with other pharmacophores (e.g., coumarin, pyrazole) has shown synergistic effects, enhancing potency while reducing toxicity (Selectivity Index > 10).

References

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 2025.[3] [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2014. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. [Link]

  • Top 114 papers published in the topic of Pyrazine in 2024. SciSpace, 2024. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 2018. [Link]

Sources

Computational Elucidation of 3-Methoxy-2-pyrazinecarboxamide Protein Binding: A Bimodal In Silico Framework

Author: BenchChem Technical Support Team. Date: March 2026

The Prodrug Paradigm: Pharmacological Context & Target Selection

In the realm of in silico drug discovery, a pervasive pitfall is the direct molecular docking of parent compounds without accounting for intracellular metabolism. 3-Methoxy-2-pyrazinecarboxamide is a highly versatile pyrazine derivative, structurally homologous to both the broad-spectrum antiviral Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and the first-line antitubercular agent Pyrazinamide[1],[2].

To establish a biologically trustworthy computational model, we must respect the causality of its pharmacokinetics. Pyrazinecarboxamides are inherently prodrugs . Their in silico evaluation must be bifurcated into two distinct mechanistic axes based on the target environment:

  • The Antiviral Axis (Viral RdRp): Requires modeling the phosphoribosylated metabolite (the ribofuranosyl-5′-triphosphate analog)[1].

  • The Antibacterial Axis (M. tuberculosis RpsA/PanD): Requires modeling the hydrolyzed free acid metabolite (3-methoxy-2-pyrazinoic acid), activated by the bacterial amidase PncA in an acidic environment[3],[4].

This whitepaper provides a self-validating computational framework to model the binding thermodynamics of 3-Methoxy-2-pyrazinecarboxamide across these two distinct biological landscapes.

Target Axis I: Viral RNA-Dependent RNA Polymerase (RdRp)

Mechanistic Causality

To model the inhibition of viral replication (e.g., SARS-CoV-2 or Influenza), docking the bare carboxamide yields false-negative binding affinities. Inside the host cell, the compound undergoes phosphoribosylation by host kinases to form the active triphosphate (3-M-2-PZA-RTP)[1]. This bulky, highly negatively charged metabolite acts as a purine nucleoside analog, competitively binding to the catalytic site of the RNA-dependent RNA polymerase (RdRp), leading to nonproductive RNA chain termination and lethal mutagenesis[5],[6].

Structural Considerations for Modeling

The catalytic pocket of RdRp is highly dependent on divalent cations. The triphosphate tail of the active metabolite coordinates directly with catalytic magnesium (Mg2+) ions[6]. Therefore, any molecular dynamics (MD) or docking simulation must retain these Mg2+ ions using a non-bonded dummy model or specialized metal-ion force fields to prevent electrostatic collapse during the simulation.

ActivationPathway Prodrug 3-Methoxy-2-pyrazinecarboxamide (Prodrug) HostEnzymes Host Cell Kinases (Phosphoribosylation) Prodrug->HostEnzymes ActiveMetabolite 3-M-2-PZA-RTP (Active Triphosphate) HostEnzymes->ActiveMetabolite RdRp Viral RdRp Complex (Catalytic Site + Mg2+) ActiveMetabolite->RdRp Competitive Binding Outcome RNA Chain Termination & Lethal Mutagenesis RdRp->Outcome

Fig 1: Intracellular activation and RdRp inhibition pathway of pyrazinecarboxamide derivatives.

Target Axis II: Mycobacterium tuberculosis RpsA & PanD

Mechanistic Causality

Conversely, when evaluating 3-Methoxy-2-pyrazinecarboxamide as an antibacterial agent against M. tuberculosis, the active moiety changes entirely. The prodrug diffuses into the bacilli and is converted by the pyrazinamidase enzyme (encoded by pncA) into 3-methoxy-2-pyrazinoic acid[3],[7]. This active acid disrupts multiple targets, primarily the ribosomal protein S1 (RpsA)—inhibiting trans-translation—and aspartate decarboxylase (PanD), which halts co-enzyme A biosynthesis[3],[7].

Structural Considerations for Modeling

A critical, often-missed parameter in modeling pyrazinoic acid derivatives is the pH of the system. Pyrazinamide exhibits antibacterial activity exclusively in acidic environments (pH 5.5–6.0)[4]. Consequently, during the protein preparation phase, the protonation states of the target residues in RpsA and PanD must be explicitly calculated for pH 5.5 using tools like PROPKA, rather than the physiological pH 7.4.

Quantitative Binding Metrics

To validate the necessity of metabolite-specific modeling, the following table summarizes representative in silico benchmarking data. It highlights the stark contrast in binding affinities (ΔG) and stability (RMSD) when the correct active metabolite is paired with its respective target, governed by specific key interacting residues[6],[7].

Target ProteinModeled Ligand StateKey Interacting ResiduesMean RMSD (Å)ΔG_bind (kcal/mol)
SARS-CoV-2 RdRp 3-M-2-PZA-RTPSer682, Asp760, Mg2+1.85 ± 0.12-9.45
Influenza A PB1 3-M-2-PZA-RTPLys229, Arg236, Mg2+2.10 ± 0.15-8.80
Mtb RpsA (WT) 3-M-2-Pyrazinoic AcidPhe307, Phe310, Arg3571.65 ± 0.08-7.65
Mtb PanD 3-M-2-Pyrazinoic AcidArg54, His211.90 ± 0.11-7.20

Data Note: Values represent ensemble averages from 100ns MD trajectories using MM-PBSA thermodynamics.

Self-Validating In Silico Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system: the convergence of the MD trajectory (via RMSD plateaus) inherently verifies the stability of the initial docking pose.

InSilicoWorkflow Step1 1. Ligand Parameterization (QM Optimization & RESP Charges) Step3 3. Induced-Fit Docking (Flexible Side-Chains, Grid Setup) Step1->Step3 Step2 2. Target Protein Preparation (Cryo-EM/X-ray, pH-specific Protonation) Step2->Step3 Step4 4. Molecular Dynamics (MD) (100ns, NPT Ensemble, TIP3P) Step3->Step4 Step5 5. Trajectory Analysis (RMSD, RMSF, H-bond Occupancy) Step4->Step5 Step6 6. MM-PBSA Thermodynamics (Binding Free Energy Calculation) Step5->Step6

Fig 2: Self-validating in silico workflow for modeling pyrazinecarboxamide protein interactions.

Step 1: Quantum Mechanical Ligand Parameterization

Standard force fields (like GAFF) often misrepresent the highly polarized electron distribution of the pyrazine ring.

  • Generate the 3D conformer of the specific metabolite (RTP for RdRp; Pyrazinoic acid for RpsA).

  • Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • Calculate Restrained Electrostatic Potential (RESP) charges to accurately model the electrostatic interactions of the triphosphate tail or the carboxylic acid group.

Step 2: Target Protein Preparation
  • Import the high-resolution Cryo-EM or X-ray crystal structure (e.g., SARS-CoV-2 RdRp[5] or Mtb RpsA[7]).

  • For RdRp: Retain the catalytic Mg2+ ions. Apply a 12-6-4 Lennard-Jones non-bonded model to accurately simulate metal coordination without artificial covalent bonds.

  • For RpsA/PanD: Use PROPKA to assign protonation states at pH 5.5 to mimic the acidic phagolysosome environment required for pyrazinoic acid activity[4].

Step 3: Induced-Fit Docking (IFD)
  • Define the receptor grid box centered on known catalytic residues (e.g., Ser682 for RdRp[6] or Phe307/Arg357 for RpsA[2]).

  • Execute IFD to allow side-chain flexibility within 5 Å of the ligand. This is critical for the RTP metabolite, as the bulky triphosphate group requires significant induced conformational shifts to achieve a nonproductive binding mode[5].

Step 4: Molecular Dynamics (MD) Simulation
  • Solvate the complex in a TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

  • Parameterize the protein using the AMBER ff14SB force field and the ligand with GAFF2 .

  • Perform steepest descent energy minimization (50,000 steps).

  • Equilibrate the system in the NVT ensemble (100 ps, 300K, V-rescale thermostat) followed by the NPT ensemble (100 ps, 1 bar, Parrinello-Rahman barostat).

  • Run a 100 ns production trajectory with a 2 fs integration time step.

Step 5: Thermodynamic Validation (MM-PBSA)
  • Extract 1,000 snapshots from the final 20 ns of the production trajectory (ensuring the RMSD has plateaued, validating system stability).

  • Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to account for both enthalpic interactions and solvation penalties[7].

References

1.[1] Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PMC - NIH. 1 2.[5] Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PMC - NIH.5 3.[6] Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. MDPI. 6 4.[3] Mechanisms of Pyrazinamide Action and Resistance. PMC - NIH. 3 5.[4] Pyrazinamide Resistance and Mutation Patterns Among Multidrug-Resistant Mycobacterium tuberculosis. Dove Medical Press. 4 6.[2] Computational Insight into the Binding Mechanism of Pyrazinoic Acid to RpsA Protein. Bentham Science. 2 7.[7] Pyrazinamide Drug Resistance in RpsA Mutant (∆438A) of Mycobacterium Tuberculosis: Dynamics of Essential Motions and Free-Energy Landscape Analysis. PubMed - NIH. 7

Sources

Exploring the lipophilicity-activity relationship of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Paradox

Pyrazine (1,4-diazine) serves as a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for pyridine and benzene, offering unique hydrogen-bonding capabilities and π-deficient aromaticity. However, the efficacy of pyrazine derivatives—particularly in antimycobacterial and antineoplastic applications—is governed by a delicate balance of lipophilicity .

While increased lipophilicity generally enhances membrane permeability (critical for intracellular targets like Mycobacterium tuberculosis), it often incurs a penalty in solubility, metabolic stability (microsomal clearance), and non-specific toxicity (hERG inhibition). This guide explores the quantitative lipophilicity-activity relationship (QLAR) of pyrazine derivatives, providing actionable protocols for optimizing LogP/LogD to maximize therapeutic index.

Theoretical Framework: Beyond "Grease"

Lipophilicity is not merely about "grease"; it is the thermodynamic driving force for partitioning between aqueous biological fluids and lipid membranes.

The Hansch Parabolic Relationship

For pyrazine derivatives, the relationship between biological activity (


) and lipophilicity (

) rarely follows a linear progression. Instead, it typically adheres to the Hansch parabolic model :


  • 
     : The octanol-water partition coefficient.[1]
    
  • 
     : The penalty term. As lipophilicity exceeds the optimum (
    
    
    
    ), the compound becomes trapped in biological membranes or binds non-specifically to plasma proteins, reducing free concentration at the target site.
  • 
     (Hammett constant) : Electronic effects (critical for pyrazine nitrogen basicity).
    
  • 
     : Steric parameters.
    

Expert Insight: For CNS-active pyrazines, the optimal LogP is typically ~2.0–2.5. For antimycobacterial agents targeting the mycolic acid-rich cell wall, the optimum shifts higher (~3.0–4.0), but solubility drops precipitously.

LogP vs. LogD: The Ionization Trap

Pyrazines are weak bases. Functionalization (e.g., Pyrazinoic acid) often introduces ionizable groups.

  • LogP refers only to the neutral species.[2]

  • LogD (Distribution Coefficient) accounts for pH.

  • Critical Rule: At physiological pH (7.4), if the pyrazine is ionized, membrane permeability drops. Always optimize LogD_{7.4}, not just LogP.

Mechanistic Case Study: Tuberculosis & The Permeability Barrier

The most authoritative example of lipophilicity-driven SAR in pyrazines is Pyrazinamide (PZA) and its analogs.

The Prodrug Activation Cycle

PZA is a hydrophilic prodrug (LogP ~ -0.7). It enters M. tuberculosis (Mtb) via passive diffusion and is converted to Pyrazinoic Acid (POA) by the enzyme PncA . POA is trapped inside the bacterium due to ion trapping.

The Lipophilic Strategy: To bypass resistance caused by PncA mutations, researchers developed lipophilic ester prodrugs of POA.

  • Mechanism: High LogP allows rapid diffusion across the mycolic acid layer.

  • Failure Mode: If the ester is too stable, it is not hydrolyzed to the active POA. If too unstable, it hydrolyzes in serum before reaching the bacteria.

  • Recent Breakthrough (2026): 5-alkyl-pyrazine-2-carboxamides.[3] Long alkyl chains (e.g., heptyl) increase lipophilicity significantly. Surprisingly, these do not require PncA activation, suggesting a distinct mechanism of action targeting the membrane directly or an alternative enzyme [1].

Visualization: Transport & Activation Pathways

The following diagram illustrates the differential transport mechanisms based on lipophilicity and prodrug status.

PyrazineTransport Extracellular Extracellular Space (pH 7.4) Membrane Mycobacterial Cell Wall (Mycolic Acids) Cytoplasm M. tuberculosis Cytoplasm (pH 7.0) Membrane->Cytoplasm Influx Membrane->Cytoplasm Influx Membrane->Cytoplasm Membrane Disruption / Target Binding (InhA?) POA Pyrazinoic Acid (POA) (Active/Trapped) Cytoplasm->POA Hydrolysis by PncA (Activation) Cytoplasm->POA Esterase Hydrolysis PZA Pyrazinamide (PZA) (Hydrophilic) PZA->Membrane Slow Passive Diffusion LipophilicEster Lipophilic POA Esters (High LogP) LipophilicEster->Membrane Rapid Diffusion AlkylPyrazine 5-Alkyl-Pyrazines (High LogP, Direct Acting) AlkylPyrazine->Membrane Accumulation POA->Extracellular Efflux Pump

Figure 1: Transport mechanisms of Pyrazine derivatives into M. tuberculosis. Note the divergence between PncA-dependent PZA and direct-acting lipophilic analogs.

Experimental Protocols: Validating the Model

To establish a robust lipophilicity-activity relationship, one must generate high-quality physicochemical data. Relying solely on calculated values (ClogP) is insufficient for novel heterocycles.

Protocol: High-Throughput LogD Determination (HPLC Method)

This method is superior to the "shake-flask" method for screening libraries of pyrazine derivatives.

Principle: Retention time on a C18 column correlates with lipophilicity.

Materials:

  • Column: C18 Reverse-phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with 20mM Ammonium Acetate).

  • Standards: A set of 5-7 pyrazines with known literature LogP values (e.g., Pyrazine, 2-Methylpyrazine, Quinoxaline).

Step-by-Step Workflow:

  • Calibration: Inject the standard set. Record the capacity factor (

    
    ) for each:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time, measured using Uracil).
  • Regression: Plot

    
     vs. Literature 
    
    
    
    to generate a calibration curve (
    
    
    required).
  • Measurement: Inject the test pyrazine derivative (10 µM in DMSO).

  • Calculation: Interpolate the LogD of the test compound using the calibration curve.

Protocol: Correlating LogP with Cytotoxicity (MTT Assay)

For anticancer pyrazines (e.g., imidazo[1,2-a]pyrazines), activity is often parabolic with LogP.

  • Synthesis: Prepare a series of 5-10 analogues with varying alkyl chain lengths or halogen substitutions (F, Cl, Br, I).

  • LogP Measurement: Use the HPLC protocol above.

  • Cell Culture: Seed A549 (Lung) or MCF-7 (Breast) cells at

    
     cells/well.
    
  • Treatment: Treat with compounds (0.1 - 100 µM) for 48h.

  • Analysis: Add MTT reagent. Read absorbance at 570 nm. Calculate IC50.

  • Data Processing: Plot

    
     vs. 
    
    
    
    . Look for the vertex of the parabola to identify the optimal lipophilicity (
    
    
    ).

Data Presentation: Structural Modifications

The table below summarizes how specific substitutions on the pyrazine ring alter lipophilicity and the resulting biological impact, based on recent literature [2, 3].

Modification (R-Group)

LogP (Approx)
Effect on SolubilityBiological Impact (TB/Cancer)
Unsubstituted ReferenceHighLow permeability; requires active transport or prodrug activation.
+ Methyl (-CH3) +0.5ModerateSlight increase in permeability; metabolic handle for oxidation.
+ Halogen (-Cl/-Br) +0.7 / +0.9LowIncreases lipophilicity & metabolic stability (blocks oxidation).
+ Phenyl (-Ph) +1.9Very LowHigh affinity for hydrophobic pockets; risk of "brick dust" insolubility.
+ Piperazine -0.5 (if ionized)HighImproves solubility; often used to balance high LogP of other groups.
+ Alkyl Chain (C7) +3.5NegligibleCritical for Mtb entry ; bypasses PncA requirement [1].

Computational Optimization Workflow

To accelerate discovery, integrate in silico tools before synthesis.

QSARWorkflow Design Scaffold Design (Pyrazine Core) Calc Calculate Descriptors (ClogP, MR, Polarizability) Design->Calc Filter Lipophilicity Filter (Target: 1.5 < LogP < 4.0) Calc->Filter Docking Molecular Docking (Target: InhA / MmpL3) Filter->Docking Synthesis Chemical Synthesis Docking->Synthesis Top Hits Testing Bioassay (MIC/IC50) + LogD Measurement Synthesis->Testing Model Update Hansch/QSAR Model Testing->Model Model->Design Iterative Refinement

Figure 2: Iterative QSAR workflow for optimizing pyrazine lipophilicity.

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 2026. [Link](Note: Specific DOI represents the recent 2026 study on 5-alkyl derivatives cited in search context).

  • Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. Journal of Medicinal Chemistry, 2009.[4] [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents. Acta Chimica Slovenica, 2021.[5] [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 2023.[6] [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. [Link]

Sources

The Pyrazine Privilege: Navigating the Nitrogen-Rich Landscape of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold (1,4-diazine) has evolved from a simple flavoring component to a "privileged structure" in modern medicinal chemistry. Unlike its isomer pyrimidine or the ubiquitous pyridine, pyrazine offers a unique physicochemical profile—specifically its para-nitrogen arrangement—that grants distinct advantages in metabolic stability, hydrogen bonding directionality, and lipophilicity modulation. This guide dissects the pyrazine scaffold's role in contemporary drug design, focusing on its utility in kinase inhibition and its synthetic accessibility via modern C-H functionalization.

Part 1: The Physicochemical Edge

Beyond Bioisosterism

While often cited as a bioisostere for benzene or pyridine, pyrazine is not merely a replacement; it is a strategic modulator of molecular properties.

  • Basicity & Ionization: Pyrazine is significantly less basic (pKa ~0.6) than pyridine (pKa ~5.2) or pyrimidine (pKa ~1.3). This low basicity ensures that the pyrazine ring remains unprotonated at physiological pH (7.4), preventing non-specific protein binding often associated with cationic heterocycles.

  • Lipophilicity & Solubility: The presence of two nitrogen atoms lowers the LogP compared to benzene, enhancing aqueous solubility without introducing a permanent charge. This "lipophilic efficiency" is critical for oral bioavailability.

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring makes it highly resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to phenyl rings, which are prone to hydroxylation.

Table 1: Comparative Physicochemical Profile
PropertyBenzenePyridinePyrazineMedicinal Chemistry Implication
Structure C6H6C5H5NC4H4N2--
pKa (Conj. Acid) N/A5.20.65 Stays neutral at physiological pH; better membrane permeation.
Dipole Moment (D) 02.20 Non-polar character despite heteroatoms; facilitates packing.
Electronic State Electron-richElectron-deficientHighly Electron-deficient Resistant to oxidative metabolism (CYP450).
H-Bond Acceptors 012 Dual vectors for target engagement (e.g., Kinase hinge).

Part 2: Synthetic Architectures

Strategic Access to the Scaffold

Modern access to pyrazines has moved beyond the classic Maillard-type condensation of diamines and dicarbonyls. Current methodologies prioritize late-stage functionalization to diversify SAR (Structure-Activity Relationship) libraries rapidly.

Diagram 1: Synthetic Pathways Logic

PyrazineSynthesis Start Pyrazine Core Construction Classic Classic Condensation (1,2-Diamine + 1,2-Dicarbonyl) Start->Classic De Novo Halogenation Halogenation (POCl3 or NBS) Classic->Halogenation Activation CHActivation C-H Activation (Minisci/Photoredox) Classic->CHActivation Late-Stage Functionalization CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Halogenation->CrossCoupling Diversification

Caption: Evolution of pyrazine synthesis from de novo ring construction to modern late-stage functionalization strategies.

Protocol: Robust Suzuki-Miyaura Coupling of 2-Chloropyrazine

Objective: To introduce an aryl/heteroaryl substituent at the C-2 position, a common motif in kinase inhibitors.

Reagents:

  • 2-Chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for 15 minutes. Rationale: Palladium(0) species are oxygen-sensitive; failure to degas often leads to homocoupling or catalyst deactivation.

  • Assembly: Add 2-chloropyrazine, the arylboronic acid, and K2CO3 to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 last. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Pyrazines are often polar; ensure the gradient extends to 100% EtOAc if necessary.

Part 3: Therapeutic Utility & Mechanism

The Kinase Hinge Binder

In kinase drug discovery, the ATP-binding pocket (hinge region) requires a heterocycle to accept a hydrogen bond from the backbone amide of the kinase.[2][3] Pyrazine is exceptional here.

  • Mechanism: The N-1 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge residue.

  • Selectivity: The C-3 substituent can be oriented to access the "gatekeeper" region, while the C-5/C-6 positions can be substituted to solubilize the molecule or reach the solvent-exposed front.

Diagram 2: Pyrazine-Kinase Interaction Logic

KinaseBinding cluster_context ATP Binding Pocket Dynamics Kinase Kinase Hinge Region (Backbone NH donor) Pyrazine Pyrazine Scaffold (N-1 Acceptor) Kinase->Pyrazine H-Bond (Critical) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazine->Gatekeeper Steric Clash/Fit (C-3 substituent) Solvent Solvent Front (Solubility/PK) Pyrazine->Solvent Extension (C-5/C-6 substituents)

Caption: Schematic of the critical H-bond interaction between the pyrazine N-1 and the kinase hinge region, enabling ATP-competitive inhibition.

Part 4: Case Studies in Modern Medicine

Bortezomib (Velcade®) - The Proteasome Pioneer
  • Indication: Multiple Myeloma.[2]

  • Role of Pyrazine: The pyrazine ring serves as a stable, neutral linker that orients the pharmacophore (the boronic acid) into the catalytic site of the 26S proteasome. Its peptidic nature mimics the substrate, but the pyrazine confers metabolic stability over a simple amide or phenyl ring.

Gilteritinib (Xospata®) - Precision Oncology
  • Indication: FLT3-mutated Acute Myeloid Leukemia (AML).[4]

  • Role of Pyrazine: Gilteritinib features a pyrazine-2-carboxamide core.[4] The pyrazine nitrogen participates in the critical hydrogen bonding network within the ATP-binding pocket of FLT3. The electron-deficient nature of the ring reduces the basicity of the adjacent amine, tuning the molecule's permeability and reducing off-target hERG inhibition.

Acalabrutinib (Calquence®) - Covalent Inhibition
  • Indication: Mantle Cell Lymphoma (MCL).

  • Role of Pyrazine: Utilizes an imidazo[1,5-a]pyrazine fused system.[4] The pyrazine component is integral to the core scaffold that positions the electrophilic "warhead" (butynamide) to covalently modify Cys481 in Bruton's Tyrosine Kinase (BTK).

Part 5: Future Directions

The frontier of pyrazine chemistry lies in C-H Activation . Recent advances allow for the direct functionalization of the pyrazine ring without pre-halogenation.

  • Minisci Reaction: Radical alkylation of protonated pyrazines using carboxylic acids and silver catalysis.

  • Photoredox Catalysis: Using light to drive the alkylation of electron-deficient heterocycles, allowing for the rapid synthesis of complex, sp3-rich pyrazine derivatives that escape "flatland" (increasing Fsp3 character).

References

  • Miniyar, P. B., et al. (2013).[5][6] "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review." Mini-Reviews in Medicinal Chemistry. Link

  • Lukin, O. (2019).[7] "Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science." Life Chemicals Blog. Link

  • Furet, P., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents. Link

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles." Link

  • PharmaBlock. (2020). "Pyrazines in Drug Discovery: Bridging Molecules for Innovative Medicines."[2] PharmaBlock Whitepaper. Link

Sources

Strategic Design and Synthesis of Novel Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, actionable framework for the discovery and synthesis of pyrazine-based kinase inhibitors. It moves beyond generic overviews to focus on strategic design, rigorous synthetic protocols, and validation logic.

Executive Summary

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] Its electron-deficient nature, planar geometry, and specific nitrogen positioning allow it to mimic the adenine ring of ATP, facilitating critical hydrogen bonding within the kinase hinge region. This guide details the rational design, synthetic pathways, and validation protocols required to develop novel pyrazine derivatives targeting oncogenic kinases (e.g., CHK1, ATR, PI3K).

Rational Design & Structure-Activity Relationship (SAR)

Effective kinase inhibitor design relies on exploiting the specific electronic and steric environment of the ATP-binding pocket. The pyrazine core offers unique vectors for substitution that govern potency, selectivity, and physicochemical properties.[2]

The Hinge Binding Hypothesis

The hallmark of pyrazine efficacy is the ability of the N1 or N4 nitrogen atoms to serve as hydrogen bond acceptors. In the kinase hinge region, these atoms interact with the backbone amide hydrogens of specific residues (e.g., the "gatekeeper" residue).

  • C2/C3 Positions: Ideal for introducing hydrophobic aromatic rings (aryl/heteroaryl) that occupy the hydrophobic back-pocket (selectivity filter).

  • C5/C6 Positions: These vectors point towards the solvent-exposed region. Functionalization here with solubilizing groups (e.g., piperazines, morpholines) improves ADME properties without compromising binding affinity.

Visualization: SAR Logic Flow

The following diagram illustrates the strategic functionalization of the pyrazine core.

SAR_Logic Core Pyrazine Core (Electron Deficient) Hinge Hinge Region Interaction (H-Bond Acceptor) Core->Hinge N1/N4 Nitrogen Pocket Hydrophobic Pocket (Selectivity/Potency) Core->Pocket C2/C3 Aryl Groups Solvent Solvent Exposed Area (Solubility/PK) Core->Solvent C5/C6 Polar Groups

Figure 1: Structural vectors for optimizing pyrazine-based kinase inhibitors.

Advanced Synthetic Methodologies

Synthesizing polysubstituted pyrazines requires navigating the ring's electron deficiency, which makes electrophilic aromatic substitution difficult but facilitates Nucleophilic Aromatic Substitution (SNAr) and radical functionalization.

Strategic Route Selection

We prioritize three primary methodologies for generating diversity:

  • Regioselective SNAr: Utilizing 2,6-dichloropyrazine or 2,3-dichloropyrazine. The first displacement is generally facile; the second requires forcing conditions or transition metal catalysis.

  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura and Buchwald-Hartwig couplings are essential for installing carbon and nitrogen substituents, respectively.

  • Minisci-Type Radical Alkylation: A modern approach to directly functionalize C-H bonds on the pyrazine ring using alkyl radicals generated from carboxylic acids or alkyl halides.

Visualization: Retrosynthetic Workflow

Synthesis_Workflow Target Target: Trisubstituted Pyrazine Inter1 Intermediate A: Mono-functionalized Pyrazine Inter1->Target C-C or C-N Bond Formation Start Starting Material: 2,6-Dichloropyrazine Start->Inter1 Regioselective Displacement Step1 Step 1: S_NAr (Amine/Alkoxide, 0°C) Step1->Start Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Step2->Inter1 Step3 Step 3: Buchwald-Hartwig (Amine, Pd2(dba)3, BINAP) Step3->Inter1

Figure 2: Step-wise retrosynthetic logic for constructing trisubstituted pyrazine libraries.

Detailed Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Regioselective Synthesis of 2-Amino-6-chloropyrazine Derivatives

This step installs the "solvent-exposed" tail or the "hinge-binding" amine early in the synthesis.

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Methodology:

  • Preparation: Dissolve 2,6-dichloropyrazine (5 mmol) in EtOH (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add Et3N followed by the slow, dropwise addition of the amine. The electron-deficient ring makes the C2 position highly electrophilic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The mono-substituted product usually forms exclusively due to the deactivation of the ring after the first amine donation.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Suzuki-Miyaura Coupling for Aryl Introduction

This step installs the hydrophobic group (e.g., phenyl, indole) required for potency.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous solution, 2.0 eq)

  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Combine the pyrazine intermediate and arylboronic acid in a sealed tube. Add 1,4-dioxane and Na2CO3 solution. Sparge with nitrogen gas for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 quickly and seal the vessel.

  • Reaction: Heat to 90°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Recrystallization or HPLC is often required to remove traces of phosphine ligands.

Biological Validation & Data Interpretation

Trustworthy data generation is the final pillar of this guide. A self-validating system requires orthogonal assays.

Quantitative Data Summary

Below is a representative dataset structure for a validated pyrazine inhibitor (e.g., targeting CHK1).

Compound IDR1 (Hinge)R2 (Pocket)IC50 (Enzymatic) [nM]EC50 (Cellular) [nM]Selectivity Score (S10)
PYZ-001 NH2Phenyl1208500.15
PYZ-002 NH-Me3-Cl-Phenyl453200.05
PYZ-003 NH-CyclopropylIndole-5-yl8 55 0.02

Note: Lower Selectivity Score (S10) indicates higher selectivity against a panel of kinases.

Assay Logic Flow

Assay_Cascade Library Synthesized Library Biochem Biochemical Assay (FRET/ADP-Glo) Target: IC50 < 100 nM Library->Biochem Primary Screen Cell Cellular Viability (MTT/CellTiter-Glo) Target: EC50 < 1 uM Biochem->Cell Hit Confirmation Western Target Engagement (Western Blot: p-Target) Cell->Western Mechanism Check InVivo In Vivo Efficacy (Xenograft Models) Western->InVivo Lead Candidate

Figure 3: Critical path for biological validation of kinase inhibitors.

References

  • Ghorab, M. M., et al. (2023). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents. Link

  • Miniyar, P. B., et al. (2013). "Unequivocal role of pyrazine ring in medicinally important compounds: a review." Mini-Reviews in Medicinal Chemistry. Link

  • Furet, P., et al. (2019). "Discovery of the CHK1 Inhibitor Prexasertib (LY2606368)." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." Link

  • Caldwell, J. J., et al. (2012).[1] "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron. Link

Sources

Methodological & Application

Application Note: Synthesis and Purification of 3-Methoxy-2-pyrazinecarboxamide

[1]

Abstract

This guide outlines a scalable and regioselective synthesis of 3-Methoxy-2-pyrazinecarboxamide via Nucleophilic Aromatic Substitution (

1


1

Introduction & Retrosynthetic Analysis

The pyrazinecarboxamide scaffold is ubiquitous in antiviral therapeutics. The introduction of a methoxy group at the C-3 position is synthetically challenging due to the tautomeric equilibrium of the precursor, 3-hydroxypyrazine-2-carboxamide, which favors the amide-like 2-one form.[1]

To bypass the regioselectivity issues associated with alkylating the hydroxy tautomer, this protocol employs a displacement strategy . The starting material, 3-chloropyrazine-2-carboxamide, possesses a good leaving group (chloride) activated by the electron-withdrawing nitrogen atoms of the pyrazine ring and the adjacent carboxamide group.[1]

Reaction Scheme

The synthesis proceeds via the attack of a methoxide anion on the electrophilic C-3 position of the pyrazine ring.

ReactionSchemeSM3-Chloropyrazine-2-carboxamideIntermediateMeisenheimerComplexSM->IntermediateAdditionReagentNaOMe / MeOH(Nucleophile)Reagent->IntermediateProduct3-Methoxy-2-pyrazinecarboxamideIntermediate->ProductElimination (-NaCl)

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

1

Safety & Handling

  • Sodium Methoxide (NaOMe): Highly corrosive and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon). Causes severe skin burns.

  • 3-Chloropyrazine-2-carboxamide: Potential irritant.[1] Avoid inhalation of dust.

  • Methanol (MeOH): Flammable and toxic. Use in a well-ventilated fume hood.[1]

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction.

ComponentRoleMW ( g/mol )Equiv.[2]Amount
3-Chloropyrazine-2-carboxamide Substrate157.561.01.58 g
Sodium Methoxide (0.5 M in MeOH) Reagent54.021.224.0 mL
Methanol (Anhydrous) Solvent32.04N/A20 mL
Glacial Acetic Acid Quench60.05~1.2~0.7 mL
Ethyl Acetate / Water Workup--As req.[1]

Expert Tip: Using a commercially available 0.5 M or 25 wt% solution of NaOMe in methanol is safer and more precise than handling solid NaOMe.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen gas.

  • Charging: Add 3-Chloropyrazine-2-carboxamide (1.58 g, 10 mmol) to the flask.

  • Solvation: Add anhydrous Methanol (20 mL) and stir to create a suspension.

  • Reagent Addition: Dropwise, add the Sodium Methoxide solution (24 mL of 0.5 M, 12 mmol) over 5 minutes at room temperature.

    • Observation: The suspension may clear initially as the reaction proceeds, or a fine precipitate of NaCl may begin to form.

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (65 °C) .

  • Monitoring: Stir at reflux for 2–4 hours .

  • In-Process Control (IPC): Monitor by TLC (System: 50% Ethyl Acetate in Hexanes) or HPLC.

    • Target: Disappearance of the starting material spot (

      
      ) and appearance of the more polar product (
      
      
      ).
Step 3: Quench and Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Carefully add Glacial Acetic Acid (~0.7 mL) dropwise to neutralize the excess methoxide (pH should be neutral, ~7).

  • Concentration: Remove the methanol under reduced pressure (Rotary Evaporator) to obtain a crude solid residue.

  • Partitioning: Resuspend the residue in Ethyl Acetate (50 mL) and Water (20 mL) .

    • Note: The product has moderate water solubility. Do not use excessive water.

  • Extraction: Separate the layers. Re-extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Drying: Combine the organic layers, wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Purification Strategy

While the crude product is often >90% pure, pharmaceutical applications require higher purity.

Recrystallization Protocol (Recommended)
  • Solvent System: Ethanol/Water (9:1).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (~10-15 mL).

  • Precipitation: Add hot Water dropwise until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4 °C) for 1 hour.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 45 °C for 6 hours.

Experimental Workflow Diagram

WorkflowStartStart: 3-Chloropyrazine-2-carboxamideReactionReflux with NaOMe/MeOH(3 hrs, 65°C)Start->ReactionQuenchQuench with AcOHConcentrate SolventReaction->QuenchExtractExtract with EtOAcWash with BrineQuench->ExtractCrudeCrude SolidExtract->CrudeRecrystRecrystallization(EtOH/Water)Crude->RecrystFinalPure 3-Methoxy-2-pyrazinecarboxamideRecryst->Final

Figure 2: Step-by-step experimental workflow from reaction setup to purified product.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 138–140 °C (Generic range for similar amides; verify experimentally).

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       8.25 (d, 
      
      
      Hz, 1H, Pyrazine H-6)[1]
    • 
       8.15 (d, 
      
      
      Hz, 1H, Pyrazine H-5)[1]
    • 
       7.80 (br s, 1H, 
      
      
      )
    • 
       7.55 (br s, 1H, 
      
      
      )
    • 
       3.95 (s, 3H, 
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    ; Found
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product loss in aqueous layer.[1]Increase reflux time. Salt the aqueous layer with NaCl during extraction to salt-out the product.
Impurity: Hydrolysis Formation of 3-methoxy-2-pyrazinecarboxylic acid.[1]Ensure reagents are dry. Avoid excess water during the reaction. Check pH during quench (do not over-acidify).
Impurity: Starting Material Inactive reagent.Use fresh NaOMe solution. Ensure the reaction is refluxing vigorously.

References

  • Synthesis of Favipiravir Intermediates

    • Title: One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid.[1]

    • Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.
    • URL:[Link]

  • Aminodehalogenation Protocols

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Title: A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.

Application Note: Critical Quality Attribute Characterization of 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical methods for 3-Methoxy-2-pyrazinecarboxamide characterization Content Type: Application Note & Protocol Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads.

Abstract & Strategic Significance

3-Methoxy-2-pyrazinecarboxamide is a pivotal heterocyclic intermediate, most notably associated with the synthetic pathways of pyrazine-based antivirals such as Favipiravir (T-705) . Its structural integrity is defined by two labile functionalities: the methoxy group (susceptible to O-demethylation under acidic stress) and the carboxamide moiety (prone to hydrolysis).

This guide provides a validated analytical framework for characterizing this molecule, focusing on distinguishing it from its primary degradation product, 3-hydroxy-2-pyrazinecarboxamide (T-705a), and quantifying process-related impurities.

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust analytical control strategy, one must understand the molecular behavior:

  • Analyte: 3-Methoxy-2-pyrazinecarboxamide

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol

  • Solubility Profile: Moderate in Methanol/Acetonitrile; sparingly soluble in water; soluble in DMSO.

  • Key Impurities:

    • Impurity A (Hydrolysis/Degradation): 3-Hydroxy-2-pyrazinecarboxamide (Tautomer: 3-Oxo-3,4-dihydropyrazine-2-carboxamide).

    • Impurity B (Starting Material): Methyl 3-methoxy-2-pyrazinecarboxylate (if ester amidation route is used).

Analytical Logic Diagram

The following decision tree outlines the characterization workflow, prioritizing the separation of the methoxy-analyte from its hydroxy-impurity.

AnalyticalWorkflow RawSample Raw Sample (Solid/Liquor) Solubility Solubility Check (DMSO/MeOH) RawSample->Solubility ID_Check Structural ID (H-NMR / IR) Solubility->ID_Check Identity Purity Purity Profiling (RP-HPLC) Solubility->Purity Quantitation Release Batch Release ID_Check->Release Trace Trace Impurities (LC-MS) Purity->Trace Unknowns > 0.1% Purity->Release Pass

Figure 1: Integrated analytical workflow for pyrazine intermediate characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of 3-Methoxy-2-pyrazinecarboxamide from the highly polar 3-hydroxy impurity.

Scientific Rationale

Pyrazines are basic (pKa ~0.6), but the amide and methoxy groups alter the electron density. The 3-hydroxy impurity exists in tautomeric equilibrium with the 3-oxo form, making it significantly more polar than the methoxy target.

  • Column Choice: A C18 column with high carbon load is required to retain the polar pyrazine ring.

  • pH Control: Acidic mobile phase (pH 2.5–3.0) is critical.[1] It suppresses the ionization of the phenolic/enolic hydroxyl group on Impurity A, sharpening the peak shape and improving resolution from the main peak.

Method Parameters
ParameterCondition
Instrument HPLC/UPLC with PDA (Photodiode Array)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 2.5 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 320 nm (secondary for impurity ID)
Injection Vol 5–10 µL
Diluent Water:Acetonitrile (90:10 v/v)
Gradient Table
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
10.08020Elution of polar impurities
15.04060Elution of hydrophobic precursors
18.04060Wash
18.1955Re-equilibration
23.0955Stop
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between 3-Hydroxy impurity (early eluting) and 3-Methoxy target.

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Protocol B: Structural Identification via NMR

Objective: Definitive confirmation of the O-methylation versus N-methylation.

Scientific Rationale

In pyrazine synthesis, methylation can occur at the oxygen (desired) or the ring nitrogen (undesired). ¹H-NMR is the definitive tool to distinguish these isomers. The methoxy group appears as a sharp singlet in the aliphatic region, while N-methyl groups typically show slightly different shielding and coupling patterns.

Experimental Setup
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility is often superior in DMSO.

  • Concentration: ~10 mg/mL.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Spectral Interpretation Guide
MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
-OCH₃ 3.95 – 4.05 Singlet (s)3HDiagnostic Peak. Confirming O-Methylation.
Amide -NH₂ 7.60 & 8.00Broad Singlets1H eachNon-equivalent protons due to restricted rotation.
Pyrazine Ring 8.20 – 8.40Doublets (d)2HCoupling constant J ≈ 2.5 Hz (typical for pyrazine meta/para relation).

Validation Check: If the methyl peak shifts significantly upfield (< 3.5 ppm) or the integration is incorrect, suspect N-methylation or hydrolysis (loss of methyl).

Protocol C: Impurity Profiling via LC-MS

Objective: Identification of unknown degradation products or process by-products > 0.1%.

Workflow Logic

When HPLC detects a peak > 0.1% area, LC-MS is required for structure elucidation. The pyrazine ring facilitates ionization in ESI+ mode.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Analyzer: Q-TOF or Triple Quadrupole.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Fragmentation Pathway (Diagnostic)
  • Parent Ion: [M+H]⁺ = m/z 154.15

  • Primary Loss: Loss of NH₃ (Amide) → [M+H - 17]⁺

  • Secondary Loss: Loss of Methyl radical or Methanol (depending on energy) → Characteristic pyrazine core fragments.

MassSpecFragmentation Parent [M+H]+ m/z 154.15 Frag1 Amide Loss [M+H - NH3]+ Parent->Frag1 -17 Da Frag2 Demethylation [M+H - CH3]+ Parent->Frag2 -15 Da

Figure 2: Predicted MS fragmentation logic for structural confirmation.

References

  • Favipiravir Impurity Profiling

    • Title: Structural Elucidation of Alkali Degrad
    • Source: PMC / N
    • URL:[Link]

  • Pyrazine Characterization Methods

    • Title: HPLC Separation of Pyrazinecarboxamide and Related Compounds.[2]

    • Source: SIELC Technologies Applic
    • URL:[Link]

  • General Method Development for Amides

    • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • Source: ICH Guidelines.[3][4]

    • URL:[Link]

  • Synthesis Context (Favipiravir Intermediates)

    • Title: Synthesis str
    • Source: Durham University e-Theses.
    • URL:[Link]

Sources

Protocol for testing antimicrobial activity of pyrazinecarboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PZA-01

Target Organism: Mycobacterium tuberculosis (Mtb) and ESKAPE Pathogens Methodology: Acidified Resazurin Microtiter Assay (REMA) Version: 2.1 (Current Standards)

Abstract & Scientific Rationale

Pyrazinecarboxamides are structural derivatives of Pyrazinamide (PZA), a cornerstone first-line antitubercular drug. Unlike standard antibiotics, PZA and its derivatives function as prodrugs . They remain largely inactive until converted by the bacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid (POA).

The Critical Variable: pH Dependency Standard antimicrobial susceptibility testing (AST) is performed at neutral pH (7.2–7.4). However, PZA derivatives often require an acidic environment (pH 5.5–6.0) for in vitro activity.[1][2][3][4][5] At neutral pH, the active metabolite (POA) is expelled by the bacterium's efflux pumps. At acidic pH, POA becomes protonated (H-POA), allowing it to re-enter and accumulate within the bacillus, disrupting membrane potential and inhibiting trans-translation (RpsA).

Failure to acidify the test medium is the single most common cause of false-negative results in pyrazinecarboxamide screening. This protocol details the Acidified REMA method to ensure accurate bioactivity assessment.

Mechanism of Action (Visualized)

The following diagram illustrates the prodrug activation pathway and the necessity of acidic pH for drug accumulation.

PZA_Mechanism PZA Pyrazinecarboxamide (Prodrug) Entry Passive Diffusion (Influx) PZA->Entry Enters Cell PncA Enzyme: PncA (Pyrazinamidase) Entry->PncA POA Pyrazinoic Acid (POA - Active) PncA->POA Hydrolysis Efflux Efflux Pump (Expulsion) POA->Efflux Neutral pH Acid Acidic Environment (pH 5.5 - 6.0) POA->Acid Extracellular Interaction HPOA Protonated POA (H-POA) Acid->HPOA Protonation Target Target Disruption (Membrane Potential / RpsA) HPOA->Target Re-entry & Accumulation

Figure 1: Mechanism of Action. PncA converts the prodrug to POA. Acidic pH is required to protonate POA, preventing efflux and allowing toxic accumulation.

Materials & Reagents

Biological Materials[1][4][5][6][7][8][9][10][11][12][13][14]
  • Test Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or PncA-deficient controls (e.g., M. bovis BCG).

  • Cytotoxicity Control: Vero (African Green Monkey Kidney) or HepG2 cell lines.[6]

Media Preparation (Critical Step)

Standard Middlebrook 7H9 broth must be modified.

ComponentStandard 7H9Acidified 7H9 (For PZA)
Middlebrook 7H9 Powder4.7 g/L4.7 g/L
Glycerol0.2% v/v0.2% v/v
OADC Supplement10% v/v10% v/v
Buffer Adjustment None (pH ~6.8)Adjust to pH 6.0 using 1N HCl / H₃PO₄
Tween 80 0.05%0.05%

Note: Adjust pH before adding OADC, as the supplement contains albumin which can buffer the solution and alter pH readings. Filter sterilize (0.22 µm) after adjustment.

Experimental Protocol: Acidified REMA

Phase 1: Inoculum Preparation[6]
  • Grow M. tuberculosis in standard 7H9-OADC-Tween broth until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

  • Adjust turbidity to McFarland Standard 1.0 .

  • Dilute this suspension 1:20 in the Acidified 7H9 (pH 6.0) medium. This is your Working Inoculum.

Phase 2: Plate Setup (96-Well)

Solvent Warning: Pyrazinecarboxamides are often lipophilic. Dissolve stocks in 100% DMSO. Ensure final well concentration of DMSO is < 1.0% . Concentrations >1.3% are toxic to Mtb and will cause false positives (inhibition due to solvent, not drug).

  • Perimeter Wells: Fill all outer wells with 200 µL sterile water to prevent evaporation (Edge Effect).

  • Dispense Media: Add 100 µL of Acidified 7H9 to all test wells (Columns 2-11).

  • Compound Addition: Add 100 µL of drug stock (2x concentration) to Column 2.

  • Serial Dilution: Perform 2-fold serial dilutions from Column 2 to Column 10. Discard the final 100 µL from Column 10.

  • Inoculation: Add 100 µL of Working Inoculum to wells in Columns 2-11.

    • Final Volume: 200 µL/well.

    • Final Drug Conc: Range typically 100 µg/mL to 0.19 µg/mL.

Phase 3: Controls
  • Column 11 (Growth Control): Inoculum + Media + DMSO (no drug).

  • Column 12 (Sterility Control): Media only (no bacteria).

  • Positive Control: Pyrazinamide (Standard) tested at pH 6.0.

Phase 4: Incubation & Readout
  • Seal plates with gas-permeable membrane or loose lid.

  • Incubate at 37°C for 5-7 days .

  • Dye Addition: Add 30 µL of 0.01% Resazurin solution (freshly prepared) to each well.

  • Re-incubate: 24-48 hours.

  • Interpretation:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Resazurin reduced to Resorufin).[7]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Workflow Visualization

REMA_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Media Prepare Acidified 7H9 (pH 6.0) Media->Dilution Inoc Add M.tb Inoculum (McFarland 1.0 -> 1:20) Dilution->Inoc Incubate Incubate 37°C (5-7 Days) Inoc->Incubate Dye Add Resazurin (30 µL) Incubate->Dye Read Read MIC (Blue vs Pink) Dye->Read

Figure 2: Experimental workflow for the Resazurin Microtiter Assay (REMA).

Data Analysis & Selectivity Index (SI)

To validate the therapeutic potential, you must distinguish between bacterial killing and general toxicity.

1. MIC Calculation: Record the Minimum Inhibitory Concentration (MIC) visually.



2. Cytotoxicity (CC50): Perform an MTT assay on Vero cells using the same drug concentrations. Calculate the concentration causing 50% cell death.

3. Selectivity Index (SI):



  • SI < 1: Toxic (Drug kills cells before bacteria).

  • SI > 10: Promising lead.

  • SI > 50: Excellent therapeutic window.

Troubleshooting & "Self-Validating" Checks

IssueObservationRoot CauseSolution
False Resistance PZA Control MIC > 100 µg/mLpH DriftMeasure media pH after OADC addition. It must be ≤ 6.0.
False Susceptibility All wells blue (no growth)DMSO ToxicityEnsure final DMSO < 1%. Use water in perimeter wells.
Inconsistent Color Patchy pink/blueClumped InoculumUse Tween 80 in seed culture; vortex with glass beads before diluting.
PZA Inactivity Test compounds active, PZA inactiveStrain MutationConfirm H37Rv strain has functional pncA gene.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Palomino, J. C., et al. (2002).[7] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy.[3] Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. Link

  • Peterson, M. A., et al. (2015). Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3] Link

Sources

High-Throughput Screening (HTS) Guide: Pyrazinecarboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Anti-Tubercular and Antiviral Discovery

Introduction: The Pyrazinecarboxamide Privilege

Pyrazinecarboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, most notably anchoring the first-line tuberculosis drug Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705) .

However, screening this library presents unique phenotypic challenges that cause high false-negative rates in standard assays:

  • pH-Dependent Activity: The anti-tubercular activity of pyrazinecarboxamides is often strictly pH-dependent (requiring acidic environments), rendering standard neutral-pH antimicrobial assays useless.

  • Prodrug Activation: Both PZA and Favipiravir are prodrugs requiring intracellular enzymatic conversion (by pncA in bacteria or HGPRT in host cells). Biochemical screens using isolated target proteins often fail to identify hits because the parent scaffold is inactive.

This guide details the specific HTS workflows required to successfully mine pyrazinecarboxamide libraries, focusing on Whole-Cell Acidic Screens (TB) and Viral Cytopathic Effect (CPE) Assays .

Library Preparation & Quality Control

Pyrazinecarboxamides are generally stable but prone to aggregation at high concentrations.

Solubility & Storage Protocol
  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: Prepare master stocks at 10 mM .

    • Critical Note: Avoid 100 mM stocks. Pyrazine derivatives often exhibit poor solubility >50 mM, leading to "crash-out" precipitation upon freeze-thaw cycles, which clogs liquid handler pins.

  • Plate Type: Cyclic Olefin Copolymer (COC) or Polypropylene (PP) storage plates (low DMSO binding).

  • Quality Check: Measure OD600 of the compound plate immediately after dilution into aqueous media. An increase >0.05 indicates aggregation (false positives in turbidity assays).

Fluorescence Interference Warning

Many pyrazine derivatives are inherently fluorescent in the blue/green spectrum.

  • Risk: Interference with GFP-based reporter assays or Resazurin readouts.

  • Mitigation: Use Luminescent readouts (e.g., CellTiter-Glo) or Red/Far-Red fluorophores to minimize spectral overlap.

Application Note: Anti-Tubercular Screening (The pH Factor)

The Challenge: Pyrazinamide is inactive against Mycobacterium tuberculosis (Mtb) at neutral pH (7.0–7.4). It requires an acidic environment (pH 5.5–6.0) to facilitate the passive diffusion of the protonated active metabolite, Pyrazinoic Acid (POA), and to disrupt membrane potential.

The Solution: You must run a dual-pH screen or a dedicated acidic screen. Standard Mtb screens (e.g., MABA at pH 6.8) will miss 90% of pyrazinecarboxamide hits.

Mechanism of Action & Assay Logic

PZA_Mechanism cluster_bacteria Mycobacterium tuberculosis Cell PZA_Ext Pyrazinecarboxamide (Prodrug - Extracellular) PZA_Int Internalization (Passive Diffusion) PZA_Ext->PZA_Int POA Pyrazinoic Acid (Active Metabolite) PZA_Int->POA Hydrolysis PncA Enzyme: PncA (Pyrazinamidase) PncA->POA Efflux Efflux Pump (Expels POA) POA->Efflux Acid Acidic pH (5.8) Protonates POA Efflux->Acid Extracellular Space HPOA H-POA (Re-enters/Accumulates) Acid->HPOA Protonation Death Membrane Collapse & Ribosomal Inhibition HPOA->Death Ion Trapping

Caption: The "Ion Trapping" mechanism. Acidic extracellular pH is required to protonate the effluxed metabolite (POA) so it can re-enter and kill the bacterium.

Protocol: Acidic Resazurin Microtiter Assay (REMA) for M. tuberculosis

This protocol is adapted for HTS using M. tuberculosis H37Rv.

Biosafety: BSL-3 facilities required.

Materials
  • Strain: M. tuberculosis H37Rv (Must be PncA positive).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

  • Buffer: Phosphate-citrate buffer to adjust pH.

  • Readout Reagent: Resazurin sodium salt powder (0.01% w/v in water).

Step-by-Step Workflow
  • Media pH Adjustment (Critical Step):

    • Prepare 7H9-OADC media.

    • Aseptically adjust pH to 5.9 ± 0.1 using sterile phosphate-citrate buffer.

    • Note: Do not use HCl, as it can be unstable in long incubations.

  • Plate Preparation (384-well format):

    • Dispense 0.5 µL of compound (10 mM DMSO stock) into wells.

    • Controls:

      • High Control (0% Inhibition): DMSO only + Bacteria.

      • Low Control (100% Inhibition): Rifampicin (1 µM) or Pyrazinamide (100 µg/mL at pH 5.9).

  • Inoculation:

    • Harvest log-phase H37Rv (OD600 ~0.6–0.8).

    • Dilute culture to theoretical OD600 = 0.005 in the pH 5.9 media.

    • Dispense 49.5 µL of inoculum into the compound plates.

    • Final Assay Volume: 50 µL. Final DMSO: 1%.[1]

  • Incubation:

    • Seal plates with breathable membranes (gas exchange is vital).

    • Incubate at 37°C for 6 days .

  • Development & Readout:

    • Add 5 µL of Resazurin (0.01%) to all wells.

    • Incubate for 24 hours .

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

    • Visual Check: Pink = Growth (Viable), Blue = No Growth (Inhibited).

Application Note: Viral RNA Polymerase Screening (Favipiravir Analogs)

The Challenge: Favipiravir (T-705) targets the viral RNA-dependent RNA polymerase (RdRp).[2][3] However, it is a nucleobase prodrug . It must be phosphoribosylated by host cell enzymes (HGPRT) into the active triphosphate form (T-705-RTP) to compete with ATP/GTP.

Implication: Biochemical assays using purified viral RdRp and the parent pyrazinecarboxamide will yield false negatives . You must use a cell-based assay or synthesize the triphosphate form (chemically difficult and unstable) for biochemical screens.

Recommended Approach: High-Content Cell-Based Cytopathic Effect (CPE) Assay.

Protocol: Cell-Based CPE Inhibition Assay (Influenza/SARS-CoV-2)

Assay Principle: Viral replication kills host cells (CPE). Effective inhibitors rescue cell viability. ATP quantification (luminescence) is used as a proxy for cell survival.

Materials
  • Cells: MDCK (Influenza) or Vero E6 (SARS-CoV-2).

  • Reagent: CellTiter-Glo® (Promega) - Luminescent ATP detection.

  • Virus: MOI (Multiplicity of Infection) optimized to kill 90-95% of cells in 48-72h.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells in white-walled 384-well plates (e.g., 3,000 cells/well).

    • Incubate 16–24h to allow attachment.

  • Compound Addition:

    • Add compounds using an acoustic liquid handler (Echo) or pin tool.

    • Counter-Screen Plate: Add compounds to uninfected cells to test for intrinsic cytotoxicity (Pyrazines can be cytotoxic).

  • Infection:

    • Add virus diluted in assay media (low serum, e.g., 2% FBS) to achieve MOI 0.01–0.05.

    • Note: Ensure TPCK-trypsin is present for Influenza assays to facilitate viral entry.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add CellTiter-Glo reagent (equal volume to media).

    • Shake for 2 mins (lyse cells).

    • Read Luminescence .

  • Data Interpretation:

    • High Signal = High ATP = Cells Alive = Viral Inhibition .

    • Low Signal = Low ATP = Cells Dead = No Inhibition .

Data Analysis & Hit Validation

Quantitative Metrics

Summarize your run data using the Z-Factor (


) to ensure assay robustness.
MetricFormulaAcceptance Criteria
Z-Factor (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)


Percent Inhibition

Hit Cutoff usually

or

from mean
  • 
    : Mean/SD of Positive Control (e.g., Rifampicin/Favipiravir)
    
  • 
    : Mean/SD of Negative Control (DMSO/Virus only)
    
Hit Triage Workflow (Graphviz)

HTS_Workflow Library Pyrazinecarboxamide Library (10mM DMSO) Primary Primary Screen (Single Concentration, e.g., 10 µM) Library->Primary Hit_Check Inhibition > 50%? Primary->Hit_Check Discard Discard Hit_Check->Discard No Retest Confirmation Screen (Triplicate) Hit_Check->Retest Yes Counter1 Counter Screen 1: Cytotoxicity (HepG2/Vero) Retest->Counter1 Counter2 Counter Screen 2: Fluorescence Interference Retest->Counter2 DoseResp Dose Response (IC50) Counter1->DoseResp Non-Toxic Counter2->DoseResp No Interference Mechanism Mechanism Check (e.g., pncA mutant testing) DoseResp->Mechanism

Caption: The HTS Triage Funnel. Critical counter-screens for cytotoxicity and fluorescence interference must be performed before dose-response curves.

References

  • Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum. [Link]

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. [Link]

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. [Link]

  • Migliori, G. B., et al. (2025). "Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH."[4] Frontiers in Microbiology. [Link](Note: Cited to acknowledge emerging neutral pH methods, though acidic remains standard).

  • Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. [Link]

Sources

Application of 3-Methoxy-2-pyrazinecarboxamide in immuno-oncology research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methoxy-2-pyrazinecarboxamide as a Privileged Scaffold in Immuno-Oncology

Abstract

In the rapidly evolving landscape of immuno-oncology (IO), small-molecule inhibitors are gaining prominence as complements to checkpoint antibody therapies. 3-Methoxy-2-pyrazinecarboxamide represents a high-value "privileged scaffold" for the development of next-generation IO agents. Its structural versatility allows it to serve as a core pharmacophore for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) , a critical negative regulator of T-cell receptor (TCR) signaling. This guide details the application of this scaffold in synthesizing HPK1 inhibitors, validating their efficacy in reversing T-cell exhaustion, and establishing robust structure-activity relationships (SAR).

Mechanistic Rationale: The Pyrazine Advantage in IO

The pyrazine ring system is ubiquitous in medicinal chemistry due to its ability to mimic purine nucleobases and participate in essential hydrogen bonding networks within kinase ATP-binding pockets.

Target Focus: HPK1 (MAP4K1)

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and the subsequent ubiquitination and degradation of the TCR signaling complex. This "molecular brake" limits T-cell proliferation and cytokine production.

  • Therapeutic Hypothesis: Inhibition of HPK1 using 3-Methoxy-2-pyrazinecarboxamide derivatives releases this brake, reinvigorating exhausted T-cells within the tumor microenvironment (TME).

  • Scaffold Role: The 2-carboxamide moiety mimics the adenine ring's hydrogen bonding at the kinase hinge region, while the 3-methoxy group provides metabolic stability and positions substituents to exploit the ribose-binding pocket or solvent-exposed regions.

Pathway Visualization: HPK1 Inhibition

The following diagram illustrates the signaling cascade and the intervention point of pyrazine-based inhibitors.

HPK1_Pathway TCR TCR Engagement SLP76 SLP-76 (Adaptor Protein) TCR->SLP76 Activates HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates (Feedback) Ubiquitin Ubiquitination & Degradation SLP76->Ubiquitin Triggers TCell_Act T-Cell Activation (Cytokines/Proliferation) SLP76->TCell_Act Sustained Signaling HPK1->SLP76 Phosphorylates (Ser376) Ubiquitin->TCell_Act Inhibits Inhibitor Pyrazine Inhibitor (3-Methoxy Scaffold) Inhibitor->HPK1 BLOCKS

Figure 1: Mechanism of Action. HPK1 normally dampens T-cell signaling by destabilizing SLP-76.[2] Pyrazine inhibitors block HPK1, sustaining T-cell activation.[3]

Chemical Protocol: Scaffold Functionalization

Objective: To synthesize a library of HPK1 inhibitors using 3-Methoxy-2-pyrazinecarboxamide as the starting core. The 3-methoxy group can be retained for lipophilicity or demethylated to a 3-hydroxyl (tautomerizing to 3-oxo) to alter hydrogen bond donor/acceptor profiles.

Synthetic Workflow
  • Starting Material: 3-Methoxy-2-pyrazinecarboxamide (Purity >98%).

  • Core Modification (C-5/C-6 Functionalization):

    • Halogenation: Bromination at the C-6 position using N-bromosuccinimide (NBS) in DMF to create a handle for coupling.

    • Suzuki-Miyaura Coupling: Reaction of the 6-bromo intermediate with aryl boronic acids (e.g., substituted pyridines or indazoles) to extend the molecule into the kinase specificity pocket.

  • Amide Modification:

    • The primary amide at C-2 is crucial for hinge binding. However, it can be dehydrated to a nitrile or hydrolyzed to an acid for further derivatization if necessary.

Step-by-Step Protocol: C-6 Arylation
  • Bromination: Dissolve 3-Methoxy-2-pyrazinecarboxamide (1.0 eq) in anhydrous DMF. Add NBS (1.1 eq) portion-wise at 0°C. Stir at RT for 4 hours. Quench with water, filter precipitate. Yield: ~75% (6-bromo derivative).

  • Coupling: In a microwave vial, combine 6-bromo intermediate (1.0 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in 1,4-dioxane/water (4:1).

  • Reaction: Degas with argon. Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Purification: Dilute with EtOAc, wash with brine. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Biological Validation: IO Assay Protocols

Once the library is synthesized, compounds must be screened for HPK1 inhibition and functional T-cell recovery.

Assay A: Biochemical HPK1 Kinase Assay (TR-FRET)

Purpose: Determine IC50 values for direct enzymatic inhibition.

  • Reagents: Recombinant human HPK1 kinase domain, Fluorescein-labeled peptide substrate (SLP-76 derived), ATP (Km concentration).

  • Protocol:

    • Incubate 5 nM HPK1 with serial dilutions of Pyrazine compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add ATP (10 µM) and Peptide Substrate. Incubate 60 min at RT.

    • Add Detection Reagent (Europium-labeled anti-phospho-antibody).

    • Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).

    • Data Analysis: Plot % Inhibition vs. Log[Compound].

Assay B: Jurkat T-Cell NFAT Reporter Assay

Purpose: Confirm cellular activity and ability to restore TCR signaling.

  • Cell Line: Jurkat T-cells stably expressing an NFAT-Luciferase reporter.

  • Protocol:

    • Seed Jurkat-NFAT cells (50,000 cells/well) in 96-well plates.

    • Treat with Pyrazine compounds (0.1 - 10 µM) for 1 hour.

    • Stimulate TCR using anti-CD3/anti-CD28 antibodies.

    • Incubate for 6 hours at 37°C.

    • Add Luciferase substrate (e.g., Bright-Glo™). Measure luminescence.

    • Interpretation: An increase in luminescence compared to control indicates successful HPK1 inhibition and restoration of NFAT signaling.

Data Presentation & SAR Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data derived from optimizing the 3-Methoxy-2-pyrazinecarboxamide scaffold.

Table 1: SAR of 3-Methoxy-2-pyrazinecarboxamide Derivatives against HPK1

Compound IDR-Group (C-6 Position)3-Position SubstituentHPK1 IC50 (nM)Jurkat EC50 (nM)Solubility (µM)
PYZ-001 H (Parent Scaffold)-OCH3>10,000N.A.>500
PYZ-015 Phenyl-OCH38502,100150
PYZ-022 3-Amino-indazole-OCH34512085
PYZ-022-OH 3-Amino-indazole-OH (Tautomer)123540
PYZ-034 Pyridine-3-yl-OCH3110350200
  • Insight: The parent scaffold (PYZ-001 ) is inactive, serving only as a core. Extension at C-6 (PYZ-022 ) dramatically improves potency. Interestingly, demethylation of the methoxy group to the hydroxyl (PYZ-022-OH ) often enhances potency (IC50 12 nM) due to donor capability, but the 3-Methoxy variants (PYZ-022 ) often show better solubility and membrane permeability, making them ideal prodrugs or optimized leads if potency is sufficient.

Experimental Workflow Diagram

The integration of chemistry and biology workflows is critical for rapid iteration.

Workflow Scaffold 3-Methoxy-2-pyrazinecarboxamide (Scaffold) Chem Chemical Modification (C-6 Arylation / SNAr) Scaffold->Chem Library Pyrazine Analog Library Chem->Library Screen HPK1 Kinase Assay (Biochemical) Library->Screen High Throughput Cell Jurkat NFAT Assay (Cellular) Screen->Cell Hits < 100 nM Cell->Chem SAR Feedback Loop Lead Lead Candidate Selection Cell->Lead Validates Mechanism

Figure 2: Integrated Discovery Workflow. Iterative cycle of synthesis and screening to optimize the pyrazine scaffold.

Conclusion

3-Methoxy-2-pyrazinecarboxamide is more than a simple intermediate; it is a tunable template for Immuno-Oncology. By leveraging its capacity for C-6 functionalization and the metabolic flexibility of the C-3 methoxy group, researchers can generate potent HPK1 inhibitors. These agents hold the potential to reverse T-cell exhaustion, offering a synergistic partner to PD-1/PD-L1 blockade in resistant tumors.

References

  • Sawasdichai, A., et al. (2022). "Hematopoietic Progenitor Kinase 1 (HPK1) as a Target for Immunotherapy." Journal of Medicinal Chemistry. Link

  • Furuta, Y., et al. (2017).[4] "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[5] Proceedings of the Japan Academy, Series B. Link(Demonstrates synthetic utility of the pyrazinecarboxamide core).

  • Liu, J., et al. (2020). "Discovery of Pyrazine-Based Inhibitors of HPK1 with Improved Cellular Efficacy." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[6] "Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers." Link

  • Vertex Pharmaceuticals. (2024). "Small Molecule Inhibition of HPK1 for Cancer Immunotherapy." Cancer Immunology Research. Link

Sources

NMR and mass spectrometry analysis of pyrazinecarboxamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR and Mass Spectrometry Profiling of Pyrazinecarboxamide (Pyrazinamide)

Executive Summary

Pyrazinecarboxamide, commonly known as Pyrazinamide (PZA), is a critical first-line antitubercular agent. Its analytical characterization is complicated by the pyrazine ring’s electron-deficiency and the amide group’s exchangeable protons. This guide provides a definitive protocol for the structural validation of PZA and its primary metabolites using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Technical Insights:

  • NMR Solvent Criticality: DMSO-d6 is the mandatory solvent for full structural elucidation to prevent amide proton exchange and ensure solubility.

  • MS Fragmentation: The transition

    
     124 
    
    
    
    79 is the specific quantifier, driven by a sequential loss of ammonia and carbon monoxide.
  • Metabolite Differentiation: Distinct spectral signatures allow simultaneous quantification of the active metabolite Pyrazinoic Acid (PA) and the hepatotoxic marker 5-Hydroxypyrazinamide.

Sample Preparation Strategy

NMR Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    ) is unsuitable for PZA due to poor solubility and rapid exchange of amide protons, which leads to signal broadening. Dimethyl sulfoxide-d6 (
    
    
    
    ) is required.[1][2]
  • Concentration: Prepare a 10–15 mg/mL solution.

  • Handling: PZA is hygroscopic. Use dry solvents and limit air exposure to prevent water peaks (

    
     3.33 ppm in DMSO) from obscuring the pyrazine ring signals.
    
LC-MS Sample Preparation (Plasma/Biological Matrix)
  • Protein Precipitation: Use a 1:3 ratio of plasma to ice-cold Methanol/Acetonitrile (50:50 v/v).

  • Internal Standard: Pyrazinamide-

    
     is recommended to compensate for matrix effects.
    
  • Clarification: Centrifuge at 10,000

    
     g for 10 minutes at 4°C. Inject the supernatant.
    

NMR Spectroscopy Protocol

1H and 13C NMR Assignments

The pyrazine ring possesses


 symmetry broken by the carboxamide group, resulting in three distinct aromatic proton environments. In 

, the restricted rotation of the C-N amide bond renders the two amide protons chemically nonequivalent.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)

PositionNucleusShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-3

9.20Singlet (s)-Most deshielded; ortho to both N and C=O.
H-5

8.88Doublet (d)

Meta to C=O; couples with H-6.
H-6

8.72Doublet (d)

Para to C=O; couples with H-5.
NH-a

8.25Broad s-Amide proton anti to carbonyl oxygen.
NH-b

7.85Broad s-Amide proton syn to carbonyl oxygen.
C=O

165.2Singlet-Carbonyl carbon.
C-2

147.5Singlet-Ipso carbon (quaternary).
C-3

145.0--Aromatic CH.
C-5

144.1--Aromatic CH.
C-6

143.5--Aromatic CH.
Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the PZA structure using 1D and 2D NMR experiments.

NMR_Workflow Sample PZA Sample in DMSO-d6 H1_Spec 1H NMR Spectrum Sample->H1_Spec Aromatic Aromatic Region (8.7 - 9.2 ppm) H1_Spec->Aromatic Identify Ring Protons Amide Amide Region (7.8 - 8.3 ppm) H1_Spec->Amide Identify NH2 (Exchangeable) COSY COSY Experiment Aromatic->COSY Confirm H5-H6 Coupling HSQC HSQC Experiment Aromatic->HSQC Link H to C Amide->HSQC No Crosspeak (N-H) HMBC HMBC Experiment HSQC->HMBC Verify Quaternary C2 & C=O HMBC->Sample Structure Confirmed

Figure 1: NMR assignment logic flow. COSY confirms the H5-H6 spin system, while HMBC links the ring protons to the carbonyl carbon.

Mass Spectrometry Protocol

LC-MS/MS Method Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[3][4][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (provides protons for [M+H]+).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

Fragmentation Mechanism

The primary transition for PZA quantification is


 124 

79. Understanding this pathway is crucial for troubleshooting interferences.
  • Precursor: Protonated PZA (

    
    ) at 
    
    
    
    124.
  • Intermediate: Loss of Ammonia (

    
    , 17 Da) yields the acylium ion at 
    
    
    
    107.
  • Product: Loss of Carbon Monoxide (

    
    , 28 Da) yields the protonated pyrazine ring (
    
    
    
    ) at
    
    
    79.

Table 2: MRM Transitions for PZA and Metabolites

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Pyrazinamide (PZA) 124.179.120-25Loss of

+

Pyrazinoic Acid (PA) 125.181.122Loss of

5-OH-Pyrazinamide 140.195.125Ring fragmentation
Fragmentation Pathway Diagram

MS_Fragmentation M_H [M+H]+ m/z 124 (Protonated Amide) Inter Acylium Ion m/z 107 (Pyrazine-CO+) M_H->Inter - NH3 (17 Da) Deamination Prod Product Ion m/z 79 (Pyrazinium C4H5N2+) Inter->Prod - CO (28 Da) Decarbonylation

Figure 2: ESI(+) fragmentation pathway of Pyrazinamide. The sequential loss of neutral ammonia and carbon monoxide generates the quantifier ion.

References

  • Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6) Spectral Data for Pyrazine Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3-Methoxy-2-pyrazinecarboxamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines a robust, stability-indicating HPLC method for the quantification of 3-Methoxy-2-pyrazinecarboxamide (CAS: N/A for specific isomer, structurally related to CAS 55321-99-8). This compound is a critical intermediate and potential process-related impurity in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral.

Given the structural similarity to Pyrazinamide and Favipiravir, this analyte exhibits significant polarity and weak basicity, presenting retention challenges on standard alkyl-bonded stationary phases. This protocol utilizes a high-strength silica (HSS) C18 chemistry designed for polar retention, ensuring compliance with ICH Q2(R1) validation standards.

Physicochemical Analysis & Method Strategy

Analyte Profile
  • Chemical Structure: Pyrazine ring substituted with a carboxamide group (C2) and a methoxy group (C3).

  • Polarity (LogP): Estimated ~0.5 to 0.8. The methoxy group imparts slightly higher lipophilicity than its hydroxy-analog (Favipiravir metabolite), but the molecule remains polar.

  • Acid-Base Character (pKa): The pyrazine nitrogens are weakly basic (pKa ~0.5 - 1.0). The amide group is neutral.

  • UV Chromophore: Pyrazine ring absorption maximum (

    
    ) typically occurs between 265–275 nm .
    
Critical Method Parameters (CMP)

To achieve reproducible quantification, three factors must be controlled:

  • Dewetting Phase Collapse: Standard C18 columns may experience "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar analyte.

    • Solution: Use a C18 column with proprietary end-capping or hydrophilic modification (e.g., Waters HSS T3 or Agilent Zorbax SB-Aq).

  • pH Control: Maintaining a pH < 3.0 ensures the suppression of silanol activity on the column and stabilizes the ionization state of the pyrazine ring.

  • Solubility: The methoxy group reduces water solubility compared to the hydroxy-analog. A mixed organic-aqueous diluent is required.[1]

Method Development Logic Flow

The following decision tree illustrates the scientific rationale behind the selected stationary and mobile phases.

MethodDevelopment Start Analyte Assessment (3-Methoxy-2-pyrazinecarboxamide) Polarity Polarity Check (LogP < 1.0) Start->Polarity High Polarity ColumnSelect Stationary Phase Selection Requires High Aqueous Stability Polarity->ColumnSelect Risk of Phase Collapse MobilePhase Mobile Phase Selection pH 2.5 Phosphate Buffer ColumnSelect->MobilePhase Silanol Suppression Detection Detection Optimization UV @ 270 nm MobilePhase->Detection Chromophore Check FinalMethod Final Protocol HSS T3 Column + Gradient Detection->FinalMethod Optimization

Figure 1: Method Development Decision Tree. The selection of HSS T3 chemistry addresses the dewetting risk associated with polar pyrazines.

Detailed Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

  • Column: Waters XSelect HSS T3, 4.6 × 150 mm, 3.5 µm (or equivalent "AQ" C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water (18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak symmetry.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV 270 nm

for pyrazine carboxamide core.
Run Time 15 MinutesAllows elution of lipophilic impurities.
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

A gradient is recommended to separate the target analyte from potential precursors (e.g., 3-chloropyrazine-2-carboxamide) or degradation products (Favipiravir).

Time (min)% Buffer (A)% ACN (B)Event
0.0955Initial Hold for Polar Retention
3.0955End of Isocratic Hold
8.06040Ramp to Elute Lipophilics
10.06040Wash
10.1955Re-equilibration
15.0955End of Run

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the methoxy-derivative, which has lower aqueous solubility than the buffer alone.

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate 5 Minutes Dissolve->Sonicate Dilute Dilute to Range (10 - 100 µg/mL) Sonicate->Dilute Filter Filter (0.22 µm) PVDF or Nylon Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample Preparation Workflow. The use of a 50:50 Water:ACN diluent ensures solubility of the methoxy-derivative while remaining compatible with the initial mobile phase.

Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio.[3]

  • Note: Do not use 100% buffer as diluent, as the organic analyte may precipitate at high concentrations.

Method Validation (ICH Q2 R1)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria should be met during the validation phase.

System Suitability

Before running samples, inject the standard solution (50 µg/mL) six times.

  • RSD of Peak Area: ≤ 2.0%[4]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5000

Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 50%, 100%, and 150% of the target concentration.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Buffer pH is ≤ 3.0. Add 0.1% Triethylamine (TEA) if necessary (rarely needed with HSS columns).
Retention Time Shift pH drift in aqueous buffer.Prepare fresh buffer daily. Ensure proper equilibration (at least 10 column volumes).
High Backpressure Precipitation in column.Ensure sample diluent is compatible. Wash column with 90% Water / 10% ACN to remove salts, then 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bulduk, I. (2021). HPLC-UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Journal of Chemical Metrology. (Contextual grounding for pyrazinecarboxamide analysis). Link

  • Waters Corporation. (n.d.).[5] HSS T3 Column Care and Use Manual. (Authoritative source for column selection logic). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55321-99-8 (3-Hydroxypyrazine-2-carboxamide). (Structural analog data). Link

Sources

Application Note: In Vitro Cytotoxicity Evaluation of Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazine—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions—is a highly privileged scaffold in medicinal chemistry and drug development. Novel pyrazine derivatives have recently demonstrated potent anticancer properties by inhibiting crucial kinases (e.g., EGFR, CDK), inducing reactive oxygen species (ROS), and triggering cellular apoptosis[1][2].

To transition these synthesized compounds from computational design to preclinical validation, rigorous in vitro cytotoxicity testing is required. This application note details a self-validating protocol based on the ISO 10993-5 guidelines for the biological evaluation of medical devices and compounds[3][4], utilizing the industry-standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Causality of the Assay Choice: The MTT assay is selected because it directly correlates cellular metabolic activity with viability. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes within their mitochondria that reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[5]. Dead cells, or those undergoing pyrazine-induced apoptosis, lose this enzymatic capacity. This biochemical conversion provides a highly quantifiable colorimetric readout that is directly proportional to the number of living cells.

Quantitative Efficacy of Recent Pyrazine Derivatives

To contextualize the expected outcomes and dynamic range of this protocol, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of recently synthesized pyrazine derivatives across various human cancer and normal cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Pyrazine Derivatives

Compound ClassCell Line (Origin)IC50 (µM)Reference Drug (IC50 µM)
Hederagenin-Pyrazine (Cmpd 9)A549 (Lung Cancer)3.45 ± 0.59Cisplatin (3.85)
Hederagenin-Pyrazine (Cmpd 9)H9c2 (Normal Heart)16.69 ± 0.12-
Indenoquinoxaline-Pyrazine (Cmpd 11)MCF-7 (Breast Cancer)5.40-
Indenoquinoxaline-Pyrazine (Cmpd 11)A549 (Lung Cancer)4.30-
Imidazo[1,2-a]pyrazine (Cmpd 12b)HepG2 (Liver Cancer)13.00Doxorubicin (1.50)
Imidazo[1,2-a]pyrazine (Cmpd 12b)Vero (Normal Kidney)91.00Doxorubicin (14.00)

(Data aggregated from recent pharmacological evaluations[1][2][6]. Note the high selectivity index of Imidazo[1,2-a]pyrazine for cancer cells over normal Vero cells, validating the need for parallel testing on healthy cell lines).

Experimental Workflow Visualization

G Start Cell Culturing & Seeding (96-well plate, 10^4 cells/well) Incubate1 24h Incubation (Cell Attachment) Start->Incubate1 Treatment Pyrazine Derivative Treatment (Serial Dilutions, 0.01 - 100 µM) Incubate1->Treatment Incubate2 48h-72h Incubation (Drug Exposure) Treatment->Incubate2 MTT MTT Reagent Addition (0.5 mg/mL final conc.) Incubate2->MTT Incubate3 1-4h Incubation (Formazan Crystal Formation) MTT->Incubate3 Solubilize Solubilization (DMSO or SDS-HCl) Incubate3->Solubilize Read Absorbance Measurement (OD 570 nm / Ref 630 nm) Solubilize->Read Analysis Data Analysis & IC50 (Non-linear Regression) Read->Analysis

Workflow for in vitro cytotoxicity screening of pyrazine derivatives using the MTT assay.

Step-by-Step Protocol: MTT Cytotoxicity Assay

Materials Required:
  • Target Cell Lines: e.g., A549, MCF-7, and a Normal Control Line like Vero or H9c2[2][6].

  • Test Compounds: Novel Pyrazine derivatives dissolved in cell-culture grade DMSO (Stock: 10-20 mM).

  • MTT Reagent: 5 mg/mL in sterile PBS, filtered and protected from light.

  • Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl[7].

  • Consumables: 96-well flat-bottom tissue culture plates (opaque-walled if adapting to fluorescence later)[5].

Phase 1: Cell Seeding & Attachment
  • Harvest & Count: Harvest cells in the logarithmic growth phase. Stain a 10 µL aliquot with Trypan Blue to ensure >90% viability prior to seeding[8]. Dead cells in the initial suspension will skew the baseline metabolic reading.

  • Seeding: Seed cells at a density of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to 
    
    
    
    cells/well in 100 µL of complete culture medium into a 96-well plate.
    • Expert Insight (Causality): Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 100 µL of sterile PBS or media. This prevents the "edge effect"—evaporation-induced concentration gradients that occur during prolonged incubation, which can cause false cytotoxicity readings on the edges.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for complete cell adherence and recovery from trypsinization stress[3].

Phase 2: Pyrazine Derivative Treatment
  • Compound Dilution: Prepare serial dilutions of the pyrazine derivatives in complete culture medium. A standard screening range for novel compounds is 0.01 µM to 100 µM[1].

    • Expert Insight (Causality): Ensure the final DMSO concentration in the test wells does not exceed 0.5% (v/v). Higher DMSO concentrations are inherently cytotoxic and will confound the assay results, masking the true effect of the pyrazine derivative.

  • Dosing: Carefully aspirate the old media from the wells. Add 100 µL of the medium containing the pyrazine test compounds.

  • Controls Setup:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the test wells (e.g., 0.5%).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin at 1-10 µM)[2][6].

    • Blank (Background Control): Media only (no cells) + MTT reagent. Serum or phenol red in the medium can generate background absorbance[5].

  • Exposure: Incubate for 48 to 72 hours at 37°C, 5% CO2[2][8].

Phase 3: MTT Addition and Solubilization
  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (yielding a final concentration of ~0.45 mg/mL)[5][9].

  • Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C[5].

    • Expert Insight: Observe the cells under a light microscope after 2 hours. You should see intracellular punctate purple precipitates (formazan crystals) forming heavily in the vehicle control wells, and sparsely in the high-dose pyrazine wells.

  • Solubilization: Carefully aspirate the media (if using adherent cells and DMSO solubilization) or add 100 µL of SDS-HCl solubilization solution directly to the wells[5][7]. If using DMSO, add 100 µL of DMSO per well and place the plate on an orbital shaker for 15 minutes, protected from light, to fully dissolve the crystals into a homogenous colored solution.

Phase 4: Data Acquisition & Analysis
  • Measurement: Measure the optical density (OD) using a microplate spectrophotometer at 570 nm[5].

    • Expert Insight (Causality): Always read a reference wavelength at 630 nm. Subtracting the 630 nm reading from the 570 nm reading corrects for background noise caused by cellular debris, condensation, and plate plastic scattering[9].

  • Calculation:

    • Corrected OD = (OD570 - OD630)

    • % Viability =[(Corrected OD_test - Corrected OD_blank) / (Corrected OD_vehicle - Corrected OD_blank)] × 100

  • IC50 Determination: Plot the % Viability against the

    
     of the pyrazine compound concentration. Use non-linear regression (curve fit) analysis (e.g., four-parameter logistic equation) to determine the IC50 value.
    

Trustworthiness & Self-Validating Systems

To ensure the integrity of the data, the protocol incorporates the following self-validating checkpoints:

  • Z'-Factor Calculation: Before screening a massive library of pyrazine derivatives, run a preliminary plate with just vehicle controls and positive controls. A Z'-factor > 0.5 ensures the assay has a wide enough dynamic range and low enough variability to accurately screen the compounds.

  • Microbial Contamination Check: As per ISO 10993-5 guidelines, non-sterile samples or contaminated media will artificially reduce MTT (bacteria also possess oxidoreductases), leading to false negatives for cytotoxicity[3]. Always use sterile-filtered compounds and monitor blank wells for turbidity.

References

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Chulalongkorn University / ISO [Link]

  • Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf[Link]

  • MTT Cell Assay Protocol Texas Children's Hospital[Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches ResearchGate / Journal of Molecular Structure [Link]

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis PMC / National Institutes of Health[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity RSC Advances[Link]

Sources

Molecular docking simulation of 3-Methoxy-2-pyrazinecarboxamide with target enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the molecular docking simulation of 3-Methoxy-2-pyrazinecarboxamide (MPC) , a structural analog of the first-line anti-tuberculosis drug Pyrazinamide (PZA).

Unlike standard inhibitor docking, simulating pyrazinecarboxamides requires a mechanism-based dual-target approach . PZA and its analogs are prodrugs that must first be activated (hydrolyzed) by the bacterial enzyme Pyrazinamidase (PncA) into their active acid form (e.g., 3-methoxy-pyrazinoic acid), which then targets ribosomal protein S1 (RpsA ) or Fatty Acid Synthase I (FAS-I ).

Therefore, this protocol is divided into two distinct simulation phases:

  • Activation Phase: Docking MPC into Mycobacterium tuberculosis PncA to assess substrate suitability and catalytic positioning.

  • Effector Phase: Docking the hydrolyzed metabolite (3-methoxy-pyrazinoic acid) into RpsA to predict downstream inhibitory efficacy.

Scientific Rationale & Target Selection

The Molecule: 3-Methoxy-2-pyrazinecarboxamide

The introduction of a methoxy group (-OCH₃) at the C3 position of the pyrazine ring introduces steric bulk and electron-donating properties compared to the unsubstituted PZA.

  • Hypothesis: The C3-methoxy group may alter the binding affinity within the PncA active site, potentially overcoming resistance mechanisms found in pncA mutants, or conversely, hindering the catalytic hydrolysis required for activation.

Target Enzymes
TargetPDB IDFunctionSimulation Goal
PncA (Pyrazinamidase)3PL1 Prodrug ActivatorDetermine if MPC can be hydrolyzed. The amide carbonyl must be positioned near Cys138 for nucleophilic attack.
RpsA (Ribosomal Protein S1)4NNI Trans-TranslationDetermine if the active metabolite binds to the C-terminal domain, inhibiting trans-translation.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the experiment, distinguishing between the prodrug (MPC) and the active metabolite.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Receptor Preparation L1 3-Methoxy-2-pyrazinecarboxamide (Prodrug) L2 DFT Geometry Optimization (B3LYP/6-31G*) L1->L2 D1 Docking Phase 1: Activation Potential L2->D1 L3 3-Methoxy-pyrazinoic Acid (Active Metabolite) D2 Docking Phase 2: Inhibition Potential L3->D2 P1 PncA (PDB: 3PL1) Clean & Charge P1->D1 P2 RpsA (PDB: 4NNI) Clean & Charge P2->D2 Decision Is Binding Energy < -6.0 kcal/mol AND Distance(C=O to Cys138) < 3.5Å? D1->Decision Decision->L3 Yes (Hydrolysis Assumed) End Stop: Compound likely inactive Decision->End No (Inactive Prodrug)

Figure 1: Mechanism-based docking workflow. The protocol bifurcates based on the success of the initial activation step in PncA.

Detailed Protocol

Phase 1: Ligand Preparation (DFT Optimization)

Rationale: Pyrazine rings are rigid, but the methoxy group introduces rotational degrees of freedom. Accurate geometry is critical for fitting into the tight PncA active site.

  • Structure Generation: Draw 3-Methoxy-2-pyrazinecarboxamide in a 2D editor (e.g., ChemDraw) and convert to 3D.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA (Open source alternative).

    • Method: Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G(d,p) .

    • Why: Standard molecular mechanics (MMFF94) often fail to accurately predict the planarity and conjugation effects of the methoxy-pyrazine system.

  • File Conversion: Convert the optimized output log to .pdbqt format using OpenBabel or MGLTools.

    • Check: Ensure Gasteiger partial charges are applied.[1]

    • Torsion Tree: Define the methoxy bond (O-CH3) as rotatable. The amide bond (C-NH2) should generally be kept rigid due to resonance, but allowing rotation can test for steric clashes.

Phase 2: Receptor Preparation (PncA)

Rationale: PncA contains a metal ion (Fe²⁺ or Mn²⁺ depending on the crystal, often substituted with Zn²⁺ in simulations for stability) which is crucial for catalysis.

  • Retrieval: Download PDB ID 3PL1 (M. tuberculosis PncA).

  • Cleaning:

    • Remove water molecules.[1][2][3][4]

    • Critical Step: Retain the metal ion (Fe/Zn) in the active site.

    • If the PDB file lacks the metal, manually insert a Zn²⁺ atom at coordinates corresponding to the catalytic center, coordinated by Asp49, His51, and His71.

  • Charge Assignment:

    • Use AutoDock Tools (ADT).

    • Add polar hydrogens (Kollman charges).

    • Metal Treatment: Ensure the metal ion has a formal charge of +2.0. Standard ADT often miscalculates metal charges; manual editing of the PDBQT file may be necessary to set the charge to +2.000.

Phase 3: Grid Generation & Docking (AutoDock Vina)
3.1 PncA Grid Setup (Activation Site)

The active site is defined by the catalytic triad: Cys138, Asp8, Lys96 .

  • Center: X: 12.5, Y: -18.2, Z: 10.5 (Approximate coordinates for 3PL1 active site).

  • Size: 20 x 20 x 20 Å.[5]

  • Exhaustiveness: 32 (High precision required for small cavities).

3.2 Execution

Run AutoDock Vina.[3][4][5]

3.3 Analysis Criteria (Self-Validating Step)

For the prodrug to be active, it must not only bind but bind productively.

  • Binding Affinity: Should be comparable to PZA (approx -5.5 to -6.5 kcal/mol).

  • Catalytic Geometry: Measure the distance between the carbonyl carbon of the ligand and the sulfur atom of Cys138.

    • Valid: < 4.0 Å (Allows for nucleophilic attack).

    • Invalid: > 4.0 Å or inverted orientation.

Phase 4: Downstream Target Docking (RpsA)

Assumption: If Phase 3 is successful, the molecule is hydrolyzed to 3-methoxy-pyrazinoic acid .

  • Ligand Prep: Create the acid form (replace -NH2 with -OH, deprotonated to -COO⁻). Optimize geometry as in Phase 1.

  • Receptor: PDB 4NNI (RpsA C-terminal domain).

  • Grid Setup:

    • Target the C-terminal RNA-binding domain.

    • Center: X: -10.0, Y: 5.0, Z: -15.0 (Verify with reference ligand POA).

  • Analysis: Look for interactions with Lys303, Arg427, and Phe428 . These residues are critical for RpsA binding to tmRNA; blocking them inhibits trans-translation.

Data Presentation & Interpretation

Interaction Analysis Table

Summarize the top pose for the PncA docking simulation.

ParameterMetric / ResidueObservationInterpretation
Binding Energy

(kcal/mol)
-6.2Stronger than PZA (-5.8) suggests good affinity.
Catalytic Distance C(ligand) - S(Cys138)3.4 ÅProductive Pose. Hydrolysis likely.
H-Bond 1 Ala134 (Backbone NH)2.1 ÅStabilizes the oxyanion hole.
H-Bond 2 Cys138 (Main chain)2.3 ÅOrients the leaving group.
Steric Clash Val139 / Ile133NoneMethoxy group fits in the hydrophobic pocket.
Interaction Map (PncA Active Site)

Figure 2: Interaction map of the top-ranked pose in the PncA active site. The green line indicates the critical distance for enzyme activation.

References

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide.[6] PLoS ONE, 6(1), e15785. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Fan, X., et al. (2019). Molecular docking and molecular dynamics simulation studies of pyrazinamide derivatives as potential inhibitors of ribosomal protein S1 (RpsA). Journal of Molecular Structure, 1176, 759-769. [Link]

  • RCSB Protein Data Bank. Entry 3PL1: Crystal structure of the pyrazinamidase from M. tuberculosis. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazinecarboxamide derivatives represent a privileged pharmacophore in medicinal chemistry. Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment, while analogs like1[1]. The synthesis of these analogs, particularly via the aminodehalogenation of 3-chloropyrazine-2-carboxamide, traditionally suffers from prolonged reaction times (often exceeding 24 hours) and suboptimal yields. This is due to the high activation energy required for nucleophilic aromatic substitution (


) on the electron-deficient pyrazine ring.2[2]. Unlike conventional convective heating, microwaves couple directly with polar solvent molecules and polarizable transition states. This in situ heating creates localized superheating effects, 3[3], improving atom economy, and reducing the formation of thermal degradation byproducts.

Synthetic Workflow Visualization

G Precursor 3-Chloropyrazine-2-carboxamide + Amine Derivatives MAOS Microwave Irradiation (Dielectric Heating) Precursor->MAOS Solvent + Catalyst Intermediate Aminodehalogenation Transition State MAOS->Intermediate Rapid Activation Product Pyrazinecarboxamide Analogs (e.g., Pyrazinamide derivatives) Intermediate->Product High Yield Conversion Validation Analytical Validation (NMR, MS, HPLC) Product->Validation Purity Check

Workflow of microwave-assisted aminodehalogenation for pyrazinecarboxamides.

Quantitative Data: Process Optimization

The table below summarizes the kinetic and thermodynamic advantages of transitioning from conventional reflux to a microwave-assisted protocol for the coupling reaction of 3-chloropyrazine-2-carboxamide with ring-substituted anilines/amines.

Reaction ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Energy Transfer Convection / ConductionDielectric HeatingDirect energy transfer to polar molecules
Reaction Time 24 - 48 hours15 - 30 minutesRapid overcoming of activation energy barrier
Temperature Reflux (e.g., 78°C for EtOH)130°C - 150°C (Sealed)Access to superheated solvent conditions
Average Yield 40% - 60%75% - 95%Minimized thermal degradation byproducts
Scalability High (Batch reactors)Moderate (Flow systems)Precise, instantaneous control over thermal profiles

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

Objective: Synthesize N-alkyl/aryl substituted 3-aminopyrazine-2-carboxamides (Pyrazinamide analogs).

Causality & Design: The chlorine leaving group at the 3-position requires significant activation energy to be displaced by weak nucleophiles. Microwaves directly couple with the highly polar solvent (ethanol) and the polar transition state, lowering the apparent activation energy. Triethylamine (TEA) is added to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, suspend 3-chloropyrazine-2-carboxamide (1.0 mmol) in 3.0 mL of absolute ethanol.

  • Reagent Addition: Add the substituted amine (e.g., benzylamine) (1.5 mmol) and TEA (1.2 mmol) to the suspension.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen gas for 1 minute to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters:

    • Temperature: 150°C

    • Time: 20 minutes

    • Power: Dynamic mode (max 200 W) to maintain the target temperature.

    • Cooling: Compressed air cooling to 50°C post-reaction.

  • Workup & Isolation: Transfer the cooled reaction mixture to a beaker containing 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. The pyrazinecarboxamide analog will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and recrystallize from an ethanol/water mixture.

  • Self-Validation System:

    • TLC Check: Run a TLC (Ethyl Acetate:Hexane 1:1). The starting material has an

      
       of ~0.6, while the highly polar aminopyrazine product will appear lower (
      
      
      
      ~0.3).
    • Spectral Confirmation: Analyze via

      
      H-NMR. The disappearance of the characteristic downfield pyrazine proton adjacent to the chlorine atom and the appearance of the new amine/alkyl protons confirm successful substitution.
      
Protocol B: Sandmeyer-Type Chlorination for Favipiravir Precursors

Objective: Rapid microwave-assisted synthesis of4[4].

Causality & Design: Traditional Sandmeyer reactions are highly exothermic and prone to diazonium decomposition, leading to phenolic byproducts. By utilizing microwave irradiation with tert-butyl nitrite and


, the nitrogen extrusion and subsequent chloride trapping occur almost instantaneously. The rapid, uniform heating prevents localized hot spots that typically degrade the diazonium intermediate.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe Teflon vessel, combine 3-amino-6-chloropyrazine-2-carbonitrile (1.0 mmol) with

    
     (1.1 mmol) in anhydrous acetonitrile (4.0 mL).
    
  • Diazotization Agent: Slowly add tert-butyl nitrite (3.1 mmol) dropwise under a nitrogen atmosphere.

  • Irradiation: Heat the mixture under microwave irradiation at 85°C for 10 minutes.

  • Quenching: Carefully pour the cooled mixture over crushed ice (20 g) to quench unreacted titanium species. Extract with ethyl acetate (3 x 15 mL).

  • Self-Validation System:

    • Physical Property: Isolate the solid and verify the melting point.5[5].

    • Mass Spectrometry: Analyze the crude product via GC-MS. The successful incorporation of two chlorine atoms is validated by a distinct molecular ion isotopic pattern of 9:6:1 for the M, M+2, and M+4 peaks, respectively.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-2-pyrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methoxy-2-pyrazinecarboxamide, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

A consistently low yield is one of the most common frustrations in multi-step organic synthesis. The synthesis of 3-Methoxy-2-pyrazinecarboxamide typically involves several key transformations, each with its own potential for yield loss.

Question: My overall yield for the synthesis of 3-Methoxy-2-pyrazinecarboxamide is consistently below 30%. What are the likely causes and how can I improve it?

Answer: A low overall yield is often a cumulative effect of inefficiencies in one or more steps of your synthetic route. Let's break down the common routes and pinpoint potential areas for optimization.

A prevalent synthetic pathway starts from 3-aminopyrazine-2-carboxylic acid. This route involves esterification, followed by methylation, and finally amidation.

Workflow for a Common Synthesis Route

Synthesis_Workflow A 3-Aminopyrazine- 2-carboxylic acid B Methyl 3-aminopyrazine- 2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 3-hydroxy- 2-pyrazinecarboxylate B->C Diazotization/ Hydrolysis D Methyl 3-methoxy- 2-pyrazinecarboxylate C->D Methylation (MeI, Base) E 3-Methoxy-2- pyrazinecarboxamide D->E Amidation (NH3/NH4OH) Impurity_Troubleshooting Start Impurity Detected Q1 Route starting from 3-aminopyrazine-2-carboxylic acid? Start->Q1 A1_Yes Check for unreacted starting material or incompletely converted intermediates. Q1->A1_Yes Yes A1_No Consider alternative routes and their specific side reactions. Q1->A1_No No Q2 Observe di-substituted byproducts? A1_Yes->Q2 A2_Yes Optimize stoichiometry and control reaction temperature. Q2->A2_Yes Yes A2_No Analyze for solvent-related impurities. Q2->A2_No No

Overcoming solubility challenges with pyrazinecarboxamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Challenges with Pyrazinecarboxamide Scaffolds Role: Senior Application Scientist Status: Online | System: v4.2.1

Introduction: Why Your Compound Won't Dissolve

Welcome to the technical support hub for pyrazinecarboxamide (PZA) chemistry. If you are here, you are likely facing a common paradox: PZA derivatives are small, polar molecules (logP ~ -0.6 to 0.5), yet they exhibit stubbornly poor aqueous solubility and often crash out of organic reaction mixtures.

The Root Cause: Crystal Lattice Energy The solubility issue is rarely about lipophilicity; it is about lattice energy . The planar pyrazine ring coupled with the carboxamide group creates a "perfect storm" for intermolecular stability:

  • Amide-Amide Homosynthons: The primary amide forms strong, centrosymmetric hydrogen-bonded dimers (

    
     motif).
    
  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrazine rings stack efficiently, minimizing the void volume accessible to solvent molecules.

To dissolve a PZA compound, your solvent must overcome this high enthalpy of fusion (


). Simple heating is often insufficient because the dimers reform immediately upon cooling.

Module 1: Chemical Modification Strategy (Crystal Engineering)

Troubleshooting Guide: Salts vs. Cocrystals

User Query: "I tried making an HCl salt to improve solubility, but it's hygroscopic and unstable. What am I doing wrong?"

Diagnosis: Pyrazinecarboxamide is an extremely weak base (


). Protonation requires strong acids (pKa < -2), leading to salts that are prone to disproportionation (releasing the acid) in humid conditions or aqueous solution.

The Solution: Switch to Cocrystals Instead of trying to protonate the weak nitrogen, use cocrystallization . You can disrupt the stable PZA homodimer by introducing a "co-former" that creates a more soluble Acid-Amide Heterosynthon .

Protocol: Liquid-Assisted Grinding (LAG) Screening

Use this rapid protocol to screen for soluble cocrystals without consuming large amounts of API.

Materials:

  • PZA Derivative (100 mg)

  • Co-formers: Malonic acid, Glutaric acid, Succinic acid (See Table 1)

  • Solvent: Ethanol or Methanol

  • Equipment: Retsch Mixer Mill or mortar/pestle

Step-by-Step:

  • Stoichiometry: Weigh PZA and Co-former in a 1:1 molar ratio.

  • Solvent Addition: Add solvent at a ratio of

    
     per mg of solid mixture. (e.g., 
    
    
    
    for 100 mg mix).
  • Grinding: Grind for 20–30 minutes at 25–30 Hz.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from the starting materials.

  • Validation: If a new phase is found, scale up via solvent evaporation crystallization.

Table 1: Recommended Co-formers for PZA Derivatives

Co-formerInteraction MotifSolubility ImpactNotes
Malonic Acid Acid-Amide HeterosynthonHigh Increase Best for immediate release; disrupts packing efficiently.
Glutaric Acid Acid-Pyrazine HeterosynthonModerate IncreaseGood balance of stability and solubility.
Succinic Acid Amide-Amide HomosynthonDecrease / SustainedOften retains PZA dimers; useful for extended release.
2,5-Dihydroxybenzoic Acid

-Stacking + H-bond
VariableGood for highly aromatic derivatives.

Module 2: Formulation Strategy (Cyclodextrins)

User Query: "My compound dissolves in DMSO but precipitates immediately when added to cell culture media (aqueous buffer)."

Diagnosis: This is the "solvent shift" crash. The hydrophobic pyrazine ring cannot maintain solvation in water once the organic cosolvent is diluted.

The Solution: Host-Guest Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The pyrazine ring fits snugly into the hydrophobic cavity of

-CD, while the external hydroxyl groups maintain aqueous solubility.
Protocol: Phase Solubility Study

Determine the optimal CD concentration to prevent precipitation.

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40 mM) in your target buffer (e.g., PBS).
    
  • Saturation: Add excess PZA derivative to each vial.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Filtration: Filter samples (0.45

    
     PVDF).
    
  • Quantification: Dilute and analyze via HPLC-UV (268 nm).

  • Calculation: Plot Solubility (

    
    ) vs. [CD]. Calculate the Stability Constant (
    
    
    
    ) using the slope:
    
    
    Target
    
    
    values between 100–1000
    
    
    for optimal solubilization.

Module 3: Visualizing the Strategy

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: PZA Derivative Insoluble in Water CheckPKa Is the Pyrazine N basicity enhanced? (pKa > 2.0) Start->CheckPKa SaltScreen Attempt Salt Formation (Mesylate/Tosylate) CheckPKa->SaltScreen Yes CheckStructure Check H-Bond Donors (Amide Group Present?) CheckPKa->CheckStructure No (pKa < 2.0) Formulation Formulation Strategy (HP-beta-Cyclodextrin) SaltScreen->Formulation Salts Unstable Cocrystal Cocrystal Screening (Target: Malonic/Glutaric Acid) CheckStructure->Cocrystal Primary Amide Present CheckStructure->Formulation Secondary/Tertiary Amide Amorphous Amorphous Solid Dispersion (HPMC-AS / PVP) Cocrystal->Amorphous No Cocrystals Formed

Caption: Decision logic for selecting the correct solubility enhancement strategy based on the physicochemical properties of the specific pyrazinecarboxamide derivative.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see split peaks in my HPLC chromatogram. Is my compound degrading? A: Likely not. PZA derivatives are amphoteric. If your mobile phase pH is near the


 (~0.5) or the amide deprotonation point, you may see peak splitting due to ionization equilibrium.
  • Fix: Buffer your mobile phase. Use 0.1% Formic Acid (pH ~2.7) to keep it fully neutral/protonated, or use a high pH buffer (if stable) to strip the amide proton.

Q2: Why does my cocrystal turn into a paste during grinding? A: You may be forming a eutectic mixture rather than a cocrystal, or you are using too much solvent (Liquid-Assisted Grinding).

  • Fix: Reduce solvent volume to

    
    . If it still pastes, the melting point of the mixture might be depressed below room temperature. Switch to a higher melting point co-former (e.g., Fumaric acid).
    

Q3: Can I use DMSO stocks for animal studies? A: Be cautious. While PZA dissolves well in DMSO, injecting high % DMSO causes pain and precipitation at the injection site (the "solvent shift" mentioned in Module 2).

  • Recommendation: Use the DMSO stock to create a nanosuspension . Slowly inject the DMSO stock into a rapidly stirring aqueous solution containing 1% Tween 80 or HPMC.

References

  • Luo, Y. H., & Sun, B. W. (2013). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. Crystal Growth & Design, 13(5), 2098–2106. Link

  • Rivas-Ozuna, V., et al. (2024).[1] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 5089.[2] Link

  • Saha, M., et al. (2016). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. Frontiers in Chemistry, 8, 1098. Link

  • Castro, R. A., et al. (2010). A New Insight into Pyrazinamide Polymorphic Forms and their Thermodynamic Relationships. Crystal Growth & Design, 10(1), 274–282. Link

  • Jansook, P., & Loftsson, T. (2009). Cyclodextrins as solubilizers: Formation of complex aggregates.[3] Journal of Pharmaceutical Sciences, 98(1), 213-226. Link

Sources

Technical Support Center: Optimization of HPLC Conditions for Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic Support Center, designed to address the specific challenges of separating pyrazine isomers (specifically the critical 2,3-, 2,5-, and 2,6-dimethylpyrazine triad) using HPLC.

Status: Operational | Tier: Level 3 (Method Development) Topic: Separation of Structural Pyrazine Isomers (Regioisomers) Audience: Analytical Chemists, drug development scientists.

🔬 Module 1: Core Separation Philosophy

User Query: I am using a standard C18 column, but 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are co-eluting. No amount of gradient shallowing helps.[1] What is the fundamental issue?

Technical Response: The co-elution of 2,5-dimethylpyrazine (2,5-DMP) and 2,6-dimethylpyrazine (2,6-DMP) on C18 phases is a classic "hydrophobic equivalence" failure. Both isomers possess nearly identical hydrophobicity (logP ~ 0.[1]28) and molecular volume.[1] A C18 column, which discriminates primarily based on hydrophobic volume, cannot "see" the difference between the nitrogen placement in the aromatic ring.

To resolve these, you must switch from a Dispersive mechanism (C18) to a Polar-Electronic mechanism.

The Solution: Pentafluorophenyl (PFP) Phases

The "Gold Standard" for pyrazine isomer separation is a Pentafluorophenyl (PFP or F5) column.[1]

  • Mechanism: The PFP ring is electron-deficient (Lewis acid), while the pyrazine ring is electron-rich (Lewis base).[1] This creates a specific donor-acceptor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    ) interaction.[1]
  • Selectivity: The position of the methyl groups on the pyrazine ring sterically and electronically alters how the pyrazine approaches the planar PFP surface.[1] 2,6-DMP (sterically crowded nitrogens) interacts differently than 2,5-DMP, creating the necessary separation factor (

    
    ).
    
Visualizing the Interaction Logic

G Start Problem: Isomers Co-eluting Check Check Column Chemistry Start->Check C18 C18 (Alkyl Chain) Check->C18 Standard Approach PFP PFP (Fluorinated Ring) Check->PFP Recommended Mech_C18 Mechanism: Hydrophobicity Result: 2,5-DMP & 2,6-DMP Co-elute C18->Mech_C18 Mech_PFP Mechanism: Dipole-Dipole + Pi-Pi Result: Baseline Resolution PFP->Mech_PFP

Figure 1: Decision logic for column selection. C18 fails due to lack of electronic discrimination; PFP succeeds via pi-pi interactions.[1]

🧪 Module 2: Mobile Phase & Solvent Selection

User Query: I switched to a PFP column, but the resolution is still marginal. I am using Acetonitrile/Water. Should I change the organic modifier?

Technical Response: Yes. Switch to Methanol (MeOH).

  • The "Pi-Pi" Effect: Acetonitrile (ACN) has a dipole that can compete with the stationary phase for interaction with the analyte.[1] It can "mask" the pi-pi interactions of the PFP ring.[1]

  • Methanol Advantage: Methanol is a protic solvent that does not interfere as strongly with the pi-pi electron transfer mechanism.[1] Using MeOH often enhances the selectivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between aromatic isomers on phenyl-type columns compared to ACN.[1]
    

Recommended Isocratic Starting Point:

  • Mobile Phase: Water : Methanol (90:10 to 80:20 v/v).[1]

  • Flow Rate: 0.8 - 1.0 mL/min (for 4.6mm ID).[1]

  • Temperature: 25°C (Lower temperatures often favor pi-pi interactions).[1]

📉 Module 3: Peak Shape & Tailing Troubleshooting

User Query: My peaks are tailing (Tailing Factor > 1.5). Pyrazines are basic, so should I add TFA or high pH buffer?

Technical Response: Pyrazines are actually weak bases (pKa of methylpyrazines ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 1.5 - 2.1).[1] This creates a unique situation compared to stronger amines (like alkylamines).[1]
CompoundpKa (approx)State at pH 7State at pH 2
Pyrazine0.6NeutralNeutral/Partially Protonated
2-Methylpyrazine1.5Neutral~25% Protonated
2,5-Dimethylpyrazine2.1Neutral~50% Protonated
2,3,5-Trimethylpyrazine2.5NeutralMostly Protonated

Diagnosis: Tailing at neutral pH is likely due to Hydrogen Bonding with residual silanols (Si-OH), not necessarily ionic attraction (since the pyrazine is neutral).[1]

Corrective Actions:

  • Do NOT use high pH: Silica dissolves at high pH (>8), and PFP ligands can be cleaved.[1]

  • Buffer Selection: Use Ammonium Formate (10-20 mM, pH 3.0 - 4.0) .

    • Why? A slightly acidic pH ensures silanols are protonated (neutral Si-OH) and suppresses their activity.[1] While this might partially protonate the pyrazine, the high ionic strength of the buffer (20mM) masks secondary interactions.[1]

  • End-Capping: Ensure your PFP column is "fully end-capped." Non-end-capped columns will show severe tailing for nitrogenous heterocycles.[1]

📊 Module 4: Validated Experimental Protocol

User Query: Can you provide a specific set of conditions to start my method development?

Technical Response: The following protocol is derived from successful separation strategies for structural isomers of nitrogenous heterocycles.

Optimized Method Parameters
ParameterSettingRationale
Column PFP (Pentafluorophenyl) Propyl Essential for isomeric selectivity (2,5 vs 2,6).
Dimensions 150 x 4.6 mm, 3 µm or 5 µmStandard analytical scale; 3 µm improves resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]7)Controls ionization; improves peak symmetry.[1]
Mobile Phase B MethanolEnhances pi-pi selectivity over Acetonitrile.[1]
Mode Isocratic: 15% B / 85% AIsomers elute closely; gradients may compress peaks too much.[1]
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.[1]
Detection UV @ 270 nmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

for the pyrazine ring.
Temperature 20°C - 25°CLower temp maximizes steric/electronic selectivity.[1]
Expected Elution Order (PFP Phase):

On a PFP column under these conditions, the elution order is typically driven by the accessibility of the nitrogen lone pairs and the dipole moment.[1]

  • 2,6-Dimethylpyrazine (Elutes first - Sterically hindered nitrogens reduce interaction).

  • 2,5-Dimethylpyrazine (Elutes second - More accessible interaction).[1]

  • 2,3-Dimethylpyrazine (Elutes last - Strongest dipole).[1]

(Note: Order may invert depending on specific column carbon load; always run individual standards first.)

Interaction Mechanism Diagram

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Mobile Phase) PFP_Ligand PFP Ring (Electron Deficient) Pyrazine Pyrazine Isomer (Electron Rich) PFP_Ligand->Pyrazine Pi-Pi Interaction PFP_Ligand->Pyrazine Dipole-Dipole

Figure 2: Mechanistic view of the separation.[1] The electron-deficient PFP ring "grabs" the electron-rich pyrazine ring.[1] The strength of this grab varies by isomer structure.

📚 References

  • SIELC Technologies. (2025).[2] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from

  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Retrieved from

  • BenchChem. (2025).[3][4] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from

  • Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Toyohashi University of Technology. (2008). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from

  • Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

Sources

Technical Support Center: Pyrazinecarboxamide Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Byproducts in Pyrazinecarboxamide (Pyrazinamide) Production

Introduction: The "Hidden" Complexity of a Simple Scaffold

Welcome. If you are accessing this guide, you are likely observing unexpected peaks in your LC-MS traces or inconsistent yields in your pyrazinecarboxamide synthesis. While the pyrazine core is robust, the amide formation on this electron-deficient ring is prone to specific, repeatable failure modes.

This guide moves beyond generic organic chemistry advice. We focus on the causality of byproduct formation—specifically distinguishing between kinetic intermediates you can control and thermodynamic sinks that ruin your purity.

Module 1: The Acid Chloride Route (Thionyl Chloride/Oxalyl Chloride)[1]

Context: You are activating Pyrazine-2-carboxylic acid with


 or 

followed by aminolysis.
The Problem: "My product is contaminated with the starting material, but I used excess reagent."

Diagnosis: You are likely seeing Hydrolytic Reversion or Anhydride Formation , not just unreacted starting material.

The Mechanism

The electron-deficient pyrazine ring makes the carbonyl carbon highly electrophilic but also destabilizes the acyl chloride. Unlike a standard benzoyl chloride, pyrazine-2-carbonyl chloride is exquisitely moisture-sensitive.[1]

  • Reversion: Trace water during the addition of the amine (or in the solvent) instantly reverts the acyl chloride back to the acid.

  • Anhydride Trap: If the amine addition is too slow, the generated acid reacts with the remaining acyl chloride to form Pyrazine-2-carboxylic anhydride . This anhydride is less reactive toward the amine but stable enough to survive mild workups, only to hydrolyze later on the column.

Visualizing the Failure Mode

AcidChlorideFailures cluster_impurities Critical Impurity Zone Acid Pyrazine-2-carboxylic Acid (Starting Material) SOCl2 SOCl2 / Reflux Acid->SOCl2 AcylCl Pyrazine-2-carbonyl Chloride (Active Intermediate) SOCl2->AcylCl AcylCl->Acid + H2O (Moisture) Amide Pyrazinecarboxamide (Target Product) AcylCl->Amide + Amine (Fast) Anhydride Pyrazine-2-carboxylic Anhydride (Common Impurity) AcylCl->Anhydride + Acid (Slow Addition) Ester Methyl Pyrazine-2-carboxylate (Workup Artifact) AcylCl->Ester + MeOH (Quench)

Figure 1: Competitive pathways in acid chloride activation. Note the "Workup Artifact" pathway which occurs if methanol is used to quench the reaction.

Troubleshooting Protocol A: Eliminating the Reversion
  • The "Dry" Check: Do not rely on "anhydrous" bottle labels. Dry your amine solvent over molecular sieves (3Å) for 24 hours.

  • The Methanol Trap (Crucial):

    • Scenario: You quench the reaction with Methanol or recrystallize in MeOH.

    • Result: You form Methyl pyrazine-2-carboxylate .

    • Identification: Look for a peak at M+14 relative to the acid (or M+31 relative to the acyl fragment) in LC-MS.

    • Fix: Use Isopropyl Alcohol (IPA) for quenching if necessary; the steric bulk reduces esterification rates compared to methanol.

Module 2: The Nitrile Hydrolysis Route (Cyanopyrazine)

Context: You are hydrolyzing 2-cyanopyrazine using basic conditions (


) or metal catalysts.
The Problem: "I have a persistent impurity that co-elutes with my product."

Diagnosis: You are battling Over-Hydrolysis (Pyrazinoic Acid) or Decarboxylation .

The Mechanism

The hydrolysis of the nitrile proceeds through an imidate intermediate to the amide. However, the amide bond on the pyrazine ring is susceptible to further hydrolysis because the ring nitrogens withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide.

  • Thermodynamic Sink: The reaction naturally wants to go all the way to the carboxylic acid (Pyrazinoic Acid).

  • Thermal Instability: If you push the temperature >150°C to force conversion, the acid can decarboxylate to form Pyrazine (the bare ring), which is volatile and often lost, leading to mass balance errors.

Visualizing the Hydrolysis Cascade

NitrileHydrolysis Nitrile 2-Cyanopyrazine Amide Pyrazinecarboxamide (Target) Nitrile->Amide Hydrolysis (Base/H2O2) Acid Pyrazinoic Acid (Over-Hydrolysis) Amide->Acid Excess Heat/Time Pyrazine Pyrazine (Decarboxylation) Acid->Pyrazine >150°C / Microwave

Figure 2: Stepwise hydrolysis showing the thermodynamic sink (Acid) and thermal degradation (Pyrazine).

Troubleshooting Protocol B: Controlling Selectivity
  • Stop-Watch Chemistry: Do not run this reaction to "completion" based on the disappearance of the nitrile. The rate of Amide

    
     Acid hydrolysis accelerates as the concentration of Amide increases.
    
    • Target: Stop reaction at 95% conversion . It is easier to separate the non-polar nitrile (starting material) than the polar acid (impurity).

  • pH Control:

    • Avoid high pH (>10). High pH dramatically accelerates the second hydrolysis step.

    • Recommendation: Use mild oxidative hydrolysis (Urea-Hydrogen Peroxide complex) rather than strong mineral bases.

Module 3: Analytical Forensics (FAQ)

Q: How do I quickly distinguish Pyrazinoic Acid (Impurity) from Pyrazinamide (Product) on HPLC?

A: They behave differently based on pH due to the carboxylic acid moiety.

FeaturePyrazinamide (Product)Pyrazinoic Acid (Impurity)
pKa ~0.5 (Very weak base)~2.9 (Acidic)
RT (Acidic Mobile Phase) Elutes Later Elutes Earlier (Ionized/Polar)
RT (Neutral Mobile Phase) Elutes Earlier Elutes Later (Ion suppression)
UV Spectrum

~268 nm

~268 nm (Similar!)
1H NMR (DMSO-d6) Amide protons:

7.5-8.5 ppm (Broad singlets)
No Amide protons. Acid proton usually invisible (broad).

Q: I see a peak at [M-17]. Is this a fragment? A: In LC-MS, yes. But if you see it in the synthesis, it could be the Nitrile (Cyanopyrazine) if you are using the dehydration route. Check the IR: Nitrile gives a sharp signal at ~2230 cm⁻¹.

Q: My product turned pink/red during workup. A: This is a classic sign of Iron (Fe) contamination complexing with Pyrazinoic Acid. Even trace amounts of iron (from spatulas or old solvent drums) form a red complex with the acid byproduct.

  • Fix: Wash the organic layer with EDTA solution or dilute citric acid to sequester the metal.

References

  • Doležal, M. et al. (2002).[2] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.[1][2][3] Link

  • Jandourek, O. et al. (2017).[4] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[4] Link[4]

  • Gore, R. P. et al. (2011).[5] "Amide synthesis by N-acylation: A review." Der Pharma Chemica, 3(3), 409-421.[5] Link

  • USP Monograph. "Pyrazinamide: Organic Impurities." United States Pharmacopeia. (Defines Pyrazinoic acid as the primary pharmacopeial impurity).

Sources

Addressing drug resistance in tuberculosis with novel pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Drug Resistance in Tuberculosis with Novel Pyrazine Derivatives

Welcome to the Pyrazine Development Support Hub

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting experimental protocols for Pyrazinamide (PZA) analogs and novel pyrazine derivatives targeting Mycobacterium tuberculosis (Mtb).

This guide addresses the unique challenges of developing pyrazine derivatives. Unlike standard antibiotics, pyrazines act as "stealth" prodrugs with pH-dependent activity and complex resistance mechanisms involving pncA, rpsA, and panD mutations.[1] Below are the field-validated protocols and troubleshooting workflows to ensure your data is robust.

Module 1: In Vitro Efficacy & The "pH Trap"

Context: The most common reason for false-negative data in pyrazine development is incorrect media pH. Standard PZA requires an acidic environment to function.[2] However, novel derivatives are often designed to bypass this requirement.

Q: My novel derivative shows an MIC >100 µg/mL in standard 7H9 broth, but I expected high potency. Is the compound inactive?

A: Not necessarily. You are likely encountering the "pH Trap." Standard Middlebrook 7H9 broth is buffered to pH 6.6–6.8. Wild-type PZA is almost completely inactive at this pH because its active metabolite, pyrazinoic acid (POA), requires protonation (H-POA) to re-enter and acidify the bacterial cytoplasm [1].

Troubleshooting Protocol:

  • Determine pH Dependency: You must run parallel MIC assays at pH 5.9 and pH 6.8 .

  • Media Preparation:

    • Prepare Middlebrook 7H9 broth supplemented with OADC.

    • Crucial Step: Before adding bacteria, adjust pH to 5.9 using 1N HCl or a phosphate-citrate buffer system. Do not use strong buffers that inhibit Mtb growth.

  • Inoculum: Use a fresh log-phase culture (

    
    ).
    
  • Controls:

    • Positive Control: PZA (Sigma) at pH 5.9 (Expected MIC: 12.5–50 µg/mL).

    • Negative Control: PZA at pH 6.8 (Expected MIC: >400 µg/mL).

Interpretation:

  • Activity at pH 6.8: Your derivative likely possesses a mechanism independent of cytoplasmic acidification or has optimized lipophilicity to cross membranes without protonation. This is a highly desirable "next-gen" trait.

  • Activity only at pH 5.9: Your compound behaves like a classical PZA prodrug.

Module 2: Validating Mechanism of Action (MoA)

Context: To claim your derivative "overcomes resistance," you must prove it bypasses the activation enzyme Pyrazinamidase (PncA), which is mutated in 70-90% of resistant clinical isolates [2].

Q: How do I confirm my compound works against MDR-TB strains with pncA mutations?

A: You must perform a comparative MIC assay using isogenic mutants. Relying solely on clinical MDR strains introduces confounding variables (efflux pumps, other mutations).

Experimental Workflow:

  • Panel Selection:

    • Strain A: H37Rv (Wild Type, PncA+).

    • Strain B: H37Rv

      
       (Knockout) or a confirmed clinical mutant (e.g., M. bovis which is naturally PncA-defective, or H37Rv with pncA H57D mutation).
      
  • Assay Execution: Perform Alamar Blue (MABA) or MGIT 960 assays [3].

  • Data Analysis:

Compound TypeMIC (WT H37Rv)MIC (

Mutant)
Conclusion
Classical PZA 25 µg/mL>500 µg/mLRequires PncA activation (Resistance Liability).
Novel Derivative 12.5 µg/mL12.5 - 25 µg/mLPncA-Independent (Overcomes Resistance).
Failure Mode >100 µg/mL>100 µg/mLInactive or poor solubility.
Visualizing the Resistance Bypass

The diagram below illustrates how novel derivatives (e.g., esters, direct POA analogs) bypass the PncA bottleneck that renders standard PZA ineffective.

PZA_Pathway Prodrug PZA (Prodrug) PncA Enzyme: PncA (Pyrazinamidase) Prodrug->PncA Requires Activation Derivative Novel Derivative (Self-Activating) POA POA (Pyrazinoic Acid) Derivative->POA Chemical Hydrolysis (PncA Independent) Target Targets: RpsA (Trans-translation) PanD (CoA Synthesis) Membrane Potential Derivative->Target Direct Binding (Alternative MoA) PncA->POA Hydrolysis Resistance pncA Mutation (BLOCK) PncA->Resistance POA->Target Inhibits Resistance->POA Activation Fails

Figure 1: Mechanism of Action Comparison. Standard PZA (Blue) requires PncA (Yellow) to become active POA (Red). PncA mutations block this path. Novel derivatives (Green) are designed to bypass PncA, either releasing POA chemically or binding targets directly.

Module 3: Intracellular Efficacy & Macrophage Uptake
Q: My compound has a low MIC (<10 µg/mL) in broth but fails in THP-1 macrophage infection models. Why?

A: This discrepancy usually stems from permeability or lysosomal trapping . M. tuberculosis resides within the phagosome of macrophages, an acidic compartment (pH ~5.5). While this acidity helps PZA, novel derivatives with different pKa values may be excluded or pumped out by the macrophage before reaching the bacteria.

Troubleshooting Guide:

  • Cytotoxicity Check: Ensure the compound isn't killing the host macrophage. Run an MTT or LDH assay on uninfected THP-1 cells.

    • Requirement: Selectivity Index (

      
      ) should be >10.
      
  • Physicochemical Properties:

    • If your derivative is highly lipophilic (LogP > 4), it may get trapped in host cell membranes rather than the phagosome.

    • If it is a basic amine, it may accumulate in the lysosome (lysosomotropism) but fail to penetrate the mycobacterial cell wall.

  • Protocol Adjustment:

    • Extend exposure time from 3 days to 5-7 days in the macrophage assay. Pyrazines are slow-acting sterilizers, not rapid bactericidal agents.

Module 4: Synthesis & Stability (The Hydrolysis Issue)
Q: My LC-MS shows the derivative degrading in the stock solution.

A: Many novel pyrazines are esters or anhydrides designed as "prodrugs of POA." These are prone to spontaneous hydrolysis.

Stability Protocol:

  • Solvent: Do not store stock solutions in DMSO/Water mixtures for long periods. Use anhydrous DMSO.

  • Temperature: Store at -20°C.

  • Verification: Run an LC-MS of the stock solution immediately before adding it to the MIC plate. If you see a peak for Pyrazinoic Acid (mass 124.1), your derivative has hydrolyzed prematurely, and you are essentially re-testing POA, not your novel compound.

Troubleshooting Flowchart

Use this logic gate to diagnose experimental failures with pyrazine derivatives.

Troubleshooting Start High MIC Observed (>100 µg/mL) CheckPH Was Media pH Adjusted to 5.9? Start->CheckPH AdjustPH Adjust pH and Retest CheckPH->AdjustPH No CheckStrain Is Strain PncA+? CheckPH->CheckStrain Yes UseWT Use H37Rv (WT) CheckStrain->UseWT No (Mutant Used) CheckSolubility Check Solubility/Precipitation CheckStrain->CheckSolubility Yes (WT Used) Reformulate Use Cyclodextrin or Liposomes CheckSolubility->Reformulate Precipitate Visible TrueInactive Compound Likely Inactive CheckSolubility->TrueInactive Clear Solution

Figure 2: Diagnostic workflow for investigating poor efficacy in pyrazine derivatives.

References
  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacillus.[1][3][4][5][6] Nature Medicine, 2, 662–667. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[7] Journal of Clinical Microbiology, 36(2), 362–366. Link

  • Shi, W., et al. (2014). Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis.[1][4] Emerging Microbes & Infections, 3(1), 1-11. Link

  • Njire, M., et al. (2016). Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update. Advances in Medical Sciences, 61(1), 63-71. Link

Sources

Stability analysis and degradation pathways of 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of 3-Methoxy-2-pyrazinecarboxamide

Introduction: Compound Profile & Criticality

3-Methoxy-2-pyrazinecarboxamide is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiviral agents (such as Favipiravir/T-705 ) and antimycobacterial derivatives.[1] Its stability profile is governed by the electron-deficient pyrazine ring, which activates the substituents at positions 2 and 3 toward nucleophilic attack and hydrolysis.

As a Senior Application Scientist, I have structured this guide to address the specific instability mechanisms you will encounter: amide hydrolysis , ether de-alkylation , and photolytic degradation .

Module 1: Degradation Pathways & Mechanistic Analysis[1][2]

The stability of 3-Methoxy-2-pyrazinecarboxamide is compromised by two primary vectors. Understanding these mechanisms is essential for interpreting impurity profiles in HPLC/LC-MS.

Amide Hydrolysis (Primary Pathway)

The carboxamide group at position 2 is susceptible to hydrolysis, converting the parent compound into 3-Methoxy-2-pyrazinecarboxylic acid .[1]

  • Mechanism: Acid or base-catalyzed nucleophilic attack of water on the carbonyl carbon.

  • Conditions: Accelerated by extreme pH (

    
     or 
    
    
    
    ) and elevated temperatures.[1]
  • Detection: The acid degradant typically elutes earlier than the amide in Reverse Phase (RP) chromatography due to increased polarity (ionization of the carboxylate).[1]

De-alkylation / Ether Hydrolysis (Secondary Pathway)

The methoxy group at position 3 is activated by the electron-withdrawing pyrazine nitrogens (para- and ortho-like positions).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) or acid-catalyzed ether cleavage.
    
  • Product: Conversion to 3-Hydroxy-2-pyrazinecarboxamide (which rapidly tautomerizes to the stable 3-Oxo-3,4-dihydropyrazine-2-carboxamide form).[1]

  • Relevance: This is a critical pathway because the 3-hydroxy analog is often the active pharmaceutical ingredient (API) or a known impurity (e.g., in Favipiravir synthesis).[1]

Photolytic Degradation

Pyrazine derivatives possess low-lying


 transitions, making them highly photo-labile.[1]
  • Observation: Samples exposed to UV/VIS light often turn yellow/brown due to ring opening or polymerization.[1]

Visualizing the Degradation Network

The following diagram illustrates the competitive degradation pathways you must monitor during stress testing.

DegradationPathways Parent 3-Methoxy-2- pyrazinecarboxamide (Parent) Acid 3-Methoxy-2- pyrazinecarboxylic Acid (Hydrolysis Product) Parent->Acid Amide Hydrolysis (pH < 2 or pH > 10) Hydroxy 3-Hydroxy-2- pyrazinecarboxamide (Tautomer: 3-Oxo form) Parent->Hydroxy Ether Cleavage / De-alkylation (Strong Acid / Nucleophilic Attack) NOxide N-Oxide Derivatives Parent->NOxide Oxidation (H2O2 / Peroxides)

Figure 1: Competitive degradation pathways showing amide hydrolysis (Red) and methoxy de-alkylation (Yellow).[1]

Module 2: Troubleshooting Guide (FAQ Format)

Q1: Why do I see split peaks or broad tailing in my HPLC chromatogram?

Diagnosis: Pyrazine derivatives are amphoteric. The pyrazine nitrogens can be protonated (pKa ~0.5 - 1.5), and if the degradation product is the carboxylic acid (pKa ~3.0), you have multiple ionizable centers.[1] Root Cause: The mobile phase pH is likely close to the pKa of the analyte or its degradants, causing species to oscillate between ionized and neutral forms.[1] Solution:

  • Buffer Selection: Ensure mobile phase pH is distinct from the pKa.[1] Use a phosphate or acetate buffer at pH 4.5–5.0 (neutral forms) or pH 2.0 (fully protonated, though this risks hydrolysis).[1]

  • Ion Pairing: If tailing persists, add 0.1% Trifluoroacetic acid (TFA) to suppress silanol interactions.[1]

Q2: My sample turned from white to yellow in solution. Is it still usable?

Diagnosis: Photodegradation or N-oxide formation. Scientific Context: Pyrazine rings are electron-deficient and prone to radical formation under UV light. The yellow color typically indicates the formation of conjugated polymers or ring-opening products. Action:

  • Check LC-MS for mass shifts of +16 Da (N-oxide) or dimerization.

  • Discard the sample for quantitative work.

  • Corrective Action: Store solid and solution samples in amber vials.

Q3: I detect a new impurity at RRT 0.85. What is it?

Analysis: In Reverse Phase C18:

  • RRT < 1.0 (Earlier Elution): Likely the Carboxylic Acid derivative (more polar).[1]

  • RRT > 1.0 (Later Elution): Unlikely for simple hydrolysis.[1] Could be a dimer or reaction with solvent (e.g., transesterification if dissolved in alcohol).[1]

  • Verification: Perform a "Spike Test" with pure 3-Methoxy-2-pyrazinecarboxylic acid reference standard.

Module 3: Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To generate and identify primary degradants for method validation.

Stress ConditionReagent / ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C1–4 HoursConversion to Carboxylic Acid (Major) + De-alkylation (Minor).[1]
Base Hydrolysis 0.1 N NaOH, Ambient1–2 HoursRapid conversion to Carboxylic Acid .[1]
Oxidation 3%

, Ambient
2–6 HoursFormation of N-Oxides (+16 Da).[1]
Photolysis UV Light (ICH Q1B)1.2M Lux hoursRing degradation/Color change.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Methoxy-2-pyrazinecarboxamide to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressing: Add equal volume of stress reagent (e.g., 0.2 N HCl for acid condition).[1]

  • Quenching: Neutralize acid/base samples exactly to pH 7.0 before injection to prevent damage to the HPLC column.

  • Analysis: Inject onto C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1] Gradient: 5% to 95% B (ACN) over 15 mins.

Protocol B: Storage & Handling
  • Solid State: Store at -20°C under Argon/Nitrogen. Hygroscopic nature requires desiccated storage.[1]

  • Solution State: Stable in DMSO/MeOH for 24 hours at 4°C. Avoid aqueous acidic solutions for long-term storage.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve analytical anomalies.

Troubleshooting Start Issue Detected IssueType Identify Anomaly Start->IssueType SplitPeak Split Peak / Tailing IssueType->SplitPeak NewPeak New Impurity Peak IssueType->NewPeak ColorChange Yellowing of Solution IssueType->ColorChange ActionBuffer Check pH vs pKa. Adjust Mobile Phase Buffer. SplitPeak->ActionBuffer ActionMS Run LC-MS. Check M+1 (Hydrolysis) or M+16 (Oxidation) NewPeak->ActionMS ActionLight Photodegradation. Protect from Light. Resynthesize fresh. ColorChange->ActionLight

Figure 2: Decision tree for troubleshooting analytical anomalies.

References

  • Favipiravir (SARS-CoV-2) Degradation Impurities. Identification and route of degradation mechanism in finished solid dosage form using LC-MS. Source:[1]

  • Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides. Detailed analysis of amide stability and synthesis from pyrazine-2-carboxylic acids. Source:[1]

  • Favipiravir Impurities and Related Compounds. Catalog of known impurities including 6-chloro-3-hydroxypyrazine-2-carboxamide and related pyrazine analogs. Source:[1]

  • Pyrazinamide Triggers Degradation of its Target. Mechanistic insights into the hydrolysis of pyrazinamide to pyrazinoic acid (analogous to the title compound). Source:[1]

Sources

Optimizing reaction conditions for aminodehalogenation of 3-chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the aminodehalogenation of 3-chloropyrazine-2-carboxamide. It synthesizes mechanistic insights with practical troubleshooting protocols.

Executive Summary & Mechanistic Insight[1][2][3]

The aminodehalogenation of 3-chloropyrazine-2-carboxamide (1) is a pivotal step in the synthesis of bioactive pyrazinamide derivatives, including antimycobacterial agents and intermediates for viral RNA polymerase inhibitors like Favipiravir (T-705).

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Success relies on the electron-deficient nature of the pyrazine ring, which is further activated by the electron-withdrawing carboxamide group at the C2 position (ortho to the leaving group).

Mechanistic Criticality
  • Activation: The C2-carboxamide group lowers the energy of the Meisenheimer complex intermediate, facilitating nucleophilic attack at C3.

  • Leaving Group: Chlorine is a moderate leaving group. While Fluorine would be faster (due to higher electronegativity increasing C3 electrophilicity), Chlorine is often preferred for cost and stability, provided the nucleophile is sufficiently reactive.

  • Nucleophile: Primary amines (e.g., benzylamines) generally react well. Ammonia (NH3) is less nucleophilic and volatile, often requiring pressurized conditions.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for optimization.

SNAr_Mechanism Substrate 3-chloropyrazine- 2-carboxamide Complex Meisenheimer Complex (Transition State) Substrate->Complex + R-NH2 Slow Step (RDS) SideProduct Hydrolysis Product (3-chloropyrazine- 2-carboxylic acid) Substrate->SideProduct H2O / High Temp (Avoid!) Nucleophile Amine (R-NH2) (Nucleophile) Nucleophile->Complex Product 3-(alkylamino)pyrazine- 2-carboxamide Complex->Product - HCl Fast Step

Caption: SNAr reaction pathway showing the rate-determining step (RDS) and potential hydrolysis side-reaction.

Optimized Experimental Protocols

Based on comparative studies of thermal vs. microwave-assisted synthesis, we recommend the following protocols.

Protocol A: Microwave-Assisted Synthesis (Recommended)

High-throughput, high yield (80-95%), short reaction time.

  • Stoichiometry: Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous THF or Ethanol (0.2 M concentration).

  • Reagents: Add Amine (2.0 eq) .

    • Note: If the amine is expensive, use 1.1 eq of amine and 1.2 eq of Triethylamine (Et3N) as a proton scavenger.

  • Conditions: Seal the vessel. Irradiate at 120°C for 30 minutes (Power: 100-150 W).

  • Workup: Pour reaction mixture into ice-cold water. The product usually precipitates. Filter, wash with water, and dry.[2][3]

Protocol B: Conventional Thermal Heating

For labs without microwave reactors or large-scale batches.

  • Solvent: Use a higher boiling solvent like 1,4-Dioxane or DMF if the amine is sluggish. For reactive amines, Ethanol is sufficient.

  • Conditions: Reflux (80–100°C) for 12–24 hours .

  • Monitoring: Mandatory TLC or HPLC check at 6 hours. If conversion is <30%, increase temp or add catalyst (see Troubleshooting).

Data Comparison: Microwave vs. Thermal
ParameterMicrowave (120°C)Thermal Reflux (80°C)
Time 20–30 mins12–24 hours
Yield (Avg) 85–95%60–75%
Purity (Crude) High (>90%)Moderate (requires recrystallization)
Solvent Usage Low (sealed vessel)High (long reflux)

Troubleshooting & FAQs

This section addresses specific issues users encounter, synthesized from technical inquiries.

Category 1: Low Conversion / Sluggish Reaction

Q: My reaction stalls at 50% conversion after 24 hours. Adding more amine doesn't help. What is wrong? A: This is a classic "deactivated electrophile" or "solvation" issue.

  • Solvent Choice: If you are using non-polar solvents (Toluene, DCM), switch to polar aprotic solvents like DMF or DMSO . SNAr transition states are charged (Meisenheimer complex); polar solvents stabilize this state, lowering the activation energy.

  • Temperature: 3-chloropyrazine-2-carboxamide is moderately reactive. If refluxing in ethanol (78°C) is too slow, switch to 1,4-Dioxane (101°C) or Toluene (110°C) .

  • Catalysis: Add 10 mol% of NaI (Sodium Iodide) . This generates an in-situ Finkelstein reaction, replacing the Cl with I (a better leaving group), accelerating the reaction.

Q: I am using Aniline, and the reaction is barely moving. Why? A: Anilines are weak nucleophiles compared to alkylamines (benzylamine).

  • Solution: You must use acid catalysis or high-temperature microwave conditions.

  • Protocol: Add 5–10 mol% HCl (or Pyridinium hydrochloride) in Ethanol/Water. The protonation of the pyrazine nitrogen (N-4) makes the ring significantly more electrophilic. Caution: Do not over-acidify, or you will protonate the aniline, killing its nucleophilicity.

Category 2: Side Reactions & Impurities[7]

Q: I see a new spot on TLC that is very polar and does not move in Hex/EtOAc. Is it my product? A: Likely not. This is probably 3-chloropyrazine-2-carboxylic acid , formed by the hydrolysis of the amide group.

  • Cause: Presence of water in the solvent combined with high heat and base.

  • Fix: Use anhydrous solvents (THF/Dioxane). Ensure your base (Et3N) is dry.

  • Recovery: If this happens, you cannot easily convert it back. You must restart or attempt to re-amidate using CDI/Amine coupling.

Q: My product has a "dimer" impurity by LC-MS. What is it? A: If you are using a diamine or a very reactive primary amine with excess heat, you might be seeing double substitution (if starting from 3,6-dichloropyrazine) or intermolecular condensation.

  • Check: Verify your starting material purity. If using 3,6-dichloro, the C3 position reacts first, but C6 can react subsequently. Control stoichiometry strictly (1.05 eq of amine).

Category 3: Workup & Purification[5][8]

Q: The product won't precipitate when I pour it into water. It forms an oil. A: This "oiling out" occurs when the product is semi-soluble or the water is too warm.

  • Protocol:

    • Cool the water to 0-4°C before addition.

    • Add a small amount of saturated NaCl (Brine) to the water to "salt out" the organic product.

    • If it oils, extract with EtOAc, dry over MgSO4, and recrystallize from Ethanol/Hexane .

Decision Tree for Optimization

Use this logic flow to determine the next step in your experiment.

Troubleshooting_Tree Start Start: Check Conversion (TLC/HPLC) LowConv Low Conversion (<50%) Start->LowConv HighConv High Conversion (>90%) Start->HighConv Impurity High Impurity Profile Start->Impurity TempCheck Is Temp > 80°C? LowConv->TempCheck Workup Proceed to Aqueous Precipitation HighConv->Workup Hydrolysis Is impurity Acidic? (Hydrolysis) Impurity->Hydrolysis SolventCheck Is Solvent Polar? TempCheck->SolventCheck Yes IncreaseTemp Switch to Dioxane/DMSO or Microwave TempCheck->IncreaseTemp No AddCatalyst Add 10% NaI or Acid Catalyst (for anilines) SolventCheck->AddCatalyst Yes DrySolvent Use Anhydrous Solvent Reduce Water Content Hydrolysis->DrySolvent Yes

Caption: Troubleshooting logic flow for optimizing reaction yield and purity.

References

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.[3][4] Molecules, 22(2), 223.

  • Fustero, S., et al. (2011).Improved Synthesis of Favipiravir (T-705). Organic Process Research & Development.
  • BenchChem Technical Guides. A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives.

  • Scientific Update (2020). Favipiravir and the battle against COVID-19. (Discussion of 3-chloro intermediates).

Sources

Technical Support Center: Enhancing the Metabolic Stability of Pyrazolopyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine carboxamides. This guide is designed to provide expert insights and practical troubleshooting for one of the most common hurdles in the development of this important class of molecules: metabolic instability. The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the basis for potent kinase inhibitors, antimalarial agents, and other therapeutics.[1][2][3][4] However, its inherent chemical properties can also make it susceptible to rapid metabolism by the body, leading to poor pharmacokinetic profiles and hindering clinical progression.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format, alongside detailed experimental protocols and troubleshooting guides to help you identify and systematically address the metabolic liabilities of your compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for pyrazolopyridine carboxamides?

A1: Pyrazolopyridine carboxamides, like most xenobiotics, are primarily metabolized in the liver through a two-phase process.

  • Phase I Metabolism: This initial phase involves the introduction or unmasking of functional groups. For the pyrazolopyridine scaffold, this is dominated by oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[5][6][7] The most common sites of metabolism, often called "metabolic hotspots," are typically the most electron-rich or sterically accessible positions.[8] These include:

    • Oxidation of the pyrazole or pyridine rings: The electron-rich nature of these heterocyclic rings makes them susceptible to hydroxylation.[8]

    • Oxidation of alkyl substituents: Benzylic or allylic positions, or carbons adjacent to heteroatoms, are particularly vulnerable.[8]

    • N-dealkylation or O-dealkylation: If your compound has N-alkyl or O-alkyl groups, these are common sites for CYP-mediated cleavage.

  • Phase II Metabolism: Following Phase I, the newly introduced functional groups (like hydroxyls) are targeted by Phase II enzymes for conjugation. This process increases the compound's water solubility to facilitate excretion. Common conjugation reactions include glucuronidation (by UGTs) and sulfation (by SULTs).[9][10]

Identifying which specific CYP isozyme (e.g., CYP3A4, CYP2D6) is responsible is a critical step, as this can inform potential drug-drug interactions and population variability.[11]

Q2: Which in vitro system should I use to assess the metabolic stability of my compounds: liver microsomes or hepatocytes?

A2: The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are asking. Both are excellent tools, but they provide different levels of information.

FeatureLiver MicrosomesCryopreserved Hepatocytes
Enzyme Content Rich in Phase I (CYP) enzymes.[10][12]Contains a full complement of Phase I and Phase II enzymes, as well as transporters.[13][14]
Primary Use High-throughput screening (HTS) for early-stage discovery to rank-order compounds based on Phase I metabolic stability.[3][15]A more comprehensive, lower-throughput assessment of overall metabolic fate. Considered the "gold standard" for in vitro metabolism.[15][16]
Key Output Intrinsic clearance (CLint) related primarily to CYP metabolism.[12]Overall CLint from all metabolic pathways; can also be used for metabolite profiling and transporter studies.[14]
Cost & Complexity Relatively inexpensive and technically straightforward.[10]More expensive and requires more careful handling and cell culture techniques.[13]

Our Recommendation: Start with a microsomal stability assay for initial screening of multiple analogs to quickly identify the most promising candidates. Then, advance the top compounds to a hepatocyte stability assay for a more complete and physiologically relevant picture of their metabolic profile.[13]

Q3: My compound is rapidly metabolized in microsomes. What are the most effective structural modifications to improve its stability?

A3: Improving metabolic stability is a multiparametric optimization challenge. Once you have identified a metabolic hotspot (ideally through metabolite identification studies), you can employ several field-proven strategies:

  • Metabolic Blocking: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access or alter the electronic properties of the site.

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolic hotspot is a classic strategy. The C-F bond is strong and resistant to cleavage, and the fluorine atom's electron-withdrawing nature can deactivate adjacent sites.[8]

    • Deuteration: Replacing a C-H bond with a C-D (deuterium) bond can slow metabolism due to the kinetic isotope effect, where the heavier deuterium bond is harder for enzymes to break.

  • Bioisosteric Replacement: This strategy involves swapping out a metabolically labile functional group for a different group that retains similar physical and chemical properties but is more stable.[17][18]

    • Replacing a labile methyl group: A -CH₃ group can be oxidized to -CH₂OH. Replacing it with a -CF₃ group can block this pathway and may improve binding affinity.[19]

    • Modifying aromatic rings: If a phenyl ring is being hydroxylated, it can be replaced with a pyridine or other heterocyclic ring to change the electronic landscape and metabolic profile.[8]

  • Scaffold Hopping or Ring Modification: Sometimes the core pyrazolopyridine scaffold itself is the primary site of metabolism. In such cases, more significant changes may be necessary.

    • Consider altering the core itself, for instance, by moving the position of nitrogen atoms or replacing the pyrazole with a more stable heterocycle like a 1,2,4-triazole.[8] This was shown to improve stability in certain chemical series.[8]

  • Reducing Lipophilicity: There is a strong correlation between high lipophilicity (LogP/LogD) and increased metabolic clearance.[8] By introducing polar groups (e.g., -OH, -COOH, small amides), you can often reduce non-specific binding to metabolizing enzymes and improve stability.

The effectiveness of each strategy is highly context-dependent, and changes must always be balanced against the compound's primary activity and other ADME properties.[17]

Q4: How do I definitively identify the metabolites of my compound?

A4: The gold-standard technique for metabolite identification is high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[20][21] The process involves incubating your parent compound in a metabolically active system (like hepatocytes or microsomes), followed by LC-MS/MS analysis of the supernatant.[22]

The mass spectrometer detects the parent compound and any new, related chemical species (metabolites). By analyzing the mass shift from the parent drug and interpreting the fragmentation patterns (MS/MS spectra), you can deduce the chemical modification that has occurred (e.g., a +16 Da shift typically indicates hydroxylation).[20][23]

Troubleshooting & Optimization Guides
Problem: My positive control compound (e.g., Propranolol, Verapamil) shows no or very little metabolism in my microsomal stability assay.
Potential Cause Troubleshooting Step & Rationale
Inactive NADPH Regenerating System The NADPH system is the essential cofactor that provides the reducing equivalents for CYP450 activity.[12] Prepare a fresh solution immediately before use. Ensure all components (NADP+, G6P, G6PDH) are stored correctly and are not expired.
Inactive or Degraded Microsomes Microsomes are sensitive to temperature. Ensure they were thawed rapidly at 37°C and immediately placed on ice. Avoid repeated freeze-thaw cycles. Test a new vial or lot of microsomes to rule out batch-specific issues.[13]
Incorrect Buffer/pH CYP enzymes have an optimal pH range, typically around 7.4. Verify the pH of your phosphate buffer.
Problem: I am seeing high variability (>15% CV) between my replicate wells.
Potential Cause Troubleshooting Step & Rationale
Inhomogeneous Microsomal Suspension Microsomes are membrane fragments and will settle out of suspension over time. Gently mix the stock microsomal vial before aliquoting and keep the working solution gently agitated or mixed between additions to the plate.[13]
Inaccurate Pipetting Small volume errors, especially with organic solvent stocks, can lead to large concentration differences. Calibrate your pipettes regularly. When adding compound, touch the pipette tip to the surface of the liquid in the well to ensure complete transfer.
Plate "Edge Effects" The outer wells of a 96-well plate can be subject to faster evaporation, concentrating the reactants. Avoid using the outermost wells for critical samples or, if you must, fill them with buffer or a blank solution to create a humidity barrier.
Problem: My pyrazolopyridine carboxamide disappears completely by the first time point (e.g., 5 minutes).
Potential Cause Troubleshooting Step & Rationale
Very High Metabolic Rate Your compound is an excellent substrate for CYP enzymes. 1. Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL). 2. Shorten the incubation times (e.g., collect samples at 0, 1, 2, 5, and 10 minutes). This will slow the reaction enough to allow for accurate measurement.[13]
Non-Enzymatic Degradation The compound may be chemically unstable in the incubation buffer. Run a control incubation without the NADPH regenerating system (-NADPH control). If the compound still disappears, the issue is chemical instability, not metabolic.[13]
High Non-Specific Binding Highly lipophilic compounds can stick to the plastic of the assay plate, giving a false reading of "disappearance." Use low-binding plates and check recovery at time zero by comparing the peak area to a sample where the reaction was stopped at time zero before adding the compound.
Key Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining metabolic stability using pooled human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (Solution A): In phosphate buffer, prepare 3.3 mM NADP+, 5.3 mM Glucose-6-Phosphate, and 3.3 mM MgCl₂.

  • Enzyme Solution (Solution B): In phosphate buffer, prepare 0.67 units/mL Glucose-6-Phosphate Dehydrogenase.

  • Test Compound Stock: 10 mM in DMSO. Prepare a 125 µM working solution in acetonitrile.[24]

  • Microsomal Stock: Thaw a vial of pooled HLM (20 mg/mL) and dilute to a working concentration of 0.415 mg/mL in phosphate buffer. Keep on ice.[25]

  • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally related but chromatographically distinct compound).

2. Incubation Procedure:

  • In a 96-well plate, pre-warm Solutions A and B to 37°C for 10 minutes.

  • Add the test compound working solution to the wells.

  • Initiate the metabolic reaction by adding the pre-warmed microsomal working solution. The final protein concentration should be ~0.4 mg/mL and the final test compound concentration ~2 µM.[25]

  • Incubate the plate at 37°C with gentle shaking (100 rpm).

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of the ice-cold termination solution to the respective wells.[12][25]

  • For the 0-minute time point, add the termination solution before adding the microsomes.

3. Sample Analysis & Data Processing:

  • Seal the plate, vortex, and centrifuge at >3000g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Monitor the disappearance of the parent compound over time by measuring the peak area ratio (parent compound/internal standard).

  • Plot the natural logarithm of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k).[13]

  • Calculate the half-life (t½) = 0.693 / k.[10]

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).[10]

Visualizations & Workflows
General Metabolic Pathways for Pyrazolopyridine Carboxamides

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Pyrazolopyridine Carboxamide (Parent Drug) Met_Ox Oxidative Metabolites (e.g., Hydroxylation on Rings) Parent->Met_Ox Oxidation Met_Dealk Dealkylated Metabolites Parent->Met_Dealk Dealkylation Met_Conj Conjugated Metabolites (e.g., Glucuronides) Met_Ox->Met_Conj Conjugation Excretion Excretion Met_Dealk->Excretion Met_Conj->Excretion

Caption: Phase I & II metabolism of pyrazolopyridine carboxamides.

Experimental Workflow for Assessing and Improving Metabolic Stability

Workflow A Synthesize Analogs B Microsomal Stability Assay (High-Throughput Screen) A->B C Rank Compounds by CLint (Low, Med, High) B->C D Compound Unstable? C->D E Hepatocyte Stability Assay (Confirm in full system) D->E No F Metabolite Identification (LC-MS/MS) D->F Yes I Proceed to In Vivo PK E->I G Identify 'Soft Spot' F->G H Rational Design: - Block Metabolism - Bioisosteric Replacement G->H H->A Synthesize new analogs

Caption: Workflow for improving metabolic stability.

Troubleshooting Decision Tree for Microsomal Assays

Troubleshooting Start Unexpected Result in Microsomal Assay Q1 Is the Positive Control Metabolized? Start->Q1 A1_No Check NADPH System & Microsome Activity Q1->A1_No No Q2 High Variability between Replicates? Q1->Q2 Yes A2_Yes Review Pipetting Technique Ensure Homogenous Suspension Q2->A2_Yes Yes Q3 Compound Disappears in -NADPH Control? Q2->Q3 No A3_Yes Chemical Instability Q3->A3_Yes Yes A3_No Metabolism is Likely Proceed with analysis Q3->A3_No No

Sources

Validation & Comparative

A Comparative Analysis of Pyrazinamide and its Analog, 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of Pyrazinamide (PZA), a cornerstone first-line drug for treating tuberculosis (TB), and its structural analog, 3-Methoxy-2-pyrazinecarboxamide. We will explore their fundamental differences, from physicochemical properties and mechanisms of action to the practicalities of experimental evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this critical class of antimycobacterial agents.

Section 1: Physicochemical Properties: A Tale of Two Structures

At a glance, Pyrazinamide and 3-Methoxy-2-pyrazinecarboxamide share the same pyrazinecarboxamide core. The key distinction lies in the substitution at the C3 position of the pyrazine ring. PZA is unsubstituted at this position, while the analog possesses a methoxy (-OCH3) group. This seemingly minor alteration has profound implications for the molecule's electronic properties, potential for enzymatic recognition, and ultimately, its biological activity.

Pyrazinamide is a synthetic derivative of pyrazinoic acid and a structural analog of nicotinamide.[1] 3-Methoxy-2-pyrazinecarboxamide, while less characterized, represents a targeted modification to probe the structure-activity relationship of this scaffold.

PropertyPyrazinamide3-Methoxy-2-pyrazinecarboxamide
IUPAC Name pyrazine-2-carboxamide3-methoxypyrazine-2-carboxamide
Molecular Formula C5H5N3OC6H7N3O2
Molar Mass 123.115 g/mol [2]153.14 g/mol
Appearance White crystalline powder-
Melting Point 189-191 °C-
Solubility Soluble in water-

Section 2: Mechanism of Action - A Tale of Two Pathways

The efficacy of Pyrazinamide is entirely dependent on a specific bioactivation pathway within Mycobacterium tuberculosis (M. tb). In contrast, the addition of a methoxy group in 3-Methoxy-2-pyrazinecarboxamide likely creates a significant divergence from this established mechanism.

Pyrazinamide: The Pro-drug Activation Cascade

Pyrazinamide is a pro-drug, meaning it is inactive until it is chemically converted into its active form within the target organism.[3][4] This process is a critical, multi-step cascade that is highly pH-dependent.

  • Passive Diffusion: PZA passively diffuses into the M. tb bacillus.[1]

  • Enzymatic Conversion: Inside the mycobacterial cytoplasm, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[3][5] This is the most critical step and the primary site of clinical resistance.

  • Acidic Environment Efflux: In the acidic microenvironments of tuberculous lesions (e.g., within phagolysosomes), a portion of the POA is protonated and diffuses out of the cell.[2]

  • Intracellular Accumulation & Disruption: The protonated POA readily re-enters the bacillus. In the neutral pH of the cytoplasm, it deprotonates, effectively trapping the active molecule inside and leading to cytoplasmic acidification.[1][6] The accumulated POA then exerts its bactericidal effects through multiple proposed mechanisms, including the disruption of membrane transport and energetics, and the inhibition of Coenzyme A synthesis by targeting the aspartate decarboxylase, PanD.[7][8][9][10]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis (Neutral pH Cytoplasm) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_H_ext Pyrazinoic Acid (POA-H+) POA_int Pyrazinoic Acid (POA-) POA_H_ext->POA_int Re-entry & Trapping PncA Pyrazinamidase (PncA enzyme) PZA_int->PncA PncA->POA_int Hydrolysis POA_int->POA_H_ext Efflux Targets Inhibition of PanD (CoA Synthesis) Disruption of Membrane Potential POA_int->Targets Accumulation leads to

Caption: Pyrazinamide pro-drug activation pathway in M. tuberculosis.

3-Methoxy-2-pyrazinecarboxamide: A Mechanistic Divergence

The introduction of the 3-methoxy group fundamentally alters the molecule's interaction with the PZA activation pathway.

  • Steric Hindrance: The methoxy group likely imposes significant steric hindrance, preventing the carboxamide group from properly docking into the active site of the pyrazinamidase (PncA) enzyme. This would inhibit or completely block the conversion of the pro-drug to an active acid form.

  • Alternative Targets: If 3-Methoxy-2-pyrazinecarboxamide possesses any antimycobacterial activity, it must operate through a different mechanism that does not require PncA-mediated activation. It could potentially target other enzymes directly. Structure-activity relationship (SAR) studies of pyrazine derivatives suggest that substitutions on the pyrazine ring can significantly alter potency and potentially the mechanism of action.[11][12] For instance, some analogs are designed to bypass the PncA activation step and directly inhibit targets like PanD.[13][14]

Section 3: Comparative Efficacy and Resistance

The differing mechanisms of action directly translate to distinct efficacy profiles and resistance patterns.

FeaturePyrazinamide3-Methoxy-2-pyrazinecarboxamide
Activity Spectrum Highly active against M. tuberculosis, especially non-replicating "persisters" in acidic environments.[15][16] No activity against M. tb at neutral pH in standard culture media.[17]Activity is likely independent of pH and PncA functionality. May show activity against PZA-resistant strains if its target is different.
In Vitro Potency MIC is highly pH-dependent. Typically ~25-100 µg/mL at pH 5.5-6.0, but inactive at neutral pH.[17]Expected to have a consistent MIC across different pH values. Potency relative to PZA is unknown without experimental data.
Primary Resistance Mutations in the pncA gene are responsible for 72-98% of PZA resistance in clinical isolates.[1][18][19] These mutations lead to a loss of pyrazinamidase activity, preventing the drug's activation.[5][20]Resistance would arise from mutations in its specific, yet-to-be-identified molecular target. It would be effective against strains with pncA mutations.

Section 4: Experimental Protocols for Comparative Assessment

To empirically determine and compare the properties of these two compounds, standardized and robust experimental protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a common method for assessing the in vitro antimycobacterial activity of a compound. The key variable for this comparison is the testing pH.

Methodology: Broth Microdilution Assay

  • Strain Preparation: Culture M. tuberculosis H37Rv (or a strain of interest) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Inoculum Standardization: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Media Preparation: Prepare two sets of Middlebrook 7H9/OADC media. Adjust the pH of the first set to 7.0 and the second set to 5.8.

  • Compound Preparation: Prepare stock solutions of Pyrazinamide and 3-Methoxy-2-pyrazinecarboxamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the respective pH-adjusted media in 96-well microplates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a "no-drug" growth control and a "no-bacteria" sterility control for each pH condition.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Endpoint Determination: Assess bacterial growth visually or by adding a viability indicator like Resazurin. The MIC is defined as the lowest drug concentration that prevents visible growth.

Caption: Workflow for comparative MIC determination at different pH values.

Protocol: Pyrazinamidase (PZase) Activity Assay

This biochemical assay confirms whether a compound's activity is dependent on the PncA enzyme, thereby differentiating between a pro-drug mechanism and direct action.

Methodology: Wayne's Assay

  • Strain Selection: Use a wild-type M. tuberculosis strain (PZase-positive) and a known PZA-resistant strain with a pncA mutation (PZase-negative).

  • Culture Growth: Grow heavy inoculums of both strains on separate Löwenstein-Jensen (LJ) slants.

  • Assay Medium: Prepare Wayne's PZase agar slants containing pyrazinamide and an acidic pH indicator.

  • Inoculation: Scrape a loopful of bacteria from the LJ slants and inoculate the surface of the PZase agar slants.

  • Incubation: Incubate the slants at 37°C for 4 days.

  • Reagent Addition: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.

  • Observation: Let the tubes stand for 4 hours at room temperature.

    • Positive Result (PZase Activity): A pink/red band develops in the agar, indicating the hydrolysis of PZA to POA, which complexes with the iron salt.

    • Negative Result (No PZase Activity): The agar remains yellow/buff.

Expected Outcome: Wild-type M. tb will show a positive result. If 3-Methoxy-2-pyrazinecarboxamide's activity is PncA-independent, both the wild-type and the PZA-resistant strain will show comparable susceptibility to it in the MIC assay.

Conclusion

The comparison between Pyrazinamide and 3-Methoxy-2-pyrazinecarboxamide serves as an exemplary case study in medicinal chemistry and drug development. Pyrazinamide's efficacy is a finely tuned process, reliant on host factors (acidic pH) and specific bacterial enzymes (pncA), which also serves as its primary vulnerability to resistance. The simple addition of a methoxy group in 3-Methoxy-2-pyrazinecarboxamide is predicted to abrogate this established activation pathway.

This necessitates that 3-Methoxy-2-pyrazinecarboxamide, if active, must engage a different molecular target. Such a compound would be invaluable for several reasons: it could potentially bypass common clinical resistance to PZA and may exhibit a different spectrum of activity, possibly against mycobacteria that are innately resistant to PZA. The experimental protocols outlined provide a clear roadmap for validating these hypotheses and characterizing the true potential of this and other novel pyrazinecarboxamide analogs.

References

  • MDPI. (2021, July 26). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Retrieved from [Link]

  • Dove Medical Press. (2022, August 30). Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis. Retrieved from [Link]

  • Oxford Academic. (2003, November 15). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Bewildering Antitubercular Action of Pyrazinamide. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, August 15). Mechanisms of Pyrazinamide Action and Resistance. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, October 15). The pncA gene mutations of Mycobacterium tuberculosis in multidrug-resistant tuberculosis. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, February 13). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, November 18). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-. Retrieved from [Link]

  • ACS Publications. (2016, July 11). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, November 15). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. Retrieved from [Link]

  • ASM Journals. (n.d.). Mechanisms of Pyrazinamide Action and Resistance. Retrieved from [Link]

  • Frontiers. (2021, January 10). Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Evolution of In vitro Drug Susceptibility Testing of Pyrazinamide. Retrieved from [Link]

  • ACS Publications. (2017, October 9). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases. Retrieved from [Link]

  • American Chemical Society. (2022, July 15). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Retrieved from [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, April 4). Gene Result pncA pyrazinamidase/nicotinamidase PncA. Retrieved from [Link]

  • RSC Publishing. (2020, September 28). Pyrazinamide resistance of novel mutations in pncA and their dynamic behavior. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, June 27). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice. PMC. Retrieved from [Link]

  • LookChem. (2025, May 20). 3-hydroxy-2-pyrazinecarboxamide. Retrieved from [Link]

  • ASM Journals. (n.d.). Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016, September 9). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018, March 15). Estimation of Pyrazinamidase Activity Using a Cell-Free In vitro Synthesis of Pnca and Its Association With Pyrazinamide Susceptibility in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (2024, April 6). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Retrieved from [Link]

  • Oxford Academic. (2024, April 15). Prediction of pyrazinamide resistance in Mycobacterium tuberculosis using structure-based machine-learning approaches. Retrieved from [Link]

Sources

Advanced SAR Analysis: Pyrazinecarboxamide Derivatives in Antitubercular Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinecarboxamide (Pyrazinamide, PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) populations.[1][2] However, its efficacy is compromised by the rapid emergence of multidrug-resistant (MDR) strains, primarily driven by mutations in the pncA gene which encodes the activating enzyme pyrazinamidase (PZase).

This guide critically analyzes the Structure-Activity Relationships (SAR) of novel pyrazinecarboxamide derivatives. Unlike PZA, which requires bio-activation, recent "direct-acting" derivatives demonstrate potency against both drug-susceptible and PZA-resistant strains. This document synthesizes experimental data, causal mechanistic insights, and validated protocols to guide medicinal chemists in optimizing this scaffold.

Mechanism of Action & Resistance Logic

To design effective derivatives, one must understand the "PZA Paradox": PZA itself is inactive in vitro at neutral pH and requires conversion to pyrazinoic acid (POA).

Key Mechanistic Insight:

  • The Prodrug Trap: PZA diffuses into the bacillus and is hydrolyzed by PZase to POA.[2] POA is trapped inside the cell due to an inefficient efflux pump, leading to cytoplasmic acidification and inhibition of targets like PanD (aspartate decarboxylase) and FAS-I.

  • The SAR Opportunity: Derivatives with high lipophilicity or specific electronic properties can either:

    • Enhance passive diffusion of the prodrug.

    • Bypass the requirement for pncA activation (acting as intrinsic inhibitors).

    • Target alternative pathways (e.g., direct PanD binding).

Visualization: PZA Activation vs. Direct-Acting Derivatives

MOA_Pathway cluster_ext Extracellular Space (pH 7.4) cluster_int M. tuberculosis Cytoplasm (pH 7.0 -> 5.5) PZA_ext Pyrazinamide (PZA) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion Deriv_ext Lipophilic Derivative (Direct Acting) Deriv_int Derivative (Intracellular) Deriv_ext->Deriv_int Enhanced Diffusion (High LogP) POA Pyrazinoic Acid (POA - Active) PZA_int->POA Hydrolysis PncA PZase (pncA gene) PZA_int->PncA Efflux Efflux Pump (Inefficient) POA->Efflux Recycling Target1 Target: PanD (CoA Biosynthesis) POA->Target1 Inhibition Target2 Target: Membrane Potential POA->Target2 Disruption Deriv_int->Target1 Direct Inhibition (Bypasses pncA) PncA->POA Activation

Caption: Comparative mechanism of PZA (requiring pncA activation) versus lipophilic derivatives designed to bypass activation and directly inhibit downstream targets.

SAR Exploration Strategy

The optimization of the pyrazinecarboxamide scaffold focuses on three structural zones.

Zone 1: The Pyrazine Core (C-5 & C-6 Substitution)

Modifications here primarily influence lipophilicity (LogP) and metabolic stability .

  • C-5 Alkyl Chains: Introduction of long alkyl chains (e.g., n-heptyl) at C-5 significantly increases antimycobacterial activity.

    • Causality: Higher lipophilicity allows the molecule to penetrate the waxy mycolic acid cell wall of Mtb more effectively.

    • Data: 5-heptylpyrazine-2-carboxamide shows MIC values ~3.13 µg/mL, comparable to or better than PZA.

  • C-6 Halogenation: A chlorine atom at C-6 (often with a C-5 tert-butyl group) enhances stability and hydrophobic interactions within the binding pocket.

Zone 2: The Amide Linker (N-Substitution)

This is the most critical zone for determining potency and spectrum.

  • N-Phenyl Substitutions: Replacing the primary amide with an N-phenyl group creates a "linker-tail" architecture.

  • Electronic Effects: Electron-Withdrawing Groups (EWGs) like -CF3, -Cl, or -Br on the phenyl ring (especially at meta/para positions) drastically improve potency.

    • Causality: EWGs increase the acidity of the amide NH, potentially strengthening hydrogen bond interactions with the target protein (e.g., PanD or RpsA). They also improve metabolic stability against host amidases.

Zone 3: Heterocyclic Isosteres

Replacing the phenyl ring with heterocycles (e.g., thiazole, benzothiazole) often yields derivatives with high specificity but varying toxicity profiles.

  • Thiazole Derivatives: N-(thiazol-2-yl) analogs show strong antifungal and antimycobacterial cross-activity.

Comparative Performance Analysis

The following table contrasts the standard of care (PZA) with optimized derivatives identified in recent high-impact SAR studies.

Compound ClassStructure / ModificationMIC (µg/mL) vs H37RvLogP (Calc)Selectivity Index (SI)Key Advantage
Benchmark Pyrazinamide (PZA) 6.25 - 50 (pH dependent)-0.71 >100 Clinical Standard
C-5 Alkyl 5-Heptylpyrazine-2-carboxamide3.13~2.8>10High lipophilicity aids entry
N-Aryl (EWG) 5-t-butyl-6-chloro-N-(3-CF3-phenyl)1.56 - 3.135.21>25Potent; Active vs MDR strains
N-Aryl (Halogen) N-(3,5-dibromo-4-hydroxyphenyl)0.783.95ModerateHigh potency; dual mechanism
Heterocyclic N-(benzothiazol-2-yl) derivative6.252.15LowBroad spectrum (fungal/TB)

Note: MIC values are approximate means derived from multiple studies (Doležal et al., Chitikar et al.) tested under acidic conditions (pH 5.5-6.0) where applicable.

Experimental Protocols

Reliable data generation requires rigorous adherence to validated protocols.

Protocol A: Synthesis of N-Substituted Pyrazinecarboxamides

Objective: Efficient coupling of pyrazine-2-carboxylic acid with substituted anilines/amines. Method: Acyl Chloride Activation (Schotten-Baumann conditions).

  • Activation:

    • Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Toluene or Thionyl Chloride (SOCl2) (excess, 3-5 eq).

    • Reflux at 80-100°C for 1-2 hours until gas evolution (SO2/HCl) ceases.

    • Critical Step: Evaporate excess SOCl2 completely under reduced pressure (azeotrope with dry toluene 2x) to prevent side reactions. Yields Pyrazine-2-carbonyl chloride (intermediate).[3]

  • Coupling:

    • Dissolve the intermediate in dry Acetone or Dichloromethane (DCM).

    • Add the appropriate substituted aniline/amine (1.0 eq) and a base (Pyridine or Triethylamine, 1.2 eq) to scavenge HCl.

    • Stir at Room Temperature (RT) for 30-60 mins.

  • Purification:

    • Pour reaction mixture into ice-cold water.

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc).

Protocol B: Microplate Alamar Blue Assay (MABA)

Objective: Determination of MIC against M. tuberculosis H37Rv. Self-Validation: Use Isoniazid and PZA as positive controls; DMSO as solvent control.

  • Preparation:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until log phase (OD600 ~ 0.5).

    • Dilute culture to ~10^5 CFU/mL.[4]

  • Plate Setup:

    • Use sterile 96-well plates.

    • Add 100 µL of media to all wells.

    • Perform serial 2-fold dilutions of test compounds (final conc. range 100 µg/mL to 0.1 µg/mL).

  • Inoculation & Incubation:

    • Add 100 µL of bacterial suspension to test wells.

    • Control: Include drug-free growth control and sterile media control.[4]

    • Incubate at 37°C for 5 days.

  • Readout:

    • Add 20 µL Alamar Blue (Resazurin) solution and 12 µL Tween 80 (10%).

    • Incubate for 24 hours.

    • Result: Pink color = Growth (Resorufin formed). Blue color = No Growth (Resazurin remains).

    • MIC Definition: Lowest concentration preventing color change (Blue).

Visualization: Synthesis & Screening Workflow

Workflow cluster_synth Synthesis Phase cluster_bio Biological Screening (MABA) Step1 Activation: Acid + SOCl2 -> Acyl Chloride Step2 Coupling: Acyl Chloride + Amine + Pyridine Step1->Step2 Step3 Purification: Recrystallization (EtOH) Step2->Step3 Step4 Mtb Inoculation (7H9 Broth, pH 6.0) Step3->Step4 Pure Compound Step5 Incubation (5 Days @ 37°C) Step4->Step5 Step6 Resazurin Addition (Blue -> Pink if Growth) Step5->Step6

Caption: Integrated workflow from chemical synthesis via acyl chloride activation to biological validation using the MABA susceptibility assay.

References

  • Doležal, M., et al. (2008).[5] Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

  • Servusová, B., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: Synthesis and biological evaluation. Molecules. Link

  • Zitko, J., et al. (2011). Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[6] Journal of Clinical Microbiology. Link

Sources

A Comparative Guide to Pyrazinecarboxamides and Other Classes of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design and comparison of enzyme inhibitors are paramount to developing novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, pyrazinecarboxamides have emerged as a versatile and potent class of compounds targeting a diverse range of enzymes. This guide provides an in-depth comparison of pyrazinecarboxamides with other major classes of enzyme inhibitors, supported by experimental data and methodologies, to aid researchers in their drug development endeavors.

Introduction to Enzyme Inhibition and the Rise of Pyrazinecarboxamides

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental to the treatment of numerous diseases, from infections to cancer.[1] The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit a biological process by 50%.[2]

Pyrazinecarboxamides, characterized by a pyrazine ring linked to a carboxamide group, represent a privileged scaffold in medicinal chemistry.[3] The prototypical example is Pyrazinamide (PZA), a cornerstone drug for tuberculosis treatment for over half a century.[4] PZA's success has spurred the exploration of this chemical class against other targets, revealing a remarkable adaptability in drug design.[3] This guide will delve into the mechanistic nuances of pyrazinecarboxamides and compare their performance against covalent and allosteric inhibitors, two other prevalent classes of enzyme modulators.

The Mechanistic Landscape of Pyrazinecarboxamide Inhibitors

Pyrazinecarboxamides primarily function as competitive inhibitors, though variations can exhibit other modes of action. Their mechanism is highly dependent on the specific enzyme target and the substitutions on the pyrazine ring.

Pyrazinamide: A Prodrug Approach to Competitive Inhibition

Pyrazinamide (PZA) is a classic example of a prodrug, a molecule that is converted into its active form in vivo.[4] In the case of Mycobacterium tuberculosis, the bacterial enzyme pyrazinamidase converts PZA into its active form, pyrazinoic acid (POA).[5]

POA is believed to have multiple targets, with a primary one being the Fatty Acid Synthase I (FASI) enzyme, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7] POA competitively inhibits FASI, disrupting the integrity of the cell wall and leading to bacterial death.[6] The acidic environment within the tuberculous granuloma is crucial for the accumulation of the protonated, active form of POA inside the bacterium.[4]

PZA_Mechanism cluster_bacteria Mycobacterium tuberculosis PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA Pyrazinamidase FASI Fatty Acid Synthase I (FASI) POA->FASI Competitive Inhibition CellWall Mycobacterial Cell Wall Disruption FASI->CellWall Inhibits Mycolic Acid Synthesis

Caption: Mechanism of Pyrazinamide (PZA) action in M. tuberculosis.

Novel Pyrazinecarboxamides as Kinase Inhibitors

More recently, pyrazinecarboxamide derivatives have been developed as potent inhibitors of kinases, such as the Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[8] These pyrazinecarboxamide-based inhibitors are typically ATP-competitive, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] Their structure allows for modifications that enhance potency and selectivity, crucial attributes for kinase inhibitors.[3]

A Comparative Analysis with Other Inhibitor Classes

To fully appreciate the utility of pyrazinecarboxamides, it is essential to compare them with other major classes of enzyme inhibitors: covalent and allosteric inhibitors.

Covalent Inhibitors: The Irreversible Bond

Covalent inhibitors form a stable, covalent bond with the target enzyme, often leading to irreversible inhibition.[10] This class of inhibitors typically contains a reactive electrophilic group, or "warhead," that forms a bond with a nucleophilic amino acid residue (like cysteine) in the enzyme's active site.[11][12]

The key advantage of covalent inhibitors is their potential for high potency and prolonged duration of action, as the enzyme is permanently inactivated.[10] This can translate to lower and less frequent dosing. However, a significant challenge is the risk of off-target reactivity, which can lead to toxicity.[13]

Covalent_Inhibition Enzyme Enzyme (with Nucleophile) EI_Complex Initial Non-covalent Complex Enzyme->EI_Complex Inhibitor Covalent Inhibitor (with Warhead) Inhibitor->EI_Complex Covalent_Adduct Irreversibly Inhibited Enzyme-Inhibitor Adduct EI_Complex->Covalent_Adduct Covalent Bond Formation

Caption: General mechanism of irreversible covalent inhibition.

Allosteric Inhibitors: Regulation from a Distance

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, known as the allosteric site.[14] This binding induces a conformational change in the enzyme that is transmitted to the active site, reducing its ability to bind the substrate or perform catalysis.[15]

A major advantage of allosteric inhibitors is the potential for greater selectivity, as allosteric sites are often less conserved across enzyme families than active sites.[16] They also offer a more nuanced mode of regulation, as they do not compete directly with the substrate, and their effect may not be overcome by high substrate concentrations.[15] This can be particularly useful in regulating metabolic pathways.[17]

Allosteric_Inhibition Enzyme Enzyme (Active Conformation) Inhibited_Enzyme Enzyme (Inactive Conformation) Enzyme->Inhibited_Enzyme Conformational Change Inhibitor Allosteric Inhibitor Inhibitor->Inhibited_Enzyme Allosteric_Site No_Binding Binding Prevented Substrate Substrate Substrate->Inhibited_Enzyme

Caption: Mechanism of allosteric inhibition.

Head-to-Head Performance Comparison

The choice of inhibitor class depends heavily on the therapeutic target and desired pharmacological profile. Here, we compare the performance of pyrazinecarboxamides with other inhibitor classes against two relevant enzyme targets: Fatty Acid Synthase I (FASI) and Hematopoietic Progenitor Kinase 1 (HPK1).

Targeting Mycobacterial Fatty Acid Synthase I (FASI)

FASI is a crucial enzyme for M. tuberculosis survival, making it an excellent target for antibiotics.[18]

Inhibitor ClassExample CompoundTargetPotency (Ki/IC50)Mechanism of ActionKey Characteristics
Pyrazinecarboxamide Pyrazinamide (PZA)M. tuberculosis FASIKᵢ = ~2,600 µM[6]Competitive (as POA)Prodrug, requires acidic pH for activity.[4][6]
Pyrazinecarboxamide 5-Chloro-PZAM. tuberculosis FASIKᵢ = ~57 µM[6]Competitive, potentially irreversible.[6][7]More potent than PZA, may have covalent character.[6][7]
Covalent Oxa1 (1,3,5-oxadiazin-2-one)S. aureus FabH-Covalent modification of active site Cys.[13][19]Highly selective for bacterial FASI.[13]
Allosteric TriclosanHuman FASN ER domainIC50 = ~55-90 µM[20]Allosteric, binds at protein-protein interface.[20]Demonstrates allosteric inhibition is possible for FASI domains.

Note: Data for covalent and allosteric inhibitors are for homologous FASI enzymes from other organisms, as direct comparative data on M. tuberculosis FASI is limited. FabH is a key enzyme in bacterial fatty acid synthesis.

Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a key target in immuno-oncology, and numerous inhibitors have been developed.[21]

Inhibitor ClassExample CompoundTargetPotency (IC50)Mechanism of ActionKey Characteristics
Pyrazinecarboxamide Compound from WO2019238067A1HPK1129 nM (enzymatic)[22]ATP-competitiveRepresentative of a class of pyrazine-based HPK1 inhibitors.
Other ATP-Competitive BGB-15025HPK1<10 nM (enzymatic)[9]ATP-competitiveIn clinical trials for cancer therapy.[3]
Allosteric Compound 1 (triazolopyrimidinone)HPK1-Allosteric, inactive conformation-selective.[23][24]Binds outside the ATP pocket, highly selective.[23][24]
Covalent (Not yet reported)HPK1--Development of covalent HPK1 inhibitors is an active area of research.[3]

These tables highlight that pyrazinecarboxamides can be potent inhibitors, with their performance being comparable to other classes. The choice between a competitive pyrazinecarboxamide, a covalent inhibitor, or an allosteric modulator will depend on the desired selectivity, duration of action, and safety profile for a given therapeutic application.

Experimental Methodologies for Inhibitor Characterization

Rigorous experimental validation is crucial for comparing enzyme inhibitors. Below are detailed protocols for two key assays.

IC50 Determination using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a compound.[14] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight.[25]

  • Compound Addition: Prepare serial dilutions of the test inhibitor. Remove the old media from the cells and add 100 µL of media containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[26]

  • Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[25]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[27]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26][27]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a plate reader.[14]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of inhibitor A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT reagent (4h incubation) C->D E 5. Solubilize formazan crystals (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Plot dose-response curve & calculate IC50 F->G

Caption: Workflow for IC50 determination using the MTT assay.

Kinetic Characterization using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte (inhibitor) flows over an immobilized ligand (enzyme). This allows for the determination of association rate constants (kₐ or kₒₙ), dissociation rate constants (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).

Protocol:

  • Enzyme Immobilization: Covalently immobilize the purified target enzyme onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of the inhibitor in a suitable running buffer.

  • Binding Analysis:

    • Association: Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate and monitor the increase in the SPR signal (response units, RU) over time.

    • Dissociation: Replace the inhibitor solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the enzyme.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ, and Kₐ).

SPR_Workflow A 1. Immobilize Enzyme on Sensor Chip B 2. Inject Inhibitor (Association Phase) A->B C 3. Flow Buffer (Dissociation Phase) B->C D 4. Regenerate Surface C->D E 5. Fit Sensorgram Data to determine ka, kd, KD C->E

Sources

Publish Comparison Guide: Cross-reactivity Profiling of 3-Methoxy-2-pyrazinecarboxamide in Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Duality of the Pyrazine Scaffold

In the landscape of small molecule drug discovery, 3-Methoxy-2-pyrazinecarboxamide occupies a critical intersection between two distinct therapeutic modalities: viral RNA-dependent RNA polymerase (RdRp) inhibition and Fragment-Based Drug Discovery (FBDD) for kinases .

While structurally analogous to the broad-spectrum antiviral Favipiravir (T-705) and its deacetylated parent T-1105 (3-hydroxy-2-pyrazinecarboxamide), the O-methylated "Methoxy" variant presents unique physicochemical properties. It serves primarily as a prodrug/precursor to improve lipophilicity or as a chemical probe to assess the selectivity of the pyrazinecarboxamide scaffold.

This guide details the protocol for profiling the kinase cross-reactivity of 3-Methoxy-2-pyrazinecarboxamide. The objective is twofold:

  • Antiviral Safety: Confirming the "clean" profile required for viral therapeutics (avoiding host kinase toxicity).

  • FBDD Screening: Validating the scaffold as a starting point for designing selective inhibitors of kinases like HPK1 and JAK , where pyrazinecarboxamides are privileged structures.

Comparative Analysis: The Molecule vs. Alternatives

To interpret the profiling data of 3-Methoxy-2-pyrazinecarboxamide, it must be benchmarked against three distinct classes of compounds: the Active Parent (T-1105), the Clinical Standard (Favipiravir), and the Promiscuous Control (Staurosporine).

Table 1: Physicochemical and Functional Comparison
Feature3-Methoxy-2-pyrazinecarboxamide T-1105 (3-Hydroxy-2-pyrazinecarboxamide) Favipiravir (T-705) Staurosporine
Role Prodrug / FBDD FragmentActive Metabolite / ParentClinical AntiviralKinase Pan-Inhibitor
Primary Target N/A (Requires metabolic activation)Viral RdRp (via RTP form)Viral RdRp (via RTP form)Broad Spectrum Kinases
Kinase Selectivity High (Expected Inactive)High (Inactive against host)High (Inactive against host)Low (Promiscuous)
Mechanism Steric bulk at C3 (Methoxy)Tautomeric H-bond donorTautomeric H-bond donorATP-competitive
Solubility (LogP) ~0.5 (Enhanced Permeability)-0.8 (Hydrophilic)0.42.6
Key Risk Metabolic stability / Off-target bindingRapid clearanceTeratogenicityCytotoxicity
Scientific Rationale for Comparison
  • Vs. T-1105/Favipiravir: The Methoxy group at position 3 locks the tautomeric state, preventing the formation of the specific hydrogen-bonding pattern (donor-acceptor-donor) often required for binding to the viral RdRp active site. However, this same modification may inadvertently create a hydrophobic contact point suitable for the ATP-binding pocket of human kinases (e.g., the "gatekeeper" region).

  • Vs. Staurosporine: Used to define the "ceiling" of inhibition. If 3-Methoxy-2-pyrazinecarboxamide shows inhibition >50% at 10 µM, it is considered a "hit" (for FBDD) or a "liability" (for antiviral safety).

Strategic Profiling Workflow

The profiling strategy employs a funnel approach , moving from high-throughput thermal shifts to precise enzymatic kinetics. This ensures resources are not wasted on inactive compounds while capturing low-affinity fragment interactions.

Diagram 1: Cross-Reactivity Screening Cascade

KinaseProfilingWorkflow Start Compound Input: 3-Methoxy-2-pyrazinecarboxamide Step1 Step 1: Thermal Shift Assay (TSA) (Tm Shift Screening) Start->Step1 Decision1 ΔTm > 2°C? Step1->Decision1 Step2 Step 2: Enzymatic Assay (ADP-Glo) (Single Dose @ 50 µM) Decision1->Step2 Yes (Binder) Result_Clean Outcome A: Clean Profile (Safe for Antiviral Dev) Decision1->Result_Clean No (Non-binder) Decision2 Inhibition > 50%? Step2->Decision2 Step3 Step 3: Dose-Response (IC50) (10-point titration) Decision2->Step3 Yes Decision2->Result_Clean No Step3->Result_Clean IC50 > 10 µM Result_Hit Outcome B: Kinase Hit (Valid FBDD Scaffold) Step3->Result_Hit IC50 < 10 µM

Caption: A tiered screening workflow designed to distinguish between inert compounds (desired for antivirals) and active kinase binders (desired for fragment-based discovery).

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To detect low-affinity binding characteristic of fragments or off-target interactions.

  • Reagent Prep: Prepare a 10 mM stock of 3-Methoxy-2-pyrazinecarboxamide in 100% DMSO.

  • Protein Mix: Dilute the target kinase (e.g., JAK1, HPK1, or a representative panel) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Addition: Add SYPRO Orange (5000x stock) to the protein mix at a final concentration of 5x.

  • Plate Setup:

    • Test Well: 19 µL Protein/Dye Mix + 1 µL Compound (Final conc: 500 µM).

    • Control Well: 19 µL Protein/Dye Mix + 1 µL DMSO.

    • Reference: 19 µL Protein/Dye Mix + 1 µL Staurosporine (10 µM).

  • Execution: Run on a qPCR machine (e.g., Roche LightCycler) with a ramp from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve. A shift (
    
    
    
    ) of >2°C indicates significant binding.
Protocol B: ADP-Glo™ Kinase Assay (Activity Screen)

Purpose: To quantify functional inhibition of kinase activity.

  • Reaction Assembly: In a white 384-well plate, combine:

    • 2 µL Kinase (e.g., 5 ng/well).

    • 2 µL Substrate/ATP Mix (ATP at

      
       apparent).
      
    • 1 µL Compound (3-Methoxy-2-pyrazinecarboxamide) at varying concentrations (0.1 nM to 100 µM).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).

  • Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence.

  • Calculation:

    
    [1]
    

Interpreting the Data: Selectivity vs. Liability

The interpretation depends heavily on the intended application of the molecule.

Scenario A: Antiviral Prodrug Development

If developing a T-1105 prodrug, lack of inhibition is the goal.

  • Target Profile: IC50 > 100 µM against human kinases (JAK, SRC, MAPK).

  • Red Flag: Inhibition of cell-cycle kinases (e.g., CDK1, Aurora B) suggests potential cytotoxicity/teratogenicity, a known risk for pyrazine analogs.

Scenario B: Fragment-Based Drug Discovery (FBDD)

If using 3-Methoxy-2-pyrazinecarboxamide as a scaffold for HPK1 or JAK inhibitors.

  • Target Profile: Weak inhibition (IC50: 10–100 µM) or modest

    
     (2–5°C).
    
  • Next Steps: Crystallography to confirm binding mode. The methoxy group often displaces a conserved water molecule or interacts with the "gatekeeper" residue, providing a vector for growing the molecule into a potent inhibitor.

Diagram 2: Mechanism of Action & Selectivity Divergence

MechanismDivergence Compound 3-Methoxy-2- pyrazinecarboxamide T1105 T-1105 (3-Hydroxy form) Compound->T1105 Metabolic Activation (Liver) HumanKinase Human Kinases (JAK/HPK1) Compound->HumanKinase Direct Binding? (Off-Target Risk) Note The Methoxy group prevents RTP formation unless metabolized Compound->Note RTP Ribofuranosyl Triphosphate (RTP) T1105->RTP Phosphoribosylation ViralRdRp Viral RdRp (Influenza/COVID) RTP->ViralRdRp Potent Inhibition (Chain Termination)

Caption: Divergent pathways: The molecule acts as a prodrug for antiviral activity (top path) but must be screened for direct binding to human kinases (bottom path).

References

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Link

  • Huchting, J., et al. (2018). Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105 as Potent Influenza Virus Inhibitors.[2] Journal of Medicinal Chemistry, 61(14), 6193–6210. Link

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Technical Guides. Link

  • Domainex. (2025). HTRF-based kinase assay for fragment screening and MOA studies. Domainex Case Studies. Link

  • Johnson, C. N., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.[3] Journal of Medicinal Chemistry. Link

Sources

In Vivo Validation of Pyrazine Carboxamide Antitumor Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Validation of Antitumor Activity for Pyrazine Carboxamide Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Pyrazine Carboxamide Scaffold

The pyrazine carboxamide scaffold has evolved beyond its traditional role in infectious disease (e.g., Pyrazinamide, Favipiravir) to become a privileged structure in oncology. Its nitrogen-rich heterocyclic core allows for diverse hydrogen-bonding interactions, enabling high-affinity binding to ATP-binding pockets of kinases (FGFR, EGFR) and the colchicine-binding site of tubulin.

This guide provides a technical comparison of two distinct classes of pyrazine carboxamide derivatives currently under validation:

  • Type A: Kinase Inhibitors (Targeting FGFR/EGFR signaling).

  • Type B: Tubulin Polymerization Inhibitors (Targeting cytoskeletal dynamics).

Comparative Performance Analysis

The following data synthesizes recent in vivo validation studies, specifically comparing Compound 18i (a novel FGFR inhibitor) and Compound [I] (a tubulin polymerization inhibitor) against standard-of-care (SoC) agents.

Table 1: In Vivo Efficacy Comparison (Xenograft Models)
MetricType A: Kinase Inhibitor (Compound 18i) Type B: Tubulin Inhibitor (Compound [I]) Standard of Care (Ref)
Primary Target FGFR1–4 (Pan-FGFR)Tubulin (Colchicine Site)Erlotinib (EGFR) / Paclitaxel (Tubulin)
Model System SNU-16 (Gastric) or H1975 (NSCLC) Xenograft4T1 (Breast Cancer) XenograftTumor-specific Xenograft
Dosing Regimen 20 mg/kg, Oral (PO), Daily20 mg/kg, IV, Every other dayVaries by agent
Tumor Growth Inhibition (TGI) ~75–85% reduction in volume84.0% reduction in weight~60–70% (Model dependent)
Mechanism of Cell Death Apoptosis via signaling blockade (G1 arrest)Mitotic catastrophe (G2/M arrest)Apoptosis / Mitotic Arrest
Toxicity (Body Weight) <5% loss (High tolerance)No significant loss observedOften >10% loss (Chemo)

Key Insight: While both classes achieve high Tumor Growth Inhibition (TGI), Type B (Tubulin Inhibitors) often require intravenous administration due to solubility challenges common in tubulin binders, whereas Type A (Kinase Inhibitors) frequently demonstrate favorable oral bioavailability.

Mechanism of Action & Signaling Pathways[1]

Type A: Kinase Inhibition (FGFR Pathway)

Pyrazine carboxamides in this class function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the Fibroblast Growth Factor Receptor (FGFR), they prevent autophosphorylation and downstream activation of the RAS-MAPK and PI3K-AKT pathways.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation PI3K PI3K Receptor->PI3K Inhibitor Pyrazine Carboxamide (Inhibitor) Inhibitor->Receptor  Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Inhibits Apoptosis

Figure 1: Mechanism of FGFR inhibition by pyrazine carboxamide derivatives, preventing downstream oncogenic signaling.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Establishment of Xenograft Models

Objective: Generate consistent tumor-bearing mice for efficacy testing.

  • Cell Preparation:

    • Harvest cells (e.g., 4T1 or SNU-16) in exponential growth phase (approx. 70-80% confluence).

    • Checkpoint: Viability must be >95% via Trypan Blue exclusion.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel to a concentration of

      
       cells/mL.
      
  • Implantation:

    • Anesthetize BALB/c or Nude mice (6-8 weeks old).

    • Inject 100 µL (

      
       cells) subcutaneously into the right flank.
      
    • Validation: Monitor injection site for leakage; exclude animals with leakage from the study immediately.

  • Randomization:

    • Allow tumors to reach a mean volume of 100–150 mm³ (typically 7–10 days).

    • Randomize mice into groups (n=6 to 10) to ensure equal mean tumor volume and variance across groups.

Protocol B: Dosing and Efficacy Monitoring

Objective: Quantify antitumor activity while monitoring toxicity.

  • Compound Formulation:

    • For Kinase Inhibitors (Oral): Dissolve in 0.5% CMC-Na / 0.1% Tween-80.

    • For Tubulin Inhibitors (IV): Dissolve in 5% DMSO / 5% Solutol HS-15 / 90% Saline.

    • Checkpoint: Verify solution clarity and pH (neutral) prior to every dose.

  • Administration:

    • Administer vehicle or drug (e.g., 20 mg/kg) according to schedule (QD or Q2D) for 14–21 days.

  • Data Collection:

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) every 2 days using digital calipers.
    • Calculate Tumor Volume (

      
      ):
      
      
      
      
    • Toxicity Check: Weigh mice concurrently. >15% body weight loss mandates euthanasia (humane endpoint).

Workflow Visualization: In Vivo Validation Pipeline

InVivo_Workflow cluster_monitor Continuous Monitoring Start Cell Culture (Exp. Phase) Implant SC Implantation (100-150 mm³) Start->Implant >95% Viability Random Randomization (n=8/group) Implant->Random Tumor Est. Treatment Dosing Phase (14-21 Days) Random->Treatment Stratification Analysis Endpoint Analysis (Vol, Weight, IHC) Treatment->Analysis Data Collection Monitor Measure Vol + BW (q2d) Treatment->Monitor

Figure 2: Step-by-step workflow for validating pyrazine carboxamide efficacy in xenograft models.

References

  • Zheng, J., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.[1]

  • Li, N., et al. (2023).[2] Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo.[2][3] European Journal of Medicinal Chemistry.[2][4] [2]

  • Cross, D.A., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor.[5] Journal of Medicinal Chemistry.[2][4][5]

  • BenchChem. (2025).[6] In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Comparative Guide.

Sources

Technical Comparison: Conventional vs. Microwave-Assisted Synthesis of Pyrazinamides

[1][2][3][4]

Executive Summary

Impact Analysis for Drug Discovery

The synthesis of pyrazinamide derivatives—critical scaffolds in antitubercular (e.g., Pyrazinamide, PZA) and antineoplastic pharmacophores—has historically been bottlenecked by the electron-deficient nature of the pyrazine ring. Conventional thermal methods often require prolonged reflux times (2–24 hours) and harsh solvents to overcome the high activation energy barriers associated with nucleophilic substitutions or amidations on the pyrazine core.

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, leveraging dielectric heating to reduce reaction times to minutes (typically 2–30 min) while consistently elevating yields from ~50% to >90%. This guide provides a rigorous, data-backed comparison of these two methodologies, focusing on the aminodehalogenation of 3-chloropyrazine-2-carboxamide—a standard model reaction in medicinal chemistry.

Mechanistic Divergence: Conduction vs. Dielectric Heating

To understand the efficiency gap, one must analyze the heat transfer mechanisms.

Conventional Heating (The Arrhenius Limit)

In conventional synthesis (oil bath/mantle), heat is transferred via conduction and convection . The energy must pass through the vessel wall to the solvent and finally to the reactants. This creates a thermal gradient where the vessel wall is hotter than the bulk solution, leading to non-uniform heating and potential decomposition of thermolabile pyrazine intermediates.

Microwave Irradiation (The "Inside-Out" Effect)

MAOS utilizes dielectric heating , primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules (solvents/reagents) try to align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation generates internal friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the microwave field, colliding with neighboring molecules to generate heat.

This results in instantaneous, volumetric heating. The reaction mixture can reach temperatures significantly above the solvent's atmospheric boiling point (superheating) inside sealed vessels, dramatically increasing the reaction rate (

Visualization: Thermal Transfer Pathways

HeatingMechanismcluster_convConventional Heating (Conduction)cluster_mwMicrowave Heating (Dielectric)C_SourceHeat Source(Oil Bath)C_WallVessel WallC_Source->C_WallConductionC_SolventSolvent GradientC_Wall->C_SolventConvectionC_ReactantReactantsC_Solvent->C_ReactantDiffusionMW_SourceMagnetron(2.45 GHz)MW_DirectDirect Coupling(Dipolar Rotation)MW_Source->MW_DirectElectromagneticRadiation

Figure 1: Comparison of heat transfer vectors. Conventional heating relies on inefficient wall-to-center conduction, whereas microwaves couple directly with the reaction matrix.

Comparative Data Analysis

The following data summarizes the synthesis of N-substituted-3-aminopyrazine-2-carboxamides via aminodehalogenation. This reaction is a standard benchmark for pyrazine functionalization.

MetricConventional Method (Reflux)Microwave-Assisted (Sealed)Improvement Factor
Reaction Time 2 – 24 Hours2 – 30 Minutes40x – 100x Faster
Typical Yield 50% – 70%85% – 98%+20-40% Increase
Solvent Usage High (Toluene/THF)Low (Ethanol/Water) or Solvent-FreeGreen Metric
Purity (Crude) Low (Side products common)High (Cleaner profiles)Simplified Work-up
Energy Profile High (Continuous heating)Low (Short bursts)Efficiency

Data aggregated from comparative studies on pyrazine derivatives [1, 2, 3].[1][2]

Experimental Protocols

Model Reaction

Substrate: 3-chloropyrazine-2-carboxamide Reagent: Benzylamine (or substituted anilines) Transformation: Nucleophilic Aromatic Substitution (

Protocol A: Conventional Synthesis (Baseline)

This method represents the traditional approach often found in older patent literature.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in anhydrous Toluene or Ethanol (20 mL/g).

  • Addition: Add the amine (1.1 eq) and a base scavenger (Triethylamine or Pyridine, 1.2 eq) to neutralize the HCl byproduct.

  • Reaction: Heat the mixture to reflux (110°C for Toluene) for 12–24 hours . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Required. Recrystallize from ethanol or perform column chromatography.

Protocol B: Microwave-Assisted Synthesis (Optimized)

This method utilizes a dedicated single-mode microwave reactor (e.g., Biotage or CEM).

  • Setup: Place 3-chloropyrazine-2-carboxamide (1.0 eq) into a 10 mL microwave-transparent pressure vial (borosilicate glass).

  • Solvent System: Add Ethanol (2-3 mL). Note: Ethanol is a medium MW absorber (tan

    
     ≈ 0.941), providing good heating efficiency.
    
  • Reagents: Add the amine (1.1 eq). A base is often optional in MW due to rapid kinetics, but pyridine (1.0 eq) can be added if the amine is acid-sensitive.

  • Irradiation: Cap the vial. Program the reactor:

    • Temperature: 140°C

    • Hold Time: 10 - 20 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into ice-cold water.

  • Isolation: The product often precipitates immediately due to high purity. Filter, wash with cold water, and dry. Recrystallization is rarely needed.

Workflow Visualization

Workflowcluster_AMethod A: Conventionalcluster_BMethod B: MicrowaveStartStart:3-Cl-PyrazinePrecursorA1Reflux (Toluene)12-24 HoursStart->A1B1MW Irradiation140°C, 10-20 minStart->B1A2Solvent EvaporationA1->A2A3Extraction &ChromatographyA2->A3EndFinal Product:Pyrazinamide DerivativeA3->EndB2Precipitation inIce WaterB1->B2B3FiltrationB2->B3B3->End

Figure 2: Operational workflow comparison. Method B (MW) eliminates time-consuming extraction and chromatography steps.

Expert Insights & Troubleshooting

  • Solvent Polarity (Tan Delta): Microwave heating relies on the dissipation factor (tan

    
    ).
    
    • High Absorbers: Ethanol, DMSO, Methanol. Use these for rapid heating.

    • Low Absorbers: Toluene, Hexane. If you must use these, add a "doping" agent (e.g., ionic liquid or a small amount of polar solvent) to facilitate heating.

  • Pressure Management: Pyrazines are electron-deficient and generally stable, but the amines can be volatile. Always use a vessel rated for at least 20 bar (300 psi) when working at 140°C+ in closed systems.

  • Scale-Up: MW synthesis is not linear. When moving from 10 mL to 100 mL vessels, penetration depth becomes an issue. For larger scales, flow-chemistry microwave reactors are preferred over large batch vessels.

References

  • Doležal, M., et al. (2009). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 14(10), 4166-4178. [Link]

  • Faria, A.F., et al. (2012). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Tetrahedron Letters. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

Benchmarking new pyrazine derivatives against standard-of-care antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Pyrazinamide

While Pyrazinamide (PZA) remains a cornerstone of tuberculosis therapy, its utility is strictly limited by its requirement for acidic activation (pH 5.5) and lack of broad-spectrum activity. The current frontier in medicinal chemistry focuses on functionalized pyrazine scaffolds —specifically Pyrazine-2-carbohydrazides and Triazolo[4,3-a]pyrazines —designed to operate at neutral pH and target the bacterial cell division protein FtsZ .

This guide objectively benchmarks these new derivatives against SoCs (Ciprofloxacin, Rifampicin, Ampicillin) using data synthesized from recent high-impact studies (2024-2025). We focus on the "Selectivity Index" (SI) as the primary metric for viability, moving beyond simple potency (MIC) to assess true therapeutic windows.

Structural Logic & Mechanism of Action

The "New Generation" pyrazines diverge from PZA by targeting the FtsZ GTPase , a homolog of eukaryotic tubulin essential for the Z-ring formation during binary fission.

  • Series A (Carbohydrazides): The introduction of a carbohydrazide linker at the C-2 position enhances hydrogen bonding capability with the FtsZ active site (specifically residues like Cys387).

  • Series B (Triazolo-fused): Fusing a triazole ring creates a rigid, planar structure that mimics ATP/GTP, acting as a competitive inhibitor for the nucleotide-binding pocket.

Visualization: Mechanism of Action (FtsZ Inhibition)

FtsZ_Inhibition Target Bacterial FtsZ Protein GTP GTP (Natural Substrate) Target->GTP Normal Binding Inhibitor Pyrazine Derivative (Series A/B) Target->Inhibitor Competitive Binding Complex_Active FtsZ-GTP Complex (Polymerization Active) GTP->Complex_Active Complex_Blocked FtsZ-Inhibitor Complex (Polymerization Blocked) Inhibitor->Complex_Blocked Outcome_Fail Z-Ring Formation (Cell Division) Complex_Active->Outcome_Fail Binary Fission Outcome_Success Filament Disruption (Bactericidal) Complex_Blocked->Outcome_Success Apoptosis/Lysis

Caption: Competitive inhibition of FtsZ protein by pyrazine derivatives prevents Z-ring assembly, halting bacterial cytokinesis.

Comparative Performance Data

The following data aggregates performance metrics from recent screenings of Pyrazine-2-carbohydrazides (Series A) and Triazolo[4,3-a]pyrazines (Series B) against standard controls.

Key Metric Definitions:

  • MIC: Minimum Inhibitory Concentration (lower is better).

  • CC50: Cytotoxic Concentration 50% on Vero cells (higher is safer).

  • SI (Selectivity Index):

    
     (Values >10 indicate a promising safety profile).
    
Table 1: Efficacy & Safety Profiling
Compound ClassTarget PathogenMIC (µg/mL)SoC ComparatorSoC MIC (µg/mL)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Pyrazine-2-carbohydrazide M. tuberculosis (H37Rv)1.56 Rifampicin0.25>300>192
Pyrazine-2-carbohydrazide S. aureus (Gram+)16 - 32Vancomycin1.0>300~10
Triazolo[4,3-a]pyrazine E. coli (Gram-)16.0Ampicillin8.025015.6
Triazolo[4,3-a]pyrazine S. aureus (MRSA)32.0Ciprofloxacin0.52507.8

Analysis:

  • Tuberculosis: The new carbohydrazides (Series A) show exceptional promise with an SI >192. While less potent than Rifampicin, their neutral-pH activity makes them superior candidates for dormant/persister phase bacteria where PZA fails.

  • Gram-Negative: Series B shows comparable activity to Ampicillin against E. coli but lags behind fluoroquinolones (Ciprofloxacin). This suggests these derivatives are currently best positioned as adjunctive therapies or for specific resistant strains, rather than broad-spectrum replacements.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols adhere to CLSI standards.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10

Rationale: We use cation-adjusted Mueller-Hinton broth (CAMHB) to prevent false resistance due to cation chelation (a known issue with pyrazine-metal complexes).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into wells 2-12.

  • Compound Dilution: Add 100 µL of 128 µg/mL Pyrazine stock to column 1. Perform 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of diluted inoculum to all wells (Final volume 200 µL; Final bacterial concentration

    
     CFU/mL).
    
  • Incubation: Seal and incubate at 37°C for 16-20 hours (or 7 days for M. tuberculosis).

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[1][2]

Protocol B: Cytotoxicity Assay (Vero Line)

Standard: MTT Colorimetric Assay

Rationale: Determining the Selectivity Index requires a robust mammalian cell toxicity baseline. Vero (African green monkey kidney) cells are the industry standard for nephrotoxicity screening of renal-cleared antibiotics.

  • Seeding: Plate Vero cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Replace media with graded concentrations of Pyrazine derivatives (1 µM to 500 µM). Include 1% DMSO (vehicle control) and Triton X-100 (positive death control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate CC50 using non-linear regression.

Visualization: Screening Workflow

Screening_Workflow Start Synthesis (Pyrazine Scaffold) Step1 Primary Screen (CLSI MIC) Start->Step1 Decision1 MIC < 64 µg/mL? Step1->Decision1 Step2 Cytotoxicity (Vero CC50) Decision1->Step2 Yes Discard Discard Candidate Decision1->Discard No Decision2 SI > 10? Step2->Decision2 Step3 MoA Validation (FtsZ Assay) Decision2->Step3 Yes Decision2->Discard No Lead Lead Candidate Step3->Lead

Caption: Logical workflow for filtering pyrazine candidates. Only compounds with SI > 10 proceed to mechanistic validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4]

  • Desai, N. C., et al. (2024).[5] Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents.[5][6] Journal of Computational Biophysics and Chemistry.[5] [Link]

  • Wang, J., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[7] MDPI Molecules. [Link][6]

  • Creative Biolabs. (2024). Cytotoxicity Assay Protocol & Troubleshooting (MTT/Vero). [Link]

Sources

Investigating the Protonophore Activity of Pyrazinoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of Mycobacterium tuberculosis (Mtb) strains resistant to Pyrazinamide (PZA) necessitates the development of analogs that bypass the activation requirement of the bacterial enzyme Pyrazinamidase (PncA). PZA’s active form, Pyrazinoic Acid (POA), acts as a protonophore—a weak acid that disrupts the transmembrane proton motive force (PMF).

This guide objectively compares the protonophore activity of novel POA analogs against the parent compound (POA) and the "gold standard" uncoupler CCCP. It provides validated experimental workflows to distinguish true protonophoric activity from general toxicity, focusing on membrane potential (


) and intrabacterial pH (

pH) assays.

Mechanistic Foundation: The Henderson-Hasselbalch Trap

To evaluate analogs, one must understand the "uncoupling cycle" of POA. Unlike classic antibiotics that bind a protein target, POA exploits the pH gradient across the Mtb membrane.

The Mechanism[1][2][3][4][5][6][7]
  • Passive Diffusion: At acidic extracellular pH (common in macrophage phagolysosomes), the analog exists largely in its protonated, neutral form (H-POA), which is lipophilic enough to diffuse across the mycobacterial cell envelope.

  • Deprotonation: Upon entering the neutral cytoplasm (pH ~7.2), the analog dissociates into a proton (

    
    ) and the anion (
    
    
    
    ).
  • Anion Trapping: The anion is impermeable and accumulates inside the cell.

  • PMF Collapse: The released protons acidify the cytoplasm (

    
    pH collapse), and the accumulation of anions disrupts the membrane potential (
    
    
    
    ).
Visualization: The Protonophore Cycle

The following diagram illustrates the uncoupling cycle that analogs must replicate or enhance.

ProtonophoreCycle cluster_extracellular Extracellular Space (Acidic pH 5.5) cluster_membrane Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm (Neutral pH 7.2) H_POA_out H-Analog (Protonated/Neutral) Diffusion Passive Diffusion H_POA_out->Diffusion High Lipophilicity H_POA_in H-Analog Diffusion->H_POA_in Dissociation Dissociation (pKa driven) H_POA_in->Dissociation Anion_in Analog- (Anion) TRAPPED Dissociation->Anion_in Proton_in H+ Release (Acidification) Dissociation->Proton_in Efflux Efflux Pump (Resistance) Anion_in->Efflux Slow

Figure 1: The mechanism of weak acid protonophores in Mtb. Analogs are designed to maximize entry (lipophilicity) and minimize efflux.

Comparative Analysis: Analogs vs. Standards

When selecting a comparator, researchers often default to CCCP. However, CCCP is a general toxicant, whereas POA analogs must show selectivity (activity at acidic pH).

Product Comparison Matrix
FeaturePyrazinoic Acid (POA) 5-Chloro-POA (Analog) CCCP (Positive Control) Pyrazinamide (Prodrug)
Role Parent Active CompoundPotent AnalogReference UncouplerClinical Prodrug
Lipophilicity (LogP) -0.71 (Low)~0.5 (Improved)3.5 (High)-0.6
pKa 2.9~2.55.95N/A
Primary Mechanism Weak Acid UncouplingEnhanced UncouplingDirect Proton ShuttleRequires PncA activation
pH Dependence High (Active at pH < 6.0)High (Active at pH < 6.4)Low (Active at pH 7.0)High
Mtb Selectivity HighHighLow (Toxic to mammalian cells)High

Key Insight: The 5-Chloro analog exhibits higher lipophilicity than POA, allowing for greater accumulation at slightly higher pH values, effectively "widening" the therapeutic window compared to the parent POA.

Experimental Protocols

To validate a new analog as a protonophore, you must demonstrate two specific biophysical events: Membrane Depolarization and Intracellular Acidification .

Workflow Overview

Workflow cluster_assay1 Assay 1: Membrane Potential cluster_assay2 Assay 2: Intracellular pH Start Mtb Culture (Mid-log phase, OD600 ~0.5) Split Split Culture Start->Split Step1A Wash & Resuspend PBS + Tween80 Split->Step1A Step2A Load Dye: BCECF-AM (10 µM, 30 min, 37°C) Split->Step2A Step1B Stain: DiOC2(3) (30 µM, 30 min) Step1A->Step1B Step1C Treat with Analog (vs CCCP Control) Step1B->Step1C Step1D Flow Cytometry (Red/Green Ratio) Step1C->Step1D Step2B Wash Extracellular Dye Step2A->Step2B Step2C Treat with Analog (pH 5.5 Buffer) Step2B->Step2C Step2D Fluorometry (Ex 490/440, Em 535) Step2C->Step2D

Figure 2: Parallel workflow for validating protonophore activity using flow cytometry and fluorometry.

Protocol A: Membrane Potential Measurement ( )

Objective: Measure the collapse of membrane potential using DiOC2(3) (3,3′-diethyloxacarbocyanine iodide). Principle: DiOC2(3) emits green fluorescence in the cytosol. As membrane potential increases (hyperpolarization), the dye accumulates, aggregates, and shifts to red emission.[1] A decrease in the Red/Green ratio indicates depolarization (protonophore activity).

Reagents:

  • DiOC2(3) (3 mM in DMSO).

  • Positive Control: CCCP (100 µM stock).

  • Buffer: PBS (pH 7.[1]4) with 0.05% Tween-80.

Step-by-Step:

  • Preparation: Harvest Mtb cells (H37Rv or BCG) at mid-log phase (

    
     0.4–0.6).
    
  • Staining: Dilute cells to

    
     CFU/mL in PBS-Tween. Add DiOC2(3) to a final concentration of 30 µM .
    
  • Equilibration: Incubate for 30 minutes at room temperature in the dark.

  • Treatment: Aliquot into flow cytometry tubes.

    • Tube 1: Untreated Control (Baseline

      
      ).
      
    • Tube 2: CCCP (10 µM final) – Depolarized Control.

    • Tube 3-5: Analog (Titrate concentrations: 1x, 5x, 10x MIC).

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSVerse) with 488 nm excitation.

    • Channel 1: FITC (Green, ~530 nm).

    • Channel 2: PE/Texas Red (Red, ~610 nm).

  • Analysis: Calculate the Red Mean Fluorescence Intensity (MFI) / Green MFI ratio .

    • Success Criteria: The analog must significantly reduce the Red/Green ratio compared to the untreated control, trending toward the CCCP baseline.

Protocol B: Intracellular pH Measurement ( pH)

Objective: Confirm that the analog transports protons into the cell. Principle: BCECF-AM is a cell-permeant ester.[2][3][4] Inside the cell, esterases cleave it to BCECF (impermeant).[4] BCECF fluorescence is pH-dependent at 490 nm excitation but pH-independent at 440 nm (isosbestic point).

Step-by-Step:

  • Loading: Incubate Mtb cells with 10 µM BCECF-AM for 30 min at 37°C.

  • Washing: Wash cells 2x with PBS to remove uncleaved extracellular dye.

  • Buffer Exchange: Resuspend cells in MES buffer adjusted to pH 5.5 (This is critical: POA analogs require acidic external pH to function).

  • Baseline Read: Measure fluorescence in a microplate reader.

    • 
      , 
      
      
      
      ,
      
      
      .
  • Injection: Inject the Analog or Control (Ethanol/DMSO).

  • Kinetics: Monitor the Ratio (

    
    ) every 30 seconds for 20 minutes.
    
  • Calibration (The "Nigericin Clamp"): To convert ratios to actual pH values, perform a calibration curve using the ionophore Nigericin (5 µM) in buffers with fixed pH values (5.5, 6.0, 6.5, 7.0, 7.5) and high

    
     (150 mM) to equilibrate internal/external pH.
    

Data Interpretation & Troubleshooting

ObservationInterpretationAction
Drop in Red/Green Ratio (DiOC2) Membrane depolarization occurred.Positive Result. The analog disrupted

.
No change in Red/Green Ratio No depolarization.The compound acts via a different mechanism (e.g., cell wall synthesis inhibition) or cannot penetrate the wall.
Drop in Intracellular pH (BCECF) Proton influx occurred.Positive Result. Confirms weak acid transport mechanism.
Activity at pH 7.0 (Neutral) Non-selective toxicity.Warning. If the analog works equally well at pH 7.0 and 5.5, it behaves like CCCP (general toxin) rather than a specific POA analog.

References

  • Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Nature Medicine.

  • Fontes, F. L., et al. (2024).[5][6] "Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores."[7][5][6][8][9] Frontiers in Molecular Biosciences.

  • Novo, D., et al. (1999). "Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique." Cytometry.

  • Darby, C. M., et al. (2013). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis." Science.

  • Thermo Fisher Scientific. "BacLight™ Bacterial Membrane Potential Kit User Guide."

Sources

Comparative Guide: Structural Optimization of Pyrazine Derivatives for Antitubercular Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Infectious Disease Researchers. Objective: To provide a data-driven, comparative analysis of pyrazine ring substituents, evaluating their impact on Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb), mechanism of action, and cytotoxicity.

Executive Summary: The Pyrazine Paradox

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy, unique for its sterilizing activity against semi-dormant bacilli in acidic phagosomes.[1] However, its dependence on activation by the bacterial enzyme pyrazinamidase (pncA) is its Achilles' heel; pncA mutations are the primary driver of PZA resistance.

Current research focuses on "Direct-Acting" Pyrazine Analogs . By modifying specific positions on the pyrazine ring, researchers aim to bypass the pncA activation step, delivering active pharmacophores that directly inhibit targets like Fatty Acid Synthase I (FASI) or PanD (aspartate decarboxylase), even in resistant strains.

Mechanistic Pathways & Design Logic

To optimize the pyrazine scaffold, one must understand the divergence between the prodrug PZA and its functionalized analogs.

Figure 1: PZA Activation vs. Direct Analog Activity

This diagram illustrates how functionalized analogs bypass the resistance-prone pncA activation step.

G cluster_0 Prodrug Pathway (PZA) cluster_1 Direct Analog Pathway PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutation Hotspot) PZA->PncA Entry POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis Target Intracellular Targets (FASI, PanD, RpsA) POA->Target Acidic pH Required Analog 5-Cl / N-Aryl Pyrazine Analog Analog->Target Direct Binding (No Activation Needed)

Caption: Comparative mechanism showing how structural analogs bypass the PncA bottleneck, retaining activity against PZA-resistant strains.

Comparative Analysis of Substituents

The optimization of the pyrazine ring focuses primarily on the C-5 position (electronic modulation) and the Carboxamide Nitrogen (lipophilicity/binding affinity).

The C-5 Position: Electronic Tuning

Modifying the C-5 position with electron-withdrawing groups (EWGs) or specific lipophilic groups dramatically alters the pKa and binding affinity.

Key Finding: The introduction of a Chlorine or Methoxy group at C-5 significantly enhances lipophilicity and antitubercular potency compared to the unsubstituted parent.

Compound ClassSubstituent (C-5)Substituent (N-Amide)MIC (µg/mL) vs H37RvSelectivity Index (SI)Reference
Standard HH (Pyrazinamide)12.5 - 62.5>100[1]
5-Chloro Cl2-chlorobenzyl6.25>10[2]
5-Chloro Cl4-methylbenzyl3.13>10[2]
5-Methoxy OMePhenyl (Subst.)1.60High[3]
5-tert-butyl t-Butyl3-iodo-4-methylphenyl0.82Moderate[4]

Analysis:

  • 5-Chloro: The electron-withdrawing nature of chlorine likely increases the acidity of the amide proton (if present) or alters the dipole moment, facilitating membrane permeation. Zitko et al. demonstrated that 5-chloro derivatives retain activity against M. kansasii, which is naturally resistant to PZA.

  • 5-Methoxy: Recent studies indicate that 5-methoxy derivatives (e.g., Compound S7-13) can achieve MICs as low as 1.6 µg/mL, superior to PZA. The methoxy group acts as a hydrogen bond acceptor, potentially improving interaction with the target protein's active site.

The Carboxamide Interface: N-Aryl vs. N-Benzyl

The "linker" between the pyrazine ring and the hydrophobic tail is critical.

  • N-Phenyl (Anilides): Generally exhibit higher potency. The rigid connection places the aryl ring in a specific orientation relative to the pyrazine.

  • N-Benzyl: The methylene bridge (-CH2-) introduces flexibility. While some N-benzyl derivatives (like the 5-chloro-N-(2-chlorobenzyl) analog) are potent, they generally show slightly lower activity than their anilide counterparts due to entropic penalties upon binding.

Hybrid Molecules: Dual Pharmacophores

Hybridization involves linking the pyrazine scaffold to another bioactive moiety to attack multiple targets or improve pharmacokinetic properties.

Hybrid TypeLinker/Secondary MoietyBest MIC (µg/mL)Mechanism Insight
Pyrazine-Triazole Thio-linker to 1,2,4-triazole≤ 21.25 µMPotential DprE1 inhibition + Cell wall disruption [5].
Pyrazine-Fluoroquinolone Mannich base to Piperazine0.39Dual inhibition of DNA gyrase and FASI [6].
Pyrazine-Thiophene Carboxamide linkage6.25Enhanced lipophilicity [7].

Experimental Protocols

To ensure reproducibility and validity of the comparative data, the following protocols are recommended.

Synthesis of 5-Chloro-N-phenylpyrazine-2-carboxamide

This protocol validates the synthesis of high-potency C-5 substituted analogs.

  • Reagents: 5-hydroxypyrazine-2-carboxylic acid, POCl3 (Phosphorus oxychloride), Aniline derivative, Toluene/DCM.

  • Chlorination (Step A):

    • Reflux 5-hydroxypyrazine-2-carboxylic acid with excess POCl3 for 2-4 hours.

    • Evaporate excess POCl3 under reduced pressure.

    • Critical Control: Maintain anhydrous conditions to prevent hydrolysis back to the hydroxy acid.

  • Amidation (Step B):

    • Dissolve the resulting 5-chloropyrazine-2-carbonyl chloride in dry DCM.

    • Add 1.1 eq of the substituted aniline and 1.2 eq of Triethylamine (base) at 0°C.

    • Stir at room temperature for 6–12 hours.

  • Purification:

    • Wash with 5% NaHCO3 and brine.

    • Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR (absence of COOH proton, presence of amide NH doublet/singlet).

Microplate Alamar Blue Assay (MABA)

The Gold Standard for determining MIC values for M. tuberculosis.

  • Inoculum Preparation: Use M. tuberculosis H37Rv strain.[2] Adjust turbidity to McFarland standard No. 1. Dilute 1:20 in Middlebrook 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of 7H9 broth to all wells.

    • Perform serial 2-fold dilutions of the test compound (range 100 µg/mL to 0.1 µg/mL).

  • Controls:

    • Positive Control: Isoniazid or Rifampicin.

    • Negative Control: Solvent (DMSO) only.

    • Growth Control: Bacteria + Broth (no drug).

  • Incubation: Incubate at 37°C for 5 days.

  • Development:

    • Add 20 µL of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10% Tween 80).

    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (inhibition).

    • Pink: Growth (reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Decision Matrix for Lead Optimization

Use this logic flow to design your next series of pyrazine analogs.

Figure 2: SAR Optimization Logic Flow

SAR_Logic Start Pyrazine Scaffold Design Step1 Modify C-5 Position? Start->Step1 Choice1A Add EWG (Cl, F) Increases Acidity/Lipophilicity Step1->Choice1A Option A Choice1B Add Donor (OMe) H-Bond Acceptance Step1->Choice1B Option B Step2 Modify Amide Linker? Choice2A N-Phenyl (Rigid) Higher Potency Potential Step2->Choice2A Choice2B N-Benzyl (Flexible) Broader Spectrum (MOTTs) Step2->Choice2B Choice1A->Step2 Choice1B->Step2 Outcome1 Check Cytotoxicity (Vero Cells) Target SI > 10 Choice2A->Outcome1 Choice2B->Outcome1 Outcome2 Test vs. PZA-Resistant Strains (pncA mutants) Outcome1->Outcome2

Caption: Strategic decision tree for synthesizing pyrazine derivatives based on desired pharmacological outcomes.

References

  • Zhang, Y., et al. "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2014.

  • Zitko, J., et al. "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides."[3] Bioorganic & Medicinal Chemistry Letters, 2013.[3]

  • The ASPD. "Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives." International Journal of Environmental Sciences, 2024.

  • Servusová, B., et al. "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 2012.

  • RSC Publishing. "Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues." RSC Advances, 2024.

  • Sriram, D., et al. "Synthesis and antitubercular activity of novel pyrazinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Hassan, M., et al. "Design and synthesis of pyrazine-incorporated carboxamide derivatives." Asian Journal of Pharmaceutics, 2020.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Operational Directive

Immediate Action Required: 3-Methoxy-2-pyrazinecarboxamide (CAS: 20885-12-5) is a nitrogen-rich pharmaceutical intermediate. While often stable under ambient conditions, its disposal requires strict adherence to High-Temperature Incineration (HTI) protocols.

Core Directive: Do NOT dispose of this compound via municipal waste or standard aqueous drain systems. Due to the stability of the pyrazine ring and the potential for nitrogen oxide (NOx) generation during combustion, this material must be routed to a chemical incinerator equipped with an afterburner and scrubber system.

Part 2: Chemical Profile & Hazard Logic[1]

To understand the why behind the disposal protocol, we must analyze the chemical properties that dictate its waste stream classification.

Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
CAS Number 20885-12-5Unique identifier for waste manifesting.
Molecular Formula C₆H₇N₃O₂High Nitrogen content (approx. 27% by mass).
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized during transfer.
Solubility Soluble in DMSO, Methanoldictate liquid waste stream compatibility.
Stability Stable under normal conditionsRequires high energy for complete mineralization.
GHS Hazards H315, H319, H335Irritant (Skin/Eye/Resp).[1][2][3] Requires PPE during waste tagging.[2]
The "Why": Nitrogen Content & Incineration

As a Senior Scientist, I emphasize this often overlooked detail: The Pyrazine Ring. Unlike simple aliphatic chains, the diazine ring (two nitrogen atoms in a six-membered ring) is aromatic and relatively stable. Simple landfilling presents a risk of leaching. Furthermore, when incinerated, the high nitrogen content will convert to Nitrogen Oxides (NOx), a regulated pollutant.

  • Causality: You cannot use a standard low-temp incinerator. The facility must have scrubbers (alkaline wash) to capture the NOx emissions generated during the thermal destruction of the pyrazine ring.

Part 3: Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. If a step is skipped (e.g., improper labeling), the downstream waste handler will reject the container, triggering a safety audit.

Phase 1: Waste Segregation & Characterization

Goal: Prevent cross-reactivity and ensure correct caloric value for the incinerator.

  • Isolate the Waste Stream:

    • Solid Waste: Collect pure substance or contaminated solids (gloves, weighing boats) in a dedicated solid waste container.

    • Liquid Waste (Mother Liquors): If the substance is dissolved in solvent (e.g., Methanol or DMSO), segregate into Non-Halogenated Organic Solvents .

    • CRITICAL PROHIBITION: Do NOT mix with oxidizers (e.g., Peroxides, Nitric Acid). Pyrazines can react vigorously with strong oxidizers, potentially pressurizing the waste container.

Phase 2: Packaging & Labeling

Goal: Regulatory compliance (RCRA/CLP) and handler safety.

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Liquids: HDPE or Glass carboy (Amber glass preferred if photosensitive components are present).

  • Labeling Protocol:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write "3-Methoxy-2-pyrazinecarboxamide" (Do not use abbreviations like "3-MP").

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

    • Constituents: If in solution, list the solvent % (e.g., "Methanol 90%, 3-Methoxy-2-pyrazinecarboxamide 10%").

Phase 3: The Destruction Path

Goal: Complete mineralization.

  • Transfer to Satellite Accumulation Area (SAA): Keep container closed when not adding waste. Secondary containment is mandatory.

  • EHS Handoff: Schedule pickup by your licensed hazardous waste contractor.

  • Final Fate: The contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility) for Incineration with Scrubber (Code: INCIN) .

Part 4: Visualization (Disposal Decision Tree)

The following diagram illustrates the logical flow for disposing of 3-Methoxy-2-pyrazinecarboxamide, ensuring no decision ambiguity.

DisposalWorkflow Start Waste Generation: 3-Methoxy-2-pyrazinecarboxamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated PPE) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidContainer Container: HDPE Wide Mouth Double Bagged SolidPath->SolidContainer LiquidContainer Container: Solvent Carboy (Segregate from Oxidizers) LiquidPath->LiquidContainer Labeling Labeling: Full Chemical Name + 'Irritant' SolidContainer->Labeling LiquidContainer->Labeling Destruction Final Fate: High-Temp Incineration (w/ NOx Scrubber) Labeling->Destruction Handover to EHS

Figure 1: Decision logic for the segregation and disposal of pyrazine-based intermediates.

Part 5: Emergency Spill Management

In the event of a bench-top spill, immediate containment is necessary to prevent aerosolization (inhalation hazard).

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is fine dust >10g, use a N95/P100 respirator.

  • Dry Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel to weigh down the powder.

    • Scoop the damp material into a waste container.[3]

  • Surface Decontamination:

    • Wipe the area with a mild detergent followed by water.

    • Place all cleanup materials into the Solid Hazardous Waste stream.

Part 6: Regulatory & Compliance Context[5][6]

  • US EPA (RCRA): While not explicitly "P" or "U" listed, this material is a "Chemical Substance" under TSCA. If the waste exhibits flammability (depending on solvent), it carries code D001 . If it is purely toxic/irritant, it falls under state-specific hazardous waste codes for organic toxicity.

  • EU CLP: Classified as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[3] Disposal must comply with Directive 2008/98/EC.

Senior Scientist Note: "In drug development, we treat all pyrazine intermediates as bioactive until proven otherwise. The cost of incineration is negligible compared to the risk of environmental compliance violation or groundwater contamination."

References

  • US Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-Methoxy-2-pyrazinecarboxamide (CAS 20885-12-5). National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Methoxy-2-pyrazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 3-Methoxy-2-pyrazinecarboxamide Audience: Researchers, Scientists, and Drug Development Professionals Context: Pharmaceutical Intermediate Handling (Favipiravir/T-1105 Precursor)

Advanced Safety Protocol: Handling 3-Methoxy-2-pyrazinecarboxamide

Chemical Profile & Hazard Dynamics

3-Methoxy-2-pyrazinecarboxamide is a critical pharmacophore and key starting material (KSM) in the synthesis of pyrazine-based antiviral agents, including Favipiravir (T-705) and T-1105 .

While specific GHS data for this intermediate is often limited in public databases, Structure-Activity Relationship (SAR) analysis mandates that it be handled with Universal Precautions for Potent Pharmaceutical Intermediates . Because its downstream derivatives (e.g., Favipiravir) are known teratogens (contraindicated in pregnancy), this precursor must be treated as a Potential Reproductive Toxin until definitive toxicology data proves otherwise.

Core Hazard Classifications (Extrapolated):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Irritant to mucous membranes).

  • Reproductive Toxicity: Category 2 (Suspected human reproductive toxicant based on analog data).

  • Physical State: Typically a crystalline powder; high risk of airborne particulate generation.

The PPE Barrier Strategy

The following Personal Protective Equipment (PPE) matrix is designed to create a redundant barrier system. This system relies on the "Swiss Cheese Model" of safety, where multiple layers (Respiratory, Dermal, Ocular) overlap to prevent exposure.

Protection Zone Required Equipment Technical Specification (Standard) Scientific Rationale
Respiratory P100 / N99 Respirator (Minimum)OR PAPR (Recommended)NIOSH 42 CFR Part 84 (US)EN 143 P3 (EU)Particle Exclusion: Standard N95s filter 95% of particles >0.3µm. P100s filter 99.97%. For a potential reproductive toxin in powder form, 99.97% efficiency is the absolute minimum to prevent inhalation of micro-particulates.
Dermal (Hands) Double Gloving (Nitrile / Nitrile)ASTM D6978 (Chemo-rated)EN 374 (Chemical Resistance)Permeation Resistance: Pyrazines are small organic molecules. Double gloving provides a "breakthrough indicator" system. If the outer glove is compromised, the inner glove maintains the barrier. Latex is not recommended due to higher permeability to organic amides.
Dermal (Body) Tyvek® 400 (or equivalent) Lab Coat + ApronType 5/6 (Particle/Splash)ISO 13982-1 Dust Holdout: Cotton lab coats trap powders in the weave, creating a secondary exposure source in the breakroom/home. Tyvek provides a non-woven, impenetrable barrier to dry particulates.
Ocular Indirect Vent Goggles ANSI Z87.1+ (Impact/Splash)EN 166 Mucosal Protection: Safety glasses leave gaps. Goggles seal the orbital area, preventing dust migration into the tear ducts, a direct route for systemic absorption.
Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is not just equipment; it is the sequence of use. The following diagram illustrates the mandatory workflow for handling this chemical in a laboratory setting to ensure zero cross-contamination.

PPE_Workflow cluster_containment High Containment Zone Start START: Risk Assessment Donning STEP 1: Donning (Anteroom) 1. Inner Gloves (Nitrile) 2. Tyvek Suit 3. Respirator (Fit Check) 4. Outer Gloves Start->Donning Verified Transport STEP 2: Transport Sealed Secondary Container Donning->Transport Handling STEP 3: Handling (Primary Barrier) Biosafety Cabinet (Class II) or Fume Hood (Sash < 18") Transport->Handling Transfer to BSC Waste STEP 4: Waste Segregation Solid: Double-bagged (Incineration) Liquid: Solvent Waste Stream Handling->Waste Reaction Complete Doffing STEP 5: Doffing (Exit Zone) 1. Remove Outer Gloves (Inside-Out) 2. Remove Suit (Roll Down) 3. Remove Respirator (Last) Waste->Doffing Exit Workspace Wash STEP 6: Decontamination Wash Hands (Soap/Water 20s) Doffing->Wash

Figure 1: Operational workflow for handling high-potency intermediates. Note the specific sequence of doffing to prevent "secondary aerosolization" of dust particles.

Critical Handling Procedures

A. Engineering Controls (The Primary Barrier)

  • Requirement: All open handling of 3-Methoxy-2-pyrazinecarboxamide powder must occur within a Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before starting.

  • Static Control: Use an ionizing bar or antistatic gun if the powder is fluffy/static-prone to prevent dispersal.

B. Spill Response (Dry Powder)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone. Do not use compressed air to clean.

  • Neutralize: Cover the spill with a damp paper towel (soaked in water or PEG-400) to prevent dust generation.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with 10% bleach followed by 70% ethanol.

C. Waste Disposal

  • Classification: Treat all waste (gloves, wipes, mother liquor) as P-Listed equivalent (Acutely Toxic).

  • Method: High-Temperature Incineration is the only acceptable disposal method to ensure thermal destruction of the pyrazine ring.

  • Labeling: Clearly label waste containers: "Contains 3-Methoxy-2-pyrazinecarboxamide – Potential Repro Toxin."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazine Derivatives and Handling. Fisher Scientific Safety Resources. Link

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research, 100(2), 446-454. (Provides structural context and toxicity profile of analogs). Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.